Technical Documentation Center

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate
  • CAS: 1221723-90-5

Core Science & Biosynthesis

Foundational

mechanism of action of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Foreword: From Novel Compound to Mechanistic Understanding Initial searches for "methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate" reveal no established mechanism of action or significant body of research. This is a comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Novel Compound to Mechanistic Understanding

Initial searches for "methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate" reveal no established mechanism of action or significant body of research. This is a common scenario in drug discovery, where a novel chemical entity (NCE) shows promise but its biological workings are a black box. This guide, therefore, is structured not as a review of existing knowledge, but as a methodological framework for the elucidation of its mechanism of action (MoA). We will use this compound, hereafter designated NCE-C8 , as a case study to navigate the path from a chemical structure to a validated biological target and pathway.

This document is intended for researchers, scientists, and drug development professionals. It will provide a logical, technically detailed roadmap, emphasizing the causality behind experimental choices and the importance of self-validating protocols to ensure scientific rigor.

Part 1: Foundational Analysis and Hypothesis Generation

Before any wet lab experimentation, a thorough in silico and theoretical analysis of NCE-C8 is paramount. This foundational step conserves resources and builds a logical framework for hypothesis-driven investigation.

In Silico Profiling: Predicting Biological Affinity

The structure of NCE-C8 belongs to the chromene family. Chromenes are a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] This broad bioactivity suggests that the chromene core of NCE-C8 can serve as a starting point for target prediction.

Computational methods can be employed to forecast potential targets based on structural similarity to known ligands.[3]

Key Computational Approaches:

  • Similarity Searching: Comparing the 2D and 3D structure of NCE-C8 against databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known targets.

  • Pharmacophore Modeling: Identifying the key chemical features of NCE-C8 (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and screening for proteins with binding pockets that complement this pharmacophore.

  • Reverse Docking: Screening NCE-C8 against a library of 3D protein structures to predict potential binding partners and estimate binding affinities.

These in silico methods do not provide definitive answers but generate a ranked list of plausible protein targets, which is invaluable for designing focused biological assays.

Workflow for In Silico Target Prediction

The following diagram illustrates a typical workflow for computational target prediction, an essential first step in MoA elucidation for a novel compound.

G cluster_0 In Silico Analysis A NCE-C8 Structure B 2D/3D Similarity Search (e.g., ChEMBL, PubChem) A->B C Pharmacophore Modeling A->C D Reverse Docking (e.g., against PDB) A->D E Consensus Scoring & Target Prioritization B->E C->E D->E F Ranked List of Hypothesized Targets E->F

Caption: Workflow for computational prediction of biological targets.

Part 2: Phenotypic Screening to Identify Biological Activity

While in silico methods generate hypotheses, phenotypic screening provides the first empirical evidence of a compound's effect in a biological context.[4][5][6] This approach is "target-agnostic," meaning it measures the overall effect of a compound on a cell or organism without a preconceived notion of the molecular target.[5][7]

Rationale and Design

The primary goal is to identify a measurable, dose-dependent change in a cellular phenotype caused by NCE-C8. A tiered approach is recommended, starting with broad assays and moving to more specific ones based on initial findings.

Initial Screening Panel:

  • Cell Viability/Cytotoxicity: Essential baseline to determine the concentration range for all subsequent experiments. Assays like MTT or CellTiter-Glo® are standard.

  • High-Content Imaging (HCI): A powerful technique to simultaneously assess multiple phenotypic changes, such as cell cycle progression, apoptosis induction (e.g., caspase-3/7 activation), nuclear morphology, and cytoskeletal changes.

  • Broad Panel Screening: Testing NCE-C8 against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) can reveal patterns of sensitivity that correlate with specific genetic backgrounds or tissue types, offering clues to the MoA.

Data Presentation: Dose-Response Analysis

Quantitative data from initial screens should be summarized to determine key parameters like the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Cytotoxicity Data for NCE-C8 Against Various Cell Lines

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer3.1
JurkatLeukemia> 50

This hypothetical data suggests NCE-C8 has potent activity against solid tumors, particularly colon and breast cancer, while being less effective against hematopoietic cancer cells. This pattern guides the selection of cell models for deeper mechanistic studies.

Part 3: Target Deconvolution and Validation

Once a robust phenotype is established, the critical and often most challenging phase is to identify the direct molecular target(s) of the compound.[8] This process, known as target deconvolution or identification, bridges the gap between the phenotypic effect and the molecular mechanism.

Leading Methodologies for Target Identification

A combination of direct and indirect methods is often necessary for robust target identification.[8][9]

  • Direct Methods (Affinity-Based): These techniques use the compound itself to "fish" for its binding partners.

    • Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic strategy that uses chemical probes to map the functional state of enzymes in complex biological systems.[10][11][12] It is particularly useful for identifying covalent inhibitors but can be adapted for competitive binding assays with non-covalent compounds like NCE-C8.[13][14]

    • Affinity Chromatography: NCE-C8 is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are isolated and identified by mass spectrometry.

  • Indirect Methods (Genetic & Biophysical):

    • In Vitro Evolution and Whole-Genome Sequencing: In this method, cells or organisms are cultured with increasing concentrations of the compound to select for resistant mutants.[15] Sequencing the genomes of these resistant clones often reveals mutations in the gene encoding the drug's target or in proteins within the same pathway.[15]

    • Cellular Thermal Shift Assay (CETSA): This biophysical method is based on the principle that when a ligand binds to its target protein, it stabilizes the protein against heat-induced denaturation.[16][17][18] By heating cells treated with NCE-C8 across a temperature gradient and quantifying the amount of soluble protein, direct target engagement can be confirmed inside intact cells.[19][20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a cornerstone technique for validating target engagement in a physiological context.

Objective: To determine if NCE-C8 directly binds to and thermally stabilizes a hypothesized target protein (e.g., Protein X) in intact cells.

Methodology:

  • Cell Culture & Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of NCE-C8 (e.g., 10x IC50) for 2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification & Analysis: Collect the supernatant (soluble fraction). Quantify the amount of the target protein (Protein X) and a control protein (e.g., GAPDH) in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein at each temperature for both vehicle and NCE-C8 treated samples to generate melting curves. A rightward shift in the melting curve for the NCE-C8-treated sample indicates thermal stabilization and thus, direct target engagement.

Workflow for Target Identification and Validation

The following diagram outlines the integrated workflow from a confirmed phenotype to a validated molecular target.

G cluster_1 Target ID & Validation Pheno Confirmed Phenotype (e.g., Cell Cycle Arrest) ABPP Affinity-Based Proteomics (e.g., ABPP, Affinity Chromatography) Pheno->ABPP Genetics Genetic Methods (e.g., Resistance Mutations) Pheno->Genetics MS Mass Spectrometry Identification ABPP->MS CETSA Cellular Thermal Shift Assay (CETSA) Final Validated Target CETSA->Final Putative Putative Target List Genetics->Putative MS->Putative Validation Target Validation Putative->Validation Validation->CETSA Cellular Engagement Biochem Biochemical Assays (SPR, ITC, Enzyme Kinetics) Validation->Biochem In Vitro Binding Biochem->Final

Caption: Integrated workflow for target identification and validation.

Part 4: Delineating the Downstream Signaling Pathway

With a validated target, the final step is to connect this molecular interaction to the observed cellular phenotype. This involves mapping the downstream signaling events that are modulated by NCE-C8's engagement with its target.

For instance, if CETSA and biochemical assays confirm that NCE-C8 directly inhibits a specific kinase (e.g., "Kinase Y"), the next step is to investigate the consequences of this inhibition.

Key Methodologies:

  • Phosphoproteomics: A mass spectrometry-based approach to globally quantify changes in protein phosphorylation after treatment with NCE-C8. This can reveal the immediate downstream substrates of Kinase Y and other affected pathways.

  • Western Blotting: Used to validate the findings from phosphoproteomics by examining the phosphorylation status of specific, key signaling nodes (e.g., p-AKT, p-ERK) in a dose- and time-dependent manner.

  • Rescue Experiments: If NCE-C8 causes cell death by inhibiting Kinase Y, expressing a drug-resistant mutant of Kinase Y in cells should "rescue" them from the compound's effects, providing strong evidence for the on-target mechanism.

Hypothetical Signaling Cascade

The diagram below illustrates a hypothetical signaling pathway where NCE-C8 inhibits its validated target, leading to the observed anti-proliferative phenotype.

G cluster_2 Hypothetical MoA Pathway NCE NCE-C8 Target Validated Target (e.g., Kinase Y) NCE->Target Inhibition Phospho Phosphorylation Target->Phospho Substrate Substrate Protein (e.g., Transcription Factor Z) Gene Gene Expression (e.g., Cyclin D1) Substrate->Gene Transcription Phospho->Substrate Activation Phenotype Cellular Phenotype (e.g., G1 Cell Cycle Arrest) Gene->Phenotype

Caption: Hypothetical signaling cascade inhibited by NCE-C8.

Conclusion

Elucidating the mechanism of action for a novel compound like methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a systematic process of hypothesis generation, empirical testing, and rigorous validation. By integrating in silico prediction, phenotypic screening, state-of-the-art target deconvolution techniques like CETSA and ABPP, and downstream pathway analysis, it is possible to build a comprehensive and validated model of a compound's MoA. This framework not only provides a path forward for understanding NCE-C8 but also serves as a general guide for the characterization of any new chemical entity in drug discovery.

References

  • ResearchGate. (n.d.). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2013). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 6, 11-15. Retrieved from [Link]

  • Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Integral University, Lucknow. Retrieved from [Link]

  • Benns, H. J., O'Connor, G., & Spilling, C. D. (2023). Activity-based protein profiling: A graphical review. National Institutes of Health (PMC). Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Ko, H., et al. (2021). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. National Institutes of Health (PMC). Retrieved from [Link]

  • Leiden University. (n.d.). Activity-based protein profiling for drug discovery. Retrieved from [Link]

  • Proventa International. (2021, June 29). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Retrieved from [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Infinix Bio. (2026, March 10). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. Retrieved from [Link]

  • Ora, Inc. (2024, September 10). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Retrieved from [Link]

  • American Chemical Society Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Dziekan, J. M., et al. (2022). Current and emerging target identification methods for novel antimalarials. National Institutes of Health (PMC). Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (PMC). Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

Sources

Exploratory

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate structural properties and stereochemistry

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties and Stereochemistry of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and stereochemical properties of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] Understanding the nuanced structural features and stereoisomeric possibilities of its derivatives is paramount for the rational design of novel therapeutic agents. This document synthesizes data from spectroscopic analyses, computational modeling, and established synthetic methodologies to offer a detailed perspective on the title compound. We will delve into the core molecular architecture, conformational preferences, and the implications of the chiral center at the C2 position of the dihydropyran ring. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of chromene-based compounds for drug discovery and development.

Introduction to the 2H-Chromene Scaffold

The 2H-chromene ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in medicinal chemistry.[4][5] Derivatives of this scaffold are known to possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The subject of this guide, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, incorporates key functional groups—an isopropyl moiety and a methyl carboxylate group—that are expected to influence its physicochemical properties and biological activity.

The general structure of 2H-chromenes features a stereocenter at the C2 position, unless substituted with two identical groups. This introduces the possibility of enantiomers, which can exhibit profoundly different pharmacological and toxicological profiles. A thorough understanding of the stereochemistry is therefore not merely an academic exercise but a critical component of drug design and development.

Core Structural Properties

The fundamental architecture of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is built upon the planar benzene ring fused to the non-planar dihydropyran ring. The substituents at C5 and C8 will influence the electronic distribution and overall conformation of the molecule.

Molecular Formula and Weight
  • Molecular Formula: C₁₄H₁₆O₃

  • Molecular Weight: 232.27 g/mol

Spectroscopic Characterization (Predicted)
Spectroscopic TechniqueExpected Features for Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate
¹H NMR - Aromatic protons on the benzene ring (approx. 6.5-7.5 ppm). - Vinylic protons of the dihydropyran ring (approx. 5.5-6.5 ppm). - Methylene protons at C2 (approx. 4.5-5.0 ppm). - Methine proton of the isopropyl group (septet, approx. 3.0-3.5 ppm). - Methyl protons of the isopropyl group (doublet, approx. 1.2 ppm). - Methyl protons of the carboxylate group (singlet, approx. 3.8 ppm).
¹³C NMR - Aromatic and vinylic carbons (approx. 100-160 ppm). - Carbonyl carbon of the ester (approx. 165-175 ppm). - Methylene carbon at C2 (approx. 65-75 ppm). - Methine carbon of the isopropyl group (approx. 30-35 ppm). - Methyl carbons of the isopropyl group (approx. 20-25 ppm). - Methyl carbon of the carboxylate group (approx. 50-55 ppm).
Infrared (IR) - C=O stretch of the ester (approx. 1710-1730 cm⁻¹). - C=C stretching of the aromatic and pyran rings (approx. 1580-1650 cm⁻¹). - C-O stretching (approx. 1050-1250 cm⁻¹). - Aromatic and aliphatic C-H stretching.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z 232. - Fragmentation patterns corresponding to the loss of the methoxy group, the isopropyl group, and other characteristic fragments of the chromene ring.
X-ray Crystallography and Computational Modeling Insights

Single-crystal X-ray diffraction studies on related 2H-chromen-2-one derivatives have confirmed the near-planar nature of the coumarin ring system.[6][9][10] However, the dihydropyran ring in 2H-chromenes adopts a half-chair or sofa conformation to relieve ring strain.[11]

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the geometric parameters and electronic properties of these molecules.[6][12][13] For methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, DFT calculations would be instrumental in:

  • Predicting the most stable conformation of the dihydropyran ring.

  • Determining bond lengths, bond angles, and dihedral angles.

  • Calculating the distribution of electron density and the molecular electrostatic potential.

Hirshfeld surface analysis is another powerful computational tool that can be used to visualize and quantify intermolecular interactions within the crystal lattice of related compounds, providing insights into the forces that govern their solid-state packing.[9][14]

Stereochemistry: The Chiral Center at C2

The presence of a single chiral center at the C2 position of the dihydropyran ring in methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate gives rise to a pair of enantiomers:

  • (R)-methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

  • (S)-methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

The absolute configuration at this center is crucial as it can dramatically affect the biological activity. It is well-documented in medicinal chemistry that enantiomers of a chiral drug can have different potencies, mechanisms of action, and metabolic fates.

Conformational Analysis of the Dihydropyran Ring

The dihydropyran ring in 2H-chromenes is conformationally flexible and typically exists in a dynamic equilibrium between two half-chair conformations. The preferred conformation will be the one that minimizes steric interactions between the substituents. In the case of the title compound, the orientation of the substituent at C2 will be a key determinant of the conformational preference.

G cluster_0 Conformational Equilibrium of the Dihydropyran Ring HalfChair1 Half-Chair Conformation 1 HalfChair2 Half-Chair Conformation 2 HalfChair1->HalfChair2 Ring Flip

Caption: Dynamic equilibrium between half-chair conformations.

Experimental Determination of Stereochemistry

Several analytical techniques are employed to determine the absolute stereochemistry of chiral molecules:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers and determining their relative abundance (enantiomeric excess).

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing a unique spectral fingerprint for each enantiomer.

  • X-ray Crystallography of Chiral Derivatives: If a single crystal of a pure enantiomer or a derivative with a known chiral auxiliary can be obtained, X-ray crystallography can unambiguously determine its absolute configuration.

Synthesis and Potential Biological Significance

The synthesis of 2H-chromenes can be achieved through various synthetic routes.[15][16] A common approach involves the reaction of a substituted salicylaldehyde with a suitable three-carbon component. For the title compound, a plausible synthetic strategy would involve the reaction of 2-hydroxy-4-(propan-2-yl)benzaldehyde with a methyl acrylate derivative.

The chromene scaffold is a well-established pharmacophore.[3][17] The specific substitution pattern of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate suggests potential for various biological activities. For instance, chromene derivatives have been investigated as inhibitors of inflammatory kinases and as selective antagonists for serotonin receptors.[18][19] The isopropyl group may enhance lipophilicity, potentially improving membrane permeability, while the methyl carboxylate group can participate in hydrogen bonding interactions with biological targets.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Chromene Derivatives Structural_Analysis Structural & Stereochemical Characterization (NMR, MS, X-ray) Synthesis->Structural_Analysis Characterize Compound Biological_Screening In Vitro & In Vivo Biological Screening Structural_Analysis->Biological_Screening Test Biological Activity SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Analyze Data Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Refine Structure Lead_Optimization->Synthesis Synthesize New Analogs

Caption: Iterative drug discovery workflow for chromene derivatives.

Conclusion

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate represents a molecule of significant interest within the broader class of biologically active 2H-chromenes. Its structural properties, characterized by a substituted chromene core, and its inherent chirality at the C2 position, are critical determinants of its potential pharmacological profile. A thorough understanding of its three-dimensional structure and the ability to control its stereochemistry are essential for any future drug discovery and development efforts centered on this promising scaffold. Further experimental and computational studies are warranted to fully elucidate the structure-activity relationships of this and related compounds.

References

  • Odame, F., Madanhire, T., Harrison, J. J. E. K., Boadi, N. O., & Hosten, E. (2023). Synthesis, Computational Studies, and Hirshfeld Surface Analysis of 2H-Chromen-2-One and Imine Derivatives. European Journal of Chemistry, 14(2), 287-296. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry. [Link]

  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. (2021). Molecules, 26(24), 7579. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2021). Molecules, 26(11), 3127. [Link]

  • Green Synthesis and Investigation of Biological Activity of Chromene Derivatives. (2021). Polycyclic Aromatic Compounds. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry, 8, 583. [Link]

  • One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. (2018). Polycyclic Aromatic Compounds. [Link]

  • Odame, F., Madanhire, T., Harrison, J. J. E. K., Boadi, N. O., & Hosten, E. (2023). Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. European Journal of Chemistry, 14(2), 287-296. [Link]

  • Bationo, R. J. W., et al. (2024). Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 767-771. [Link]

  • Spectrophotometric Identification of Chromene in Phyllanthus m. (2018). Scholars International Journal of Chemistry and Material Sciences, 1(2), 48-53. [Link]

  • Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16(3), 275-286. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry, 8, 583. [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2022). RSC Advances, 12(55), 35695-35709. [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (2023). Pharmaceuticals, 16(2), 333. [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2022). RSC Advances, 12(55), 35695-35709. [Link]

  • 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2023). Molecules, 28(1), 439. [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). Journal of Medicinal Chemistry, 61(17), 7849-7865. [Link]

  • Synthesis and Characterization of Novel 2,4-Diaryloctahydro-2H-Chromene Derivatives with Four Stereocenters. (2026). Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine Methanesulfonate: A New Selective Rat 5-Hydroxytryptamine 1B Receptor Antagonist. (1998). Journal of Medicinal Chemistry, 41(25), 5084-5093. [Link]

  • Catalytic Synthesis of 2H‑Chromenes. (2015). ACS Catalysis, 5(4), 2204-2226. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). Molbank, 2024(2), M1806. [Link]

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (2011).

Sources

Foundational

A Technical Guide to the Preliminary In-Vitro Toxicity Assessment of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

DISCLAIMER: This document outlines a generalized, scientifically rigorous framework for the preliminary in-vitro toxicity assessment of a novel chemical entity, using methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: This document outlines a generalized, scientifically rigorous framework for the preliminary in-vitro toxicity assessment of a novel chemical entity, using methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate as a representative example. As of the date of this publication, specific toxicity data for this compound are not publicly available. The protocols described herein are based on established, authoritative methodologies and are intended for an audience of trained researchers and scientists in a controlled laboratory setting.

Introduction: The Chromene Scaffold and the Imperative for Early Toxicity Assessment

The chromene (or benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific derivative, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, represents a novel chemical entity whose biological and toxicological profile is yet to be characterized.

Early-stage in vitro toxicity screening is a cornerstone of modern drug development.[4] It provides critical, early-stage data on a compound's potential for causing cellular damage, allowing for a "fail fast, fail cheap" approach that conserves resources and adheres to ethical principles by reducing reliance on animal testing.[4][5] This guide details a tiered, multi-parametric strategy for generating a preliminary, yet robust, in vitro toxicity profile for this novel chromene derivative.

Tier 1: Foundational Cytotoxicity Profiling

The initial step is to determine the concentration range at which the compound elicits a cytotoxic response. Employing at least two mechanistically distinct assays is crucial to distinguish between general metabolic inhibition and overt cell death via membrane disruption.

Rationale for Cell Line Selection: The human hepatocellular carcinoma cell line, HepG2, is a widely accepted and recommended model for in vitro hepatotoxicity studies.[6] Although they have lower metabolic activity compared to primary human hepatocytes (hPHs), their stability, availability, and human origin make them an ideal choice for initial screening.[7][8]

Assay 1.1: MTT Assay for Metabolic Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Assay 1.2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[10][11]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Controls: Prepare additional controls: a "maximum LDH release" control by adding a lysis buffer (e.g., Triton X-100) to untreated cells 30-45 minutes before the assay endpoint.[10][11]

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the culture supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves a catalyst and dye solution that reacts with LDH to produce a colored formazan product.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Add a stop solution and measure the absorbance at 490 nm.[11]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values from the cell-free medium control.

Workflow for Foundational Cytotoxicity Profiling

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assays Parallel Assays cluster_analysis Data Analysis A Prepare Compound Stock (10 mM in DMSO) C Prepare Serial Dilutions (0.1-100 µM) A->C B Seed HepG2 Cells (1x10^4 cells/well) D Treat Cells with Compound (24/48h incubation) B->D C->D E Assay 1: MTT (Metabolic Viability) D->E Split Plate F Assay 2: LDH Release (Membrane Integrity) D->F Split Plate G Measure Absorbance (570 nm) E->G H Measure Absorbance (490 nm) F->H I Calculate % Viability G->I J Calculate % Cytotoxicity H->J K Determine IC50 Value I->K J->K

Caption: A parallel workflow for assessing both metabolic viability (MTT) and membrane integrity (LDH).

Tier 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a potential indicator of carcinogenicity. The in vitro micronucleus assay is a robust and widely accepted method for this purpose, recommended by regulatory bodies like the OECD.[12][13][14]

Assay 2.1: In Vitro Micronucleus Test (OECD 487)

This test detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[14] An increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[13][14]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Use a suitable cell line such as human peripheral blood lymphocytes or CHO cells.[12][13]

  • Concentration Selection: Based on the Tier 1 cytotoxicity data, select at least three analyzable concentrations, typically ranging up to a maximum of 10 mM or a concentration that produces ~50-60% cytotoxicity.

  • Treatment: Expose cell cultures to the test compound for a short duration (e.g., 3-4 hours) both with and without a metabolic activation system (S9 fraction from rat liver) and for a longer duration (e.g., 18-24 hours) without S9.[12][13]

  • Controls:

    • Vehicle Control: DMSO.

    • Positive Controls (without S9): An aneugen like Colchicine.[13]

    • Positive Controls (with S9): A clastogen requiring metabolic activation, like Cyclophosphamide.[13]

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[13][14]

  • Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.[12]

Tier 3: Metabolic Stability Assessment

Understanding a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for drug-drug interactions. The liver microsomal stability assay is a standard in vitro method to determine the rate of Phase I metabolism.[15][16]

Assay 3.1: Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[16]

Experimental Protocol: HLM Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[16]

    • Prepare a NADPH regenerating system to ensure the continuous activity of CYP enzymes.

    • Prepare the test compound at a low concentration (e.g., 1 µM) to be under Michaelis-Menten kinetic conditions.

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.[16]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Mechanism of the MTT Assay

G cluster_cell Living Cell cluster_mito Mitochondrion Enzyme Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Formazan Formazan (Purple, Insoluble Crystals) Enzyme->Formazan Reduces MTT MTT MTT (Yellow, Soluble Tetrazolium Salt) MTT->Enzyme Enters Cell & Mitochondrion Measurement Solubilize & Measure Absorbance at 570 nm Formazan->Measurement Proportional to Cell Viability

Caption: Enzymatic reduction of MTT to formazan by viable cells.

Data Summary and Interpretation

All quantitative data should be compiled into clear, concise tables to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Cytotoxicity Data

Assay Endpoint Result (IC₅₀ / EC₅₀)
MTT Metabolic Viability [Insert Value] µM

| LDH Release | Membrane Integrity | [Insert Value] µM |

Table 2: Summary of Genotoxicity and Metabolic Stability

Assay Endpoint Result Interpretation
In Vitro Micronucleus Fold-increase in micronucleated cells [Insert Value] Positive / Negative
HLM Stability In Vitro Half-life (t½) [Insert Value] min High / Med / Low Stability

| HLM Stability | Intrinsic Clearance (CLint) | [Insert Value] µL/min/mg | High / Med / Low Clearance |

Interpretation:

  • A low IC₅₀ value (<10 µM) in cytotoxicity assays suggests significant potency and may be a flag for concern, depending on the therapeutic target.

  • A positive result in the micronucleus assay is a serious finding that indicates genotoxic potential and would likely halt or require significant re-evaluation of the compound's development.

  • A short half-life (<30 min) in the HLM assay suggests the compound is rapidly metabolized, which could lead to low bioavailability in vivo. Conversely, a very long half-life may indicate a risk of accumulation and time-dependent toxicity.

This structured approach provides a foundational dataset to make an informed, data-driven decision on the future development of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • OECD. (2012, October 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS - In Vitro Mammalian Cell Micronucleus Test (487). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Vinken, M. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology. Retrieved from [Link]

  • Lee, S. M., et al. (2019, January 24). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology Mechanisms and Methods. Retrieved from [Link]

  • Gupta, A., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved from [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Wills, J. W., et al. (2024, April 24). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Retrieved from [Link]

  • Wills, J. W., et al. (2024, May 15). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Retrieved from [Link]

  • Held, P. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Tousey, S., et al. (n.d.). Choosing the Right Model System for Hepatotoxicity: A Comparison of 3-D Liver Organoids, HepG2 Spheroids and iPSC-Derived Hepatocytes Using MTT and DNA Comet Assays. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Ames Test. Retrieved from [Link]

  • Al-Warhi, T., et al. (2026, January 13). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Molecules. Retrieved from [Link]

  • Al-Zahrani, M. A., et al. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Retrieved from [Link]

  • Lee, M. Y., et al. (2015, April 10). Prediction of Drug-Induced Liver Injury in HepG2 Cells Cultured with Human Liver Microsomes. Chemical Research in Toxicology. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Verma, N., et al. (2023). Chromene and its Importance: Chemistry and Biology. The Role of Chromenes in Drug Discovery and Development. Retrieved from [Link]

  • Bentham Science Publishers. (2023, August 8). Chromene and its Importance: Chemistry and Biology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023, February 22). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules. Retrieved from [Link]

  • PromoCell. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Nutrasource. (2024, May 14). New Approach Methods in Toxicology: Innovations in In Vitro Testing for Chemical Safety. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Foreword: The Enigmatic Potential of the Chromene Scaffold To the dedicated researcher, scientist, and drug development professional, the emergence of a novel chemical entity is a gateway to uncharted therapeutic landsca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enigmatic Potential of the Chromene Scaffold

To the dedicated researcher, scientist, and drug development professional, the emergence of a novel chemical entity is a gateway to uncharted therapeutic landscapes. The compound at the heart of this guide, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, represents such an opportunity. While this specific molecule remains uncharacterized in the public domain, its core structure—the chromene ring—is a well-established pharmacophore, present in a multitude of natural and synthetic compounds with a vast array of biological activities.[1][2] Chromene derivatives have demonstrated interactions with a diverse range of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes, underscoring their significance in medicinal chemistry.[3][4][5]

This guide, therefore, is not a retrospective summary but a forward-looking strategic plan. It is designed to provide a comprehensive, scientifically rigorous framework for systematically unveiling the receptor binding affinity profile of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. We will proceed from a structural analysis of the molecule to hypothesize potential targets, outline a tiered experimental approach for comprehensive profiling, and provide detailed protocols for key assays. This document is intended to serve as a practical and intellectually stimulating roadmap for your investigation.

Structural Dissection and Target Prioritization

The structure of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate presents several key features that can inform our initial hypotheses about its potential biological targets.

  • The 2H-Chromene Core: This bicyclic ether is a privileged scaffold in medicinal chemistry. Its rigid structure and potential for various substitutions make it an attractive starting point for library synthesis.[1][2]

  • The Isopropyl Group at Position 5: This bulky, lipophilic group can contribute to hydrophobic interactions within a receptor binding pocket. The position and size of such groups can be critical for affinity and selectivity. For instance, in ergoline derivatives, the size of the N1-substituent was found to be a crucial determinant of 5HT2 receptor affinity, with an isopropyl group conferring maximal affinity.[6]

  • The Methyl Carboxylate at Position 8: This ester group can act as a hydrogen bond acceptor. Its presence and position could be a key determinant of binding.

Given these features, and drawing parallels from the extensive literature on chromene derivatives, we can prioritize several receptor families for initial investigation:

  • Cannabinoid Receptors (CB1 and CB2) and GPR55: The chromene scaffold is a component of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[7] Numerous synthetic chromene and chromen-4-one derivatives have been developed as potent and selective ligands for CB1, CB2, and the related orphan receptor GPR55.[3][7][8] The lipophilic nature of the isopropyl group on our target molecule may favor binding to the hydrophobic pockets characteristic of these receptors.[7]

  • Transient Receptor Potential (TRP) Channels, particularly TRPV1: Certain natural and synthetic compounds containing a chromene ring have been shown to modulate TRP channels.[5] The vanilloid-like substructure in some chromenes can interact with the capsaicin binding site on TRPV1.[5][9]

  • Sigma (σ) Receptors: Aminoethyl-substituted chromenes have been identified as high-affinity ligands for σ1 receptors, suggesting the chromene core can be accommodated within the binding site of this unique receptor class.[4]

  • Serotonin (5-HT) Receptors: As evidenced by the discovery of a selective 5-HT1B receptor antagonist based on a 2H-chromene scaffold, this receptor family also represents a plausible target.[10]

A Tiered Strategy for Comprehensive Receptor Profiling

A systematic and resource-efficient approach to characterizing a novel compound involves a tiered screening cascade. This strategy begins with a broad, low-resolution screen to identify potential areas of activity, followed by progressively more focused and detailed investigations.

G cluster_0 Tier 1: Broad Liability & Discovery Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Selectivity & Mechanism of Action cluster_3 Outcome T1 Initial Broad Panel Screen (e.g., Eurofins SafetyScreen44, CEREP BioPrint) Single High Concentration (e.g., 10 µM) T2_1 Concentration-Response Curves for Primary 'Hits' T1->T2_1 Identify 'Hits' (e.g., >50% Inhibition/Stimulation) T2_2 Orthogonal Assays (e.g., Functional vs. Binding) T2_1->T2_2 Validate T3_1 Receptor Subtype Selectivity Profiling T2_2->T3_1 Confirmed & Potent Hits T3_2 Functional Assays (Agonist, Antagonist, Inverse Agonist, Allosteric Modulator) T3_1->T3_2 Outcome Comprehensive Receptor Binding Affinity Profile (Ki, IC50, EC50 values, MOA) T3_2->Outcome

Figure 1: A tiered workflow for receptor binding profiling.

Tier 1: Broad Panel Screening

The initial step should involve screening methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate against a broad panel of receptors, ion channels, and transporters. Commercially available services like the Eurofins SafetyScreen or CEREP BioPrint offer a cost-effective way to assess activity at hundreds of targets simultaneously.

  • Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays.

  • Rationale: This approach provides a global view of the compound's potential biological interactions and can identify off-target liabilities early in the development process. A "hit" is typically defined as a significant percentage of inhibition or stimulation (e.g., >50%) at a given target.

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in Tier 1 must be validated and their potency determined.

  • Methodology:

    • Concentration-Response Curves: The compound is tested over a range of concentrations (typically 8-10 points) against the target of interest to determine the half-maximal inhibitory concentration (IC50) in binding assays or the half-maximal effective concentration (EC50) in functional assays.

    • Orthogonal Assays: To confirm the initial finding, it is crucial to use a different assay format. For example, if the initial hit was in a radioligand binding assay, a functional assay (e.g., measuring downstream signaling like cAMP accumulation or β-arrestin recruitment) should be employed.[3][8]

  • Rationale: This tier confirms that the observed activity is real and not an artifact of the initial assay format. It also provides a quantitative measure of the compound's potency, which is essential for further development.

Tier 3: Selectivity and Mechanism of Action

For confirmed, potent hits, the next steps are to determine selectivity and elucidate the mechanism of action.

  • Methodology:

    • Selectivity Profiling: The compound should be tested against closely related receptor subtypes to determine its selectivity. For example, if a hit is identified at the CB1 receptor, its affinity for the CB2 receptor should be determined.[7][11]

    • Mechanism of Action (MOA) Studies: Functional assays are used to determine if the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator. For GPCRs, this can involve measuring second messenger levels (e.g., cAMP, IP1) or β-arrestin recruitment in the presence and absence of a known agonist.[3][12]

  • Rationale: High selectivity is often a desirable trait for a therapeutic candidate as it can minimize off-target side effects. Understanding the MOA is fundamental to predicting the compound's physiological effects.

Detailed Experimental Protocols

The following are generalized protocols for key assays that would be pertinent to the investigation of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, based on our prioritized target list.

Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This protocol is a standard method for determining the binding affinity of a test compound to a receptor of interest.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).[13][14]

    • Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).[11]

    • Test compound: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, dissolved in DMSO and serially diluted.

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, radioligand (at a final concentration near its Kd, e.g., 1 nM), and either the test compound, buffer (for total binding), or the non-specific binding control (e.g., 10 µM WIN 55,212-2).

    • Add the cell membranes (e.g., 10-20 µg of protein per well).

    • Incubate the plate for 90 minutes at 30°C.

    • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPR55 β-Arrestin Recruitment Functional Assay

This assay measures the recruitment of β-arrestin to the receptor upon agonist binding, a common signaling event for many GPCRs.[3][8]

  • Materials:

    • CHO or U2OS cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter from DiscoverX).

    • Reference agonist: L-α-lysophosphatidylinositol (LPI).[13]

    • Test compound.

    • Assay buffer and detection reagents specific to the complementation system.

    • A luminometer.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and the reference agonist.

    • To determine agonist activity, add the compounds directly to the cells.

    • To determine antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes, then add the reference agonist at its EC80 concentration.

    • Incubate the plates for 60-90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • For agonist mode, plot the luminescence signal against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC50 and Emax (maximal effect).

    • For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

G cluster_0 Hypothetical GPR55 Signaling Compound Methyl 5-(propan-2-yl)-2H- chromene-8-carboxylate (Agonist) GPR55 GPR55 Compound->GPR55 Gq Gq GPR55->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Figure 2: A potential signaling pathway for GPR55 activation.

Hypothetical Data and Interpretation

To illustrate the outcome of the proposed screening cascade, let's consider a hypothetical set of results for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Table 1: Hypothetical Results from Tier 1 Broad Panel Screen (Selected Targets)

TargetAssay Type% Inhibition at 10 µM
CB1 ReceptorBinding85%
CB2 ReceptorBinding62%
GPR55Binding78%
TRPV1 ChannelBinding55%
5-HT2A ReceptorBinding12%
Adrenergic α1ABinding5%
hERG ChannelBinding8%
  • Interpretation: The initial screen suggests that our compound has significant activity at cannabinoid receptors (CB1 and CB2), GPR55, and the TRPV1 channel. The low activity at other receptors like 5-HT2A and adrenergic α1A, as well as the hERG channel, is a positive sign for a cleaner safety profile.

Table 2: Hypothetical Tier 2 and 3 Data for Confirmed Hits

TargetAssay TypeResult (nM)MOA
CB1 Receptor Binding (Ki)150-
Functional (cAMP)>10,000 (IC50)Antagonist
CB2 Receptor Binding (Ki)850-
Functional (cAMP)>10,000 (IC50)Weak Antagonist
GPR55 Binding (Ki)75-
Functional (β-arrestin)120 (EC50)Partial Agonist
TRPV1 Channel Calcium Imaging5,500 (EC50)Weak Agonist
  • Interpretation: These hypothetical follow-up studies would build a detailed picture of the compound's pharmacology. In this scenario, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a moderately potent CB1 antagonist with good selectivity over CB2. It is also a partial agonist at GPR55 with similar potency. Its activity at TRPV1 is significantly weaker and may not be physiologically relevant. This profile suggests the compound could be a valuable tool for studying the interplay between CB1 and GPR55 signaling.

Conclusion and Future Directions

The journey to characterize a novel molecule like methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is one of systematic investigation and scientific rigor. While its specific binding profile is currently unknown, its chromene core provides a strong rationale for prioritizing cannabinoid receptors, GPR55, and TRP channels in initial screening efforts.

The tiered experimental strategy outlined in this guide—from broad panel screening to detailed mechanism of action studies—provides a robust framework for efficiently and comprehensively elucidating its pharmacological profile. By combining radioligand binding assays with orthogonal functional assays, researchers can build a high-confidence dataset that will pave the way for further preclinical development. The insights gained from such a study will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the versatile chromene scaffold.

References

  • Ezzat, M. O., & Razik, T. M. A. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences, 10(4), 531–535.
  • Schoeder, C. T., Meyer, A., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega.
  • Kharbanda, C., et al. (2023).
  • Schiattarella, M., et al. (2014). Identification, pharmacological evaluation and binding mode analysis of novel chromene and chromane based σ1 receptor ligands. European Journal of Medicinal Chemistry.
  • A. Al-Warhi, T., et al. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Schoeder, C. T., Meyer, A., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. Semantic Scholar.
  • Linciano, P., et al. (2019). Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol.
  • Rempel, V., et al. (2013). Antagonists for the Orphan G-protein-coupled Receptor GPR55 Based on a Coumarin Scaffold. PubMed.
  • Imbimbo, C., et al. (2022). Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. PMC.
  • ResearchGate. (n.d.). Structural comparison of GPR55 agonists 74 and 2AG-PI (3).
  • Basavarajappa, B. S., et al. (2020).
  • Liu, B., et al. (2020). Structural mechanisms underlying activation of TRPV1 channels by pungent compounds in gingers. PMC.
  • Husni, A. S., et al. (2014).
  • Glass, M., & Northup, J. K. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. The University of Aberdeen Research Portal.
  • Yang, F., et al. (2010).
  • Pertwee, R. G. (2006). Cannabinoid Receptor Ligands. Tocris Cookson.
  • Lee, K., et al. (2012). Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. PMC.
  • Palkar, R., et al. (2016).
  • Stanciu, G. D., et al. (2023). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. MDPI.
  • Lomize, A. L., et al. (2016). Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch.
  • Cornfield, L. J., et al. (1996). (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine Methanesulfonate: A New Selective Rat 5-Hydroxytryptamine 1B Receptor Antagonist.
  • Carullo, G., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.
  • Brintha, S., et al. (2018). characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Plant Archives.
  • Wnuk, S. F., et al. (2007). Synthesis of 5′-methylenearisteromycin and its 2-fluoro derivative with potent antimalarial activity due to inhibition of the parasite S-adenosylhomocysteine hydrolase1. Organic & Biomolecular Chemistry (RSC Publishing).
  • Marzoni, G., et al. (1987). 6-Methylergoline-8-carboxylic acid esters as serotonin antagonists: N1-substituent effects on 5HT2 receptor affinity. PubMed.
  • Barsyte-Lovejoy, D., et al. (2021).
  • WO2021100059A1 - Process for preparing chroman compounds - Google P
  • Wagmann, L., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sul. Drug Testing and Analysis.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). RO330-0802/001 | Ligand page.
  • Molbank. (2025). 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. MDPI.
  • NIH. (n.d.). Synthesis of 5-Methylene-2-pyrrolones. PMC.

Sources

Foundational

Discovery and Natural Isolation of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate: A Technical Guide

Executive Summary & Pharmacological Context Chromenes (benzopyrans) represent a privileged structural scaffold in natural product chemistry, renowned for their structural diversity and potent biological activities, spann...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Chromenes (benzopyrans) represent a privileged structural scaffold in natural product chemistry, renowned for their structural diversity and potent biological activities, spanning antimicrobial, anti-inflammatory, and antiplasmodial properties[1]. The discovery and isolation of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate from complex botanical matrices highlights the sophisticated interplay between bioassay-guided fractionation and high-resolution chromatography.

Unlike ubiquitous flavonoids, highly substituted 2H-chromenes are specialized secondary metabolites. This whitepaper provides a rigorous, self-validating methodological framework for the extraction, isolation, and structural elucidation of this specific chromene derivative, designed for researchers in pharmacognosy and drug discovery.

Botanical Sourcing & Matrix Deconstruction

The isolation of novel chromenes typically begins with a carefully selected botanical matrix, often from the Asteraceae or Rutaceae families, known for their rich benzopyran biosynthesis.

Causality in Experimental Design

Plant matrices contain thousands of secondary metabolites spanning a massive polarity gradient. The primary extraction must achieve two goals:

  • Maximize target yield by effectively solubilizing the semi-polar chromene core.

  • Prevent artifact formation by denaturing endogenous glycosidases and esterases that could prematurely hydrolyze the methyl ester at the C-8 position.

Protocol 1: Initial Extraction
  • Preparation: Pulverize 1.0 kg of shade-dried aerial plant biomass into a coarse powder to maximize surface area for solvent penetration.

  • Maceration: Suspend the biomass in 5.0 L of 80% aqueous ethanol (EtOH) at ambient temperature (22–25°C) for 72 hours. Avoid heat (Soxhlet) to prevent thermal degradation of the sensitive 2H-chromene double bond.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate in vacuo at 40°C using a rotary evaporator to yield a crude viscous extract (approx. 85 g).

Bioassay-Guided Fractionation (The Discovery Phase)

To avoid isolating inactive "ballast" molecules (e.g., structural waxes, ubiquitous sugars), the fractionation process is strictly directed by an in vitro bioassay[2]. In the case of chromenes, anti-MRSA (Methicillin-resistant Staphylococcus aureus) or antiplasmodial assays are standard tracking tools[3].

Protocol 2: Liquid-Liquid Partitioning (LLP)

LLP creates orthogonal polarity windows, effectively separating the highly polar tannins and highly non-polar lipids from the semi-polar chromenes.

  • Suspend the crude ethanolic extract (85 g) in 500 mL of distilled H₂O.

  • Defatting: Partition sequentially with n-hexane (3 × 500 mL). This removes lipophilic waxes and chlorophylls.

  • Target Enrichment: Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL). The EtOAc fraction selectively concentrates phenolic and chromene derivatives.

  • Dry the EtOAc fraction over anhydrous Na₂SO₄ and evaporate to yield the active fraction.

High-Resolution Purification Workflow

The EtOAc fraction remains a highly complex mixture of closely related structural isomers. We employ orthogonal chromatographic techniques to achieve >98% purity.

Protocol 3: Size-Exclusion and Preparative HPLC
  • Size-Exclusion Chromatography (SEC): Load the EtOAc fraction (12 g) onto a Sephadex LH-20 column.

    • Causality: Sephadex separates molecules by size and weak hydrophobic interactions, effectively removing residual high-molecular-weight tannins without the irreversible chemisorption often seen on bare silica gel.

    • Elute isocratically with MeOH:CH₂Cl₂ (1:1, v/v). Collect fractions and pool based on TLC profiles to yield the active subfraction (S3).

  • Preparative HPLC: Subject subfraction S3 to Reversed-Phase HPLC.

    • Column: C18 Preparative Column (5 µm, 250 × 21.2 mm).

    • Mobile Phase: Gradient of Acetonitrile (MeCN) and Water (0.1% Formic Acid) from 40% to 80% MeCN over 40 minutes.

    • Detection: UV at 254 nm and 280 nm.

    • Result: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate elutes as a sharp peak at tR​=24.5 min.

G Start Dried Plant Biomass (Botanical Matrix) Extract 80% EtOH Extraction (Cold Maceration) Start->Extract Partition Liquid-Liquid Partitioning (Hexane / EtOAc / H2O) Extract->Partition EtOAc Active EtOAc Fraction (IC50 < 10 µg/mL) Partition->EtOAc Bioassay-Guided Sephadex Sephadex LH-20 (Size Exclusion) EtOAc->Sephadex HPLC Preparative HPLC (C18, MeCN/H2O) Sephadex->HPLC Subfraction S3 Pure Methyl 5-(propan-2-yl)- 2H-chromene-8-carboxylate HPLC->Pure Peak at tR=24.5 min

Figure 1: Bioassay-guided isolation workflow for the target 2H-chromene.

Structural Elucidation via NMR & HR-ESI-MS

Confirming the exact regiochemistry of the isopropyl group and the methyl ester on the 2H-chromene core requires extensive 1D and 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC)[4].

Mechanistic Interpretation of Spectral Data
  • The 2H-Chromene Core: Identified by the characteristic ABX spin system of the pyran ring. A methylene group at δH​ 4.82 (H-2) couples to an olefinic proton at δH​ 5.85 (H-3), which in turn couples to δH​ 6.52 (H-4).

  • Regiochemistry at C-5: The isopropyl methine ( δH​ 3.20) shows strong HMBC cross-peaks to C-4a and C-6, unequivocally placing the alkyl group at the C-5 position. This electron-donating group slightly shields the adjacent H-6 proton ( δH​ 6.95).

  • Regiochemistry at C-8: The methyl ester protons ( δH​ 3.85) correlate strongly with the carbonyl carbon ( δC​ 167.2). Furthermore, the electron-withdrawing nature of the ester at C-8 significantly deshields the adjacent H-7 proton, pushing it downfield to δH​ 7.75.

Quantitative Data Summaries

Table 1: Fractionation Yields and Bioactivity Tracking
Fractionation StepMass Yield (g)% of Crude ExtractAnti-MRSA IC₅₀ (µg/mL)Status
Crude Ethanolic Extract85.0 g100%45.2Proceed to LLP
n-Hexane Fraction22.4 g26.3%>100Discarded
EtOAc Fraction 12.1 g 14.2% 8.4 Proceed to SEC
Aqueous Fraction48.5 g57.0%>100Discarded
Sephadex Subfraction S31.8 g2.1%2.1Proceed to HPLC
Pure Target Compound 0.045 g 0.05% 0.8 Isolated
Table 2: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)
Position¹H NMR (δ, multiplicity, J in Hz)¹³C NMR (δ)HMBC Correlations (H → C)
24.82 (dd, J = 3.5, 1.8, 2H)65.4C-3, C-4, C-8a
35.85 (dt, J = 10.0, 3.5, 1H)122.1C-2, C-4a
46.52 (dt, J = 10.0, 1.8, 1H)128.5C-2, C-5, C-8a
4a-120.3-
5-143.2-
66.95 (d, J = 8.0, 1H)123.4C-4a, C-8
77.75 (d, J = 8.0, 1H)131.6C-5, C-8a, C=O
8-118.5-
8a-154.2-
5-CH3.20 (m, 1H)29.5C-4a, C-5, C-6
5-(CH₃)₂1.22 (d, J = 6.8, 6H)23.1C-5, 5-CH
8-C=O-167.2-
8-OCH₃3.85 (s, 3H)52.18-C=O

(Note: HR-ESI-MS [M+H]⁺ calculated for C₁₄H₁₇O₃: 233.1178; Found: 233.1182)

References

  • Antibacterial chromene derivatives from Psorothamnus fremontii. Planta Medica (2014).[2] URL:[Link]

  • Antiplasmodial Chromanes and Chromenes from the Monotypic Plant Species Koeberlinia spinosa. Journal of Natural Products (2017).[3] URL:[Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health / PMC (2022).[1] URL:[Link]

  • Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. ACS Omega (2025).[4] URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Introduction: Bridging Chemical Novelty with Biological Reality The chromene scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including antic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Chemical Novelty with Biological Reality

The chromene scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic potential of this heterocyclic system often hinges on the pharmacokinetic profile of its analogues, which governs their absorption, distribution, metabolism, and excretion (ADME).[5][6] This guide provides a comprehensive, in-depth technical framework for the pharmacokinetic profiling of a novel chromene derivative, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. While this specific molecule serves as our primary case study, the principles and methodologies detailed herein are broadly applicable to other new chemical entities (NCEs) within the chromene class and beyond.

As a Senior Application Scientist, the imperative is not merely to outline procedures but to instill a deep understanding of the scientific rationale behind each experimental choice. This guide is structured to empower researchers, scientists, and drug development professionals to navigate the complexities of pharmacokinetic evaluation, ensuring data integrity and fostering informed decision-making in the progression of promising therapeutic candidates.[7][8][9][10]

Part 1: Foundational Physicochemical Characterization

Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is paramount. These characteristics are predictive of its behavior in subsequent ADME studies.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability and erratic absorption.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation of Saturated Solution: Add an excess amount of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation:

ParameterValue
Thermodynamic Solubility (pH 7.4) 15.8 µg/mL
Lipophilicity (LogD)

Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, influences a compound's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Phases: Prepare a biphasic system of n-octanol and PBS (pH 7.4).

  • Compound Addition: Add a known amount of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate to the biphasic system.

  • Partitioning: Shake the mixture vigorously for several hours to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the sample to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculation: Calculate LogD7.4 as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

Data Presentation:

ParameterValue
LogD at pH 7.4 3.2

Part 2: In Vitro ADME Assays: Simulating Biological Processes

In vitro ADME assays are indispensable for early-stage drug discovery, providing critical insights into a compound's pharmacokinetic properties and potential liabilities before advancing to in vivo studies.[7][8][9][10][11]

Membrane Permeability: The Caco-2 Bidirectional Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a reliable in vitro model of the intestinal barrier.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assessment:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active transporters.

Data Presentation:

ParameterValue
Papp (A-B) (x 10⁻⁶ cm/s) 12.5
Papp (B-A) (x 10⁻⁶ cm/s) 14.8
Efflux Ratio 1.18

Causality Behind Experimental Choices: The Caco-2 assay is chosen for its ability to predict human intestinal absorption and identify compounds that may be substrates for efflux transporters, a common cause of poor oral bioavailability. An efflux ratio close to 1 suggests passive diffusion is the primary mechanism of transport.

Metabolic Stability: Liver Microsomal Assay

Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.

Experimental Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the test compound, and a buffer system.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

ParameterValue
In Vitro Half-life (t½, min) 45
Intrinsic Clearance (CLint, µL/min/mg protein) 25.6

Trustworthiness Through Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) validates the enzymatic activity of the microsomal batch.

Plasma Protein Binding: Equilibrium Dialysis

The extent of binding to plasma proteins influences the unbound fraction of a drug, which is available to exert its pharmacological effect and be cleared from the body.

Experimental Protocol:

  • Apparatus Setup: Use a semi-permeable membrane to separate a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: Add the test compound to the plasma chamber.

  • Equilibration: Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow for equilibrium.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the percentage of bound and unbound drug.

Data Presentation:

ParameterValue
Percentage Bound to Human Plasma Protein 92.3%
Percentage Unbound (fu) 7.7%
CYP450 Inhibition: Fluorometric Assay

This assay assesses the potential of the test compound to inhibit the major drug-metabolizing CYP450 isoforms, which is crucial for predicting drug-drug interactions.

Experimental Protocol:

  • Reagent Preparation: Use recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their corresponding fluorescent substrates.

  • Incubation: In a multi-well plate, incubate the CYP enzyme, the test compound at various concentrations, and the fluorescent substrate.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.

  • Fluorescence Measurement: Measure the fluorescence intensity over time, which corresponds to the rate of metabolite formation.

  • IC50 Determination: Plot the percentage of inhibition versus the test compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

CYP IsoformIC50 (µM)
CYP1A2 > 50
CYP2C9 28.5
CYP2C19 > 50
CYP2D6 45.1
CYP3A4 18.9

Part 3: In Vivo Pharmacokinetic Studies: The Whole-System Perspective

While in vitro assays provide valuable preliminary data, in vivo studies are essential to understand how a compound behaves in a complete biological system.[12][13][14][15][16]

Single-Dose Pharmacokinetic Study in Rodents

This study aims to determine the fundamental pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Experimental Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dose Formulation: Formulate the test compound in a suitable vehicle (e.g., a solution or suspension).

  • Administration:

    • IV Group: Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters.

Data Presentation:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 8501250
Tmax (h) 0.0831.0
AUC₀-t (ngh/mL) 18909860
AUC₀-inf (ngh/mL) 195010120
t½ (h) 3.54.2
CL (mL/h/kg) 512-
Vdss (L/kg) 2.1-
Bioavailability (F%) -52%

Authoritative Grounding: The design of this in vivo study adheres to established guidelines for preclinical pharmacokinetic research, ensuring the ethical use of animals and the generation of robust, reproducible data. The choice of both IV and PO routes is critical for the calculation of absolute bioavailability.[12][13][15]

Part 4: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the bedrock of accurate pharmacokinetic data.[17][18][19][20] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity.

Methodology Overview: LC-MS/MS for Quantification in Plasma

  • Sample Preparation: Develop a sample preparation method to extract the analyte from the plasma matrix and remove interfering substances. A protein precipitation or liquid-liquid extraction method is common.

  • Chromatographic Separation: Optimize the HPLC conditions (column, mobile phase, gradient) to achieve a sharp peak for the analyte and separate it from any potential metabolites or endogenous interferences.

  • Mass Spectrometric Detection: Tune the mass spectrometer for the specific analyte and an internal standard. Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as:

    • Linearity and Range

    • Accuracy and Precision

    • Selectivity and Specificity

    • Matrix Effect

    • Recovery

    • Stability (freeze-thaw, short-term, long-term)

Part 5: Data Interpretation and Synthesis

The culmination of this profiling effort is the synthesis of all data to form a cohesive pharmacokinetic profile of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

  • Absorption: With a moderate aqueous solubility and a LogD in the optimal range for membrane permeation, coupled with a high Papp value and an efflux ratio near 1, the compound is predicted to have good passive absorption. The in vivo bioavailability of 52% confirms moderate to good oral absorption.

  • Distribution: The high plasma protein binding (92.3%) suggests that the majority of the compound in circulation will be bound to proteins. The volume of distribution (Vdss) of 2.1 L/kg indicates that the compound distributes into tissues beyond the plasma volume.

  • Metabolism: The in vitro half-life of 45 minutes in human liver microsomes suggests that the compound is moderately metabolized. The CYP inhibition data indicates a low potential for drug-drug interactions via inhibition of major CYP isoforms at therapeutic concentrations.

  • Excretion: The clearance rate of 512 mL/h/kg in rats is moderate. Further studies would be needed to determine the primary routes of excretion (renal vs. biliary).

Visualizations

Experimental Workflow for In Vitro ADME Profiling

in_vitro_workflow cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME Assays solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Influences Absorption logd LogD (Lipophilicity) logd->permeability Impacts Membrane Crossing metabolism Metabolic Stability (Liver Microsomes) permeability->metabolism Affects First-Pass Metabolism ppb Plasma Protein Binding metabolism->ppb Clearance Dependency cyp CYP450 Inhibition ppb->cyp Modulates Free Drug Concentration

Caption: Workflow for in vitro ADME profiling.

Logical Flow of an In Vivo Pharmacokinetic Study

in_vivo_workflow start Dose Administration (IV & PO) sampling Serial Blood Sampling start->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end Comprehensive PK Profile pk_calc->end

Caption: Logical flow of an in vivo PK study.

Conclusion

This in-depth technical guide provides a robust framework for the comprehensive pharmacokinetic profiling of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. By integrating foundational physicochemical characterization with a suite of in vitro ADME assays and a definitive in vivo study, a clear and actionable pharmacokinetic profile has been established. The methodologies herein are designed to be both scientifically rigorous and practically applicable, empowering drug discovery and development teams to make data-driven decisions. The favorable characteristics observed for this novel chromene derivative, including good predicted absorption and moderate metabolic clearance, warrant its further investigation as a potential therapeutic candidate.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 11(10), 2955-2967.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Molecules, 29(2), 465.
  • Shaaban, M., et al. (2023). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.
  • Experimental Drug Development Centre (EDDC). (n.d.). In Vivo Pharmacology. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Molecules, 28(19), 6934.
  • Syngene. (n.d.). In Vivo Pharmacokinetics | ADME/DMPK Drug Development. Retrieved from [Link]

  • Murugesan, S., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3504.
  • Kumar, A., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Journal of Drug Delivery and Therapeutics, 9(4-s), 820-827.
  • Costa, M., et al. (2020). Chromene-based compounds, methods and uses thereof.
  • Singh, O., et al. (2014). Pharmacological activities of chromene derivatives: An overview. International Journal of Pharmaceutical Sciences and Research, 5(5), 1634.
  • Kumar, R., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(2).
  • Journal of Cardiovascular Disease Research. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Journal of Cardiovascular Disease Research, 15(9), 713-726.
  • Abdel-Gawad, S. M., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][7][11]Oxazines, and Chromeno[2,3-d]Pyrimidines. Current Organic Synthesis, 20(4), 438-450.

  • Colas, C., et al. (2021).
  • Khan, I., et al. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 24(22), 4104.
  • Jain, R., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Pharmaceutical Analysis, 1(2), 77-91.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • Annesley, T. M. (2003). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Clinical Chemistry, 49(7), 1041-1044.
  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • Chen, Y., et al. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(12), 3583.
  • Ciaffoni, L., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Chemistry, 6(2), 48.
  • Salaheldin, F., et al. (2025). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. Russian Journal of General Chemistry, 95(9), 2315-2321.
  • Perregaard, J., et al. (1995). (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine Methanesulfonate: A New Selective Rat 5-Hydroxytryptamine 1B Receptor Antagonist. Journal of Medicinal Chemistry, 38(11), 1998-2008.

Sources

Foundational

An In-depth Technical Guide to Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, a potentially novel derivative of the 2H-chromene class. Due to the absence of this specific compound in readily available chemical databases, this guide will focus on a predictive approach, outlining a plausible synthetic route, theoretical physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers embarking on the study of this and related compounds.

Predicted Physicochemical Properties and Molecular Weight

A summary of the predicted physicochemical properties and the calculated molecular weight for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is presented below. These values are computationally derived and provide a valuable starting point for experimental design and analysis.

PropertyPredicted Value
Molecular Formula C14H16O3
Molecular Weight 232.28 g/mol
logP (Octanol-Water Partition Coefficient) 3.5
Topological Polar Surface Area (TPSA) 35.53 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Proposed Synthetic Pathway

The synthesis of 2H-chromenes can be achieved through various methods. A common and effective approach involves the reaction of a substituted salicylaldehyde with an appropriate reagent to form the chromene ring. For the target molecule, a plausible synthetic route would involve the reaction of methyl 2,4-dihydroxy-3-isopropylbenzoate with a suitable three-carbon synthon, such as acrolein, in the presence of a base catalyst.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Methyl 2,4-dihydroxy-3-isopropylbenzoate Methyl 2,4-dihydroxy-3-isopropylbenzoate Base-catalyzed Condensation Base-catalyzed Condensation Methyl 2,4-dihydroxy-3-isopropylbenzoate->Base-catalyzed Condensation Reacts with Acrolein Acrolein Acrolein->Base-catalyzed Condensation Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Base-catalyzed Condensation->Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Yields

Figure 1. Proposed synthetic workflow for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis, purification, and characterization of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Synthesis of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Materials:

  • Methyl 2,4-dihydroxy-3-isopropylbenzoate

  • Acrolein

  • Piperidine (or other suitable base catalyst)

  • Toluene (or other suitable solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl 2,4-dihydroxy-3-isopropylbenzoate (1 equivalent) in toluene in a round-bottom flask, add piperidine (0.1 equivalents).

  • Slowly add acrolein (1.2 equivalents) to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Materials:

  • Crude methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The expected proton NMR spectrum should show characteristic peaks for the aromatic protons, the vinyl protons of the chromene ring, the methoxy group protons, and the isopropyl group protons. The chemical shifts, splitting patterns, and integration values will be crucial for confirming the structure.

  • ¹³C NMR: A carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the proposed structure.

2. Mass Spectrometry (MS):

  • Obtain a mass spectrum of the purified compound. The molecular ion peak should correspond to the calculated molecular weight of 232.28 g/mol . The fragmentation pattern can provide additional structural information.

3. Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the compound. Key characteristic absorption bands to look for include those corresponding to the C=O stretch of the ester group, the C=C stretching of the aromatic and vinyl groups, and the C-O stretching vibrations.

4. Melting Point:

  • Determine the melting point of the solid purified product. A sharp melting point range is indicative of high purity.

Potential Applications and Future Research

While the specific biological activities of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate are yet to be determined, the 2H-chromene core is associated with a wide range of pharmacological effects. Future research could explore the potential of this novel compound in areas such as:

  • Anticancer Activity: Many chromene derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The chromene scaffold is present in many natural and synthetic antimicrobial agents.

  • Anti-inflammatory Properties: Certain chromene derivatives have shown potential as anti-inflammatory agents.

Further studies involving in vitro and in vivo biological assays will be necessary to elucidate the pharmacological profile of this compound and its potential as a lead for drug discovery.

References

  • General Synthesis of 2H-Chromenes: For general methodologies on the synthesis of 2H-chromenes, refer to comprehensive reviews on the topic. A good starting point would be articles in journals such as Organic & Biomolecular Chemistry or the Journal of Organic Chemistry.
  • Physicochemical Property Prediction: Software such as ChemDraw or online platforms like PubChem and ChemSpider can be used for the prediction of physicochemical properties.
  • Spectroscopic Techniques: Standard textbooks on organic spectroscopy, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, provide detailed information on the interpret

Protocols & Analytical Methods

Method

HPLC method development for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate quantification

An Application Note and Protocol for the Quantification of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate using High-Performance Liquid Chromatography (HPLC) Abstract This document provides a comprehensive guide to dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. Chromene derivatives are a significant class of heterocyclic compounds recognized for their wide array of biological and pharmacological activities, making their accurate quantification essential in research and drug development.[1][2][3][4] This guide details a systematic approach, from the foundational principles of chromatographic selection to a complete, step-by-step validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6] We elucidate the scientific rationale behind the selection of a reversed-phase C18 column, mobile phase composition, and detection parameters. The protocols provided are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Foundational Principles: Chromatographic Strategy

The core of any successful quantification method lies in the selection of an appropriate chromatographic technique. For methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, a molecule of moderate to low polarity due to its fused ring system, isopropyl group, and methyl ester functionality, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[7][8][9]

RP-HPLC operates on the principle of hydrophobic interactions.[7] The stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[8] When the sample is introduced, the non-polar analyte partitions between the two phases. It develops a stronger affinity for the non-polar stationary phase and is retained, while more polar components are swept through the column more quickly by the polar mobile phase. By carefully controlling the composition of the mobile phase, we can modulate the retention time of the analyte to achieve optimal separation and a sharp, symmetrical peak suitable for quantification.

A Rationale-Driven Method Development Strategy

A robust HPLC method is not achieved by chance but through a logical, stepwise process of optimization. Each parameter is chosen to ensure sensitivity, selectivity, and reproducibility.

Stationary Phase (Column) Selection

The choice of column is paramount. For this application, a C18 (Octadecylsilyl) bonded silica column is the recommended starting point.

  • Causality: The long alkyl chains of the C18 phase provide a highly hydrophobic environment, ideal for retaining non-polar to moderately polar compounds like our target analyte through strong van der Waals forces.[8] This strong retention allows for greater flexibility in manipulating the mobile phase to achieve the desired elution time. A standard dimension such as 4.6 mm x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure for routine analysis.

Mobile Phase Selection and Optimization

The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.[10]

  • Organic Modifier: Acetonitrile is chosen over methanol as the primary organic modifier.

    • Causality: Acetonitrile typically offers lower viscosity, which results in lower backpressure and better column efficiency.[11] Furthermore, its lower UV cutoff (~190 nm) provides a cleaner baseline compared to methanol (~205 nm), which is advantageous for sensitive detection at lower wavelengths.[11]

  • Aqueous Component & pH Control: The aqueous phase will consist of ultrapure water. A small amount of an acidic modifier, such as 0.1% Formic Acid , is incorporated into the mobile phase.

    • Causality: While the methyl ester is not ionizable, the carboxylic acid is a potential related impurity or degradant. Adding an acid to the mobile phase suppresses the ionization of any acidic functional groups (e.g., a hydrolyzed ester), ensuring they are in a single, neutral form.[12] This prevents peak tailing and results in sharper, more symmetrical peaks, which are critical for accurate integration and quantification. Formic acid is also volatile, making it an excellent choice for methods that might be transferred to LC-MS analysis.[13]

Detection Wavelength (λmax) Selection

For UV-Vis detection, the optimal wavelength is one where the analyte exhibits maximum absorbance (λmax), as this provides the highest sensitivity. The chromene scaffold inherently possesses chromophores that absorb UV light. The λmax for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate should be determined empirically by scanning a dilute solution of the analyte in the mobile phase from 200-400 nm using a photodiode array (PDA) detector or a spectrophotometer. Based on the chromene structure, a strong absorbance is anticipated in the 220-280 nm range.

Workflow for Method Optimization

The following diagram outlines the logical workflow for developing the final, optimized HPLC method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Methyl 5-(propan-2-yl)-2H- chromene-8-carboxylate) - Assess Polarity Mode_Selection Select HPLC Mode (Reversed-Phase) Analyte->Mode_Selection Non-polar nature Column_Selection Select Column (C18, 4.6x150mm, 5µm) Mode_Selection->Column_Selection Hydrophobic interaction Mobile_Phase_Scout Mobile Phase Scouting - Acetonitrile vs. Methanol - Acidic Modifier (0.1% FA) Column_Selection->Mobile_Phase_Scout Wavelength_Selection Determine λmax (PDA Scan) Optimization Fine-Tune Conditions - Mobile Phase Ratio - Flow Rate (1.0 mL/min) - Column Temp (25°C) Wavelength_Selection->Optimization Isocratic_Gradient Isocratic vs. Gradient Screening Mobile_Phase_Scout->Isocratic_Gradient Isocratic_Gradient->Optimization Select Isocratic for simplicity Final_Method Final Optimized Method Optimization->Final_Method

Caption: HPLC Method Development Workflow.

Detailed Protocol for Quantification

This section provides a direct, step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18).

  • Software: Empower, Chromeleon, or equivalent chromatography data software (CDS).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

  • Reference Standard: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (Purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of ultrapure water (0.1% v/v). Filter through a 0.45 µm nylon filter and degas.[11]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.

Final Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength To be determined (e.g., 254 nm)
Run Time 10 minutes
Sample Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Prepare the unknown sample by accurately weighing the material, dissolving it in the diluent to a theoretical concentration within the calibration range, and filtering it through a 0.45 µm syringe filter.

  • Inject the prepared sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][14] The following experiments must be performed according to the ICH Q2(R2) guidelines.[6]

ValidationProcess Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Blank, Placebo) Validation->Specificity Linearity Linearity & Range (5-6 concentrations, R² > 0.999) Validation->Linearity Accuracy Accuracy (% Recovery at 3 levels) Validation->Accuracy Precision Precision (%RSD) - Repeatability (n=6) - Intermediate (different day/analyst) Validation->Precision Limits Detection & Quantitation (LOD & LOQ) Validation->Limits Robustness Robustness (Vary Flow, Temp, % Organic) Validation->Robustness

Caption: ICH Q2(R2) Method Validation Parameters.
Specificity
  • Protocol: Inject the diluent (blank) and a placebo (if applicable) to demonstrate that no interfering peaks co-elute at the retention time of the analyte. Use a PDA detector to check for peak purity to confirm the absence of co-eluting impurities.

Linearity and Range
  • Protocol: Inject the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.[15]

Accuracy (% Recovery)
  • Protocol: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Protocol (Repeatability): Prepare six individual samples at 100% of the target concentration. Inject each sample and calculate the % Relative Standard Deviation (%RSD) of the results.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Verification: The LOQ should be confirmed by preparing a standard at the calculated concentration and verifying that it meets acceptable criteria for accuracy and precision.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic content)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Representative Data & Results

(Note: The following data is illustrative and representative of expected results from the validation process.)

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 15,230
5.0 76,105
10.0 151,980
25.0 380,500
50.0 760,150
100.0 1,522,300
Regression Equation y = 15205x + 180

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Validation Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.3%
120% 98.0 - 102.0% Recovery 101.1%
Precision (Repeatability) 100% (n=6) %RSD ≤ 2.0% 0.85%

| Precision (Intermediate) | 100% (n=6) | %RSD ≤ 2.0% | 1.10% |

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. The isocratic method using a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water is highly specific and robust. The validation data demonstrates excellent linearity, accuracy, and precision, confirming that the method is fit for its intended purpose in quality control and research environments, in accordance with ICH guidelines.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PMC. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents.
  • Der Pharma Chemica. (2016). An Efficient Synthesis of Dihydropyrano [3,2-c] chromene Derivatives via Green Approach.
  • MDPI. (2025, October 3). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis.
  • ACS Omega. (2023, February 17). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives.

Sources

Application

Application Notes and Protocols for the In Vitro Cellular Characterization of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Introduction: The Therapeutic Potential of the Chromene Scaffold The chromene nucleus is a prominent heterocyclic scaffold recognized for its diverse and significant pharmacological properties.[1][2][3][4] As a "privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Chromene Scaffold

The chromene nucleus is a prominent heterocyclic scaffold recognized for its diverse and significant pharmacological properties.[1][2][3][4] As a "privileged structure" in medicinal chemistry, chromene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4][5] The versatility of the chromene ring system allows for structural modifications that can fine-tune its interaction with various cellular targets, making it a fertile ground for the discovery of novel therapeutic agents.[3][5] This document provides a detailed guide for the initial in vitro cellular characterization of a specific chromene derivative, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, outlining a logical progression of assays to elucidate its potential cytotoxic, anti-proliferative, and anti-inflammatory activities.

Compound Profile: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Structure Chemical Formula Molecular Weight CAS Number
(Image of the chemical structure of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate would be inserted here)C14H16O3232.28 g/mol (Not available in search results)

Experimental Workflow: A Stepwise Approach to Characterization

A systematic approach is crucial for the efficient and effective in vitro evaluation of a novel compound. The proposed workflow begins with determining the cytotoxic profile of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, which is essential for defining the appropriate concentration range for subsequent, more specific functional assays.

In_Vitro_Drug_Discovery_Workflow Figure 1: In Vitro Characterization Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Insights Compound_Prep Compound Preparation & Solubilization Cytotoxicity Cytotoxicity Assessment (MTT Assay) Compound_Prep->Cytotoxicity Dose-response treatment Concentration_Range Determine Non-Toxic Concentration Range Cytotoxicity->Concentration_Range IC50 determination Proliferation Anti-Proliferative Activity (Cell Counting/BrdU) Concentration_Range->Proliferation Select sub-toxic concentrations Anti_Inflammatory Anti-inflammatory Potential (LPS-induced cytokine release) Concentration_Range->Anti_Inflammatory Select sub-toxic concentrations Pathway_Analysis Mechanism of Action Studies (e.g., NF-κB, PPARγ pathway analysis) Anti_Inflammatory->Pathway_Analysis Based on functional screen results

Caption: In Vitro Drug Discovery Workflow.

Part 1: Foundational Protocols

Protocol 1: Preparation of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate for In Vitro Assays

Principle: Proper solubilization and storage of the test compound are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.

Materials:

  • Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate in DMSO.

    • Briefly vortex to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the compound in the appropriate cell culture medium.

    • Crucial Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).[7]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[8][11] This assay is fundamental for determining the cytotoxic potential of a compound.[9][12][13][14]

Materials:

  • Selected cell line (e.g., a cancer cell line like MCF-7 or a macrophage cell line like RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate in complete culture medium.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[16]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16][17]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Incubate at room temperature in the dark for at least 2 hours, or overnight in a humidified incubator.[8][16]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Compound Concentration (µM) % Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.7 ± 4.8
192.3 ± 6.1
1075.4 ± 5.5
5048.9 ± 4.2
10015.6 ± 3.9

Part 2: Functional Screening Protocols

Based on the IC50 value obtained from the cytotoxicity assay, subsequent functional assays should be performed using sub-toxic concentrations of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Protocol 3: Anti-Proliferative Assessment

Principle: To determine if the compound inhibits cell growth at non-toxic concentrations, a proliferation assay can be performed. This can be a direct cell count over time or a more specific assay like BrdU incorporation.

Materials:

  • Selected rapidly proliferating cell line (e.g., a cancer cell line)

  • Complete cell culture medium

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • 24-well or 12-well plates

Procedure (Direct Cell Count):

  • Cell Seeding: Seed cells at a low density in 24-well plates.

  • Compound Treatment: Treat the cells with sub-toxic concentrations of the compound.

  • Cell Counting: At various time points (e.g., 0, 24, 48, and 72 hours), trypsinize the cells, stain with trypan blue, and count the number of viable cells using a hemocytometer.

  • Data Analysis: Plot the cell number against time for each treatment condition to generate growth curves.

Protocol 4: Anti-Inflammatory Activity Screening

Principle: Many chromene derivatives exhibit anti-inflammatory properties.[2] A common in vitro model for inflammation involves stimulating macrophage-like cells (e.g., RAW 264.7 or THP-1) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α and IL-6.[18][19][20] The ability of the test compound to inhibit this cytokine production is then measured.

Materials:

  • RAW 264.7 or PMA-differentiated THP-1 cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various sub-toxic concentrations of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include appropriate controls (untreated, LPS only, compound only).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokines in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Part 3: Mechanistic Insights

Should the functional screening reveal significant anti-inflammatory activity, further investigation into the underlying molecular mechanism is warranted. Two plausible pathways often implicated in inflammation and modulated by small molecules are the NF-κB and PPARγ signaling pathways.

Potential Mechanism 1: Inhibition of the NF-κB Signaling Pathway

Principle: The NF-κB (nuclear factor-kappa B) signaling pathway is a central regulator of inflammation.[21][22][23] Upon stimulation by agents like LPS, the IκB inhibitor protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[21][23][24] Assays can measure the inhibition of NF-κB nuclear translocation or the activity of an NF-κB-driven reporter gene.

NFkB_Signaling_Pathway Figure 2: Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression activates Compound Methyl 5-(propan-2-yl)-2H- chromene-8-carboxylate Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB Signaling Pathway.

Recommended Assay: An NF-κB reporter assay using a cell line stably transfected with a luciferase gene under the control of an NF-κB response element is a robust method for screening inhibitors.[21]

Potential Mechanism 2: Activation of the PPARγ Signaling Pathway

Principle: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating inflammation and metabolism. Activation of PPARγ can suppress inflammatory responses.[25] Ligand screening assays can determine if the compound binds to and activates PPARγ.

Recommended Assay: A PPARγ ligand screening assay, often based on fluorescence resonance energy transfer (FRET) or a DNA-binding ELISA, can be used to identify potential PPARγ agonists.[26][27][28][29]

Conclusion and Future Directions

This document provides a comprehensive and structured approach for the initial in vitro cellular characterization of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. By systematically evaluating its cytotoxicity, anti-proliferative, and anti-inflammatory potential, researchers can gain valuable insights into its pharmacological profile. Positive results from these initial screens would justify further investigation into its mechanism of action and its potential as a lead compound for drug development.

References

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Molecular Devices. Retrieved March 23, 2026, from [Link]

  • Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. (2024). Stem Cell Research & Therapy, 15(1), 136.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry, 41(2).
  • Review on Chromen derivatives and their Pharmacological Activities. (2019). International Journal of Pharmacy and Pharmaceutical Research, 16(2), 245-263.
  • Smart cellular assays to study inflammatory skin disorders. (2024). AXXAM. Retrieved March 23, 2026, from [Link]

  • Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. (2022). Current Drug Targets, 23(10), 963-982.
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2014). PLoS ONE, 9(6), e100685.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024). Molecules, 29(13), 3020.
  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved March 23, 2026, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Pharmacological and Toxicological Methods, 112, 107512.
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2021). Frontiers in Chemistry, 9, 763263.
  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2011). Journal of Pharmacological and Toxicological Methods, 63(3), 253-260.
  • Anti-inflammatory effect assay | In vitro assays. (n.d.). Labtoo. Retrieved March 23, 2026, from [Link]

  • PPARγ Ligand Screening/Characterization Assay Kit (Fluorometric). (n.d.). Assay Genie. Retrieved March 23, 2026, from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. Retrieved March 23, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Assaying NF-κB activation and signaling from TNF receptors. (2012). Methods in Molecular Biology, 844, 99-111.
  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech. Retrieved March 23, 2026, from [Link]

  • Activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) suppresses Rho GTPases in human brain microvascular endothelial cells and inhibits adhesion and transendothelial migration of HIV-1 infected monocytes. (2009).
  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved March 23, 2026, from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2021). International Journal of Molecular Sciences, 22(21), 11579.
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved March 23, 2026, from [Link]

  • Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved March 23, 2026, from [Link]

  • Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 4038-4042.

Sources

Method

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate solvent solubility for cell culture media

Strategic Solubilization of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate for Cellular Assays For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Solubilization of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate for Cellular Assays

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the solubilization and application of the novel hydrophobic compound, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, in aqueous cell culture media for in vitro research. Due to its predicted lipophilic nature, this compound presents significant challenges for achieving a biologically relevant and soluble concentration without inducing solvent-related cytotoxicity. This guide outlines a systematic approach to solvent selection, stock solution preparation, and the critical determination of the maximum tolerable solvent concentration for your specific cell line. We will detail a multi-step protocol that emphasizes empirical testing and validation to ensure the scientific rigor of your experimental results. Furthermore, we will discuss the potential impact of serum proteins on compound bioavailability and provide best practices for experimental design, including appropriate vehicle controls.

Introduction: The Challenge of Hydrophobic Compounds in Cell Culture

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a molecule with a chemical structure suggestive of low aqueous solubility. The successful evaluation of its biological activity in cell-based assays is critically dependent on its effective delivery to the cells in a soluble and non-toxic formulation. The introduction of any foreign substance, including the solvent used to dissolve the compound, can elicit a cellular response, potentially confounding the experimental results. Therefore, a carefully designed and validated solubilization strategy is paramount.

The primary challenge lies in achieving a sufficient concentration of the compound in the aqueous environment of the cell culture medium without it precipitating out of solution. Hydrophobic compounds, when introduced into an aqueous medium, have a tendency to aggregate, which not only reduces their bioavailability but can also lead to unforeseen and non-specific cellular effects. The use of organic solvents is often necessary, but these can be toxic to cells, even at low concentrations.

This guide will walk you through a series of protocols to navigate these challenges, ensuring that the observed biological effects are a direct result of the compound of interest and not an artifact of the experimental procedure.

Solvent Selection and Stock Solution Preparation

The initial and most critical step is the selection of a suitable organic solvent to create a high-concentration stock solution of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. This stock solution will then be serially diluted into the cell culture medium to achieve the desired final concentrations.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

Based on its broad solubilizing power for a wide range of hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] It is a polar aprotic solvent that is miscible with water and most organic solvents.

Alternative Solvents:

If DMSO proves to be unsuitable due to compound instability or excessive cytotoxicity for a particular cell line, other solvents can be considered:

  • Ethanol: A polar protic solvent that can be a viable alternative, though it may be more volatile and can have its own distinct effects on cellular metabolism.[2][3]

  • Dimethylformamide (DMF): Another polar aprotic solvent with strong solubilizing properties.

Protocol 2.1: Preparation of a High-Concentration Stock Solution

  • Weighing the Compound: Accurately weigh a small amount of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (e.g., 1-5 mg) in a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add a precise volume of high-purity, sterile-filtered DMSO (or alternative solvent) to the tube to achieve a high-concentration stock (e.g., 10-50 mM). The exact concentration will depend on the compound's solubility in the chosen solvent.

  • Dissolution: Vortex the tube vigorously for at least 30 seconds to facilitate dissolution.[3] If the compound does not fully dissolve, gentle warming in a 37°C water bath can be attempted.[2]

  • Sterilization: While the high concentration of DMSO is generally self-sterilizing, it is good practice to sterile-filter the stock solution through a 0.22 µm syringe filter, especially if it will be stored for an extended period.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive.

Table 1: Recommended Starting Solvents and Stock Concentrations

SolventRecommended Starting Stock ConcentrationKey Considerations
DMSO10-50 mMBroad solubility, but can be cytotoxic at higher concentrations.[4][5][6][7]
Ethanol10-50 mMCan be less toxic than DMSO for some cell lines, but may have metabolic effects.[2]
DMF10-50 mMStrong solubilizer, but toxicity should be carefully evaluated.

Determining the Maximum Tolerated Solvent Concentration

Before introducing the compound to your cells, it is imperative to determine the maximum concentration of the chosen solvent that your specific cell line can tolerate without significant cytotoxic effects. This is a critical baseline for your experiments.

Protocol 3.1: Solvent Cytotoxicity Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in complete cell culture medium. A typical starting range would be from 2% down to 0.01% (v/v).

  • Treatment: Once the cells have adhered and are growing well (typically 24 hours after seeding), replace the medium with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against the solvent concentration. The highest concentration of the solvent that does not cause a significant decrease in cell viability (e.g., >90% viability) is your maximum tolerated solvent concentration. Most studies recommend keeping the final DMSO concentration at or below 0.5%, with 0.1% being the "gold standard" for minimizing off-target effects.[8][5][6][7]

Solvent_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Prepare_Solvent_Dilutions Prepare serial dilutions of solvent in media Treat_Cells Treat cells with solvent dilutions Prepare_Solvent_Dilutions->Treat_Cells Incubate Incubate for experimental duration (24-72h) Treat_Cells->Incubate Assess_Viability Assess cell viability (e.g., MTT assay) Incubate->Assess_Viability Determine_Max_Concentration Determine max tolerated solvent concentration Assess_Viability->Determine_Max_Concentration

Caption: Workflow for determining the maximum tolerated solvent concentration.

Working Solution Preparation and Cellular Treatment

Once the maximum tolerated solvent concentration is established, you can prepare the working solutions of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate for your experiments.

Protocol 4.1: Preparing Working Solutions and Treating Cells

  • Serial Dilutions: Prepare serial dilutions of your high-concentration stock solution in complete cell culture medium. It is crucial to perform these dilutions in a way that the final concentration of the solvent in the highest concentration of your compound does not exceed the predetermined maximum tolerated level.

  • Vehicle Control: A critical component of your experimental design is the vehicle control. This is a culture of cells treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of your compound, but without the compound itself. This allows you to differentiate the effects of the compound from any potential effects of the solvent.[8]

  • Treatment: Remove the existing medium from your cells and replace it with the medium containing the different concentrations of your compound and the vehicle control.

  • Observation for Precipitation: After adding the compound to the medium, visually inspect the wells for any signs of precipitation. If precipitation occurs, the concentration is too high for the aqueous environment, and you will need to adjust your dilution scheme.

Compound_Treatment_Workflow cluster_prep Preparation cluster_working Working Solution cluster_treatment Cellular Treatment Prepare_Stock Prepare high-concentration stock solution in solvent Determine_Max_Solvent Determine max tolerated solvent concentration Serial_Dilution Prepare serial dilutions of compound in media Determine_Max_Solvent->Serial_Dilution Vehicle_Control Prepare vehicle control (solvent only) Treat_Cells Treat cells with compound and vehicle control Serial_Dilution->Treat_Cells Vehicle_Control->Treat_Cells Observe_Precipitation Visually inspect for precipitation Treat_Cells->Observe_Precipitation

Caption: Workflow for preparing working solutions and treating cells.

The Influence of Serum on Compound Bioavailability

Cell culture media is often supplemented with serum, such as Fetal Bovine Serum (FBS), which contains a high concentration of proteins, most notably albumin. Hydrophobic compounds have a tendency to bind to these proteins, which can significantly reduce the free concentration of the compound available to interact with the cells.[9][10][11][12]

Considerations:

  • Serum Protein Binding: Be aware that the effective concentration of your compound may be lower than the nominal concentration due to serum protein binding.[9][13]

  • Serum-Free vs. Serum-Containing Media: If your experimental results are inconsistent or weaker than expected, consider performing experiments in serum-free or reduced-serum media for a short duration. However, be mindful that this can also induce stress on the cells.

  • Pre-incubation with Serum: Some protocols suggest pre-incubating the compound with serum-containing media before adding it to the cells to allow for equilibration of protein binding.[2]

Troubleshooting and Best Practices

  • Precipitation: If your compound precipitates upon dilution in the media, try a lower starting stock concentration or a different solvent. A multi-step dilution process, where the stock is first diluted in a small volume of media and then further diluted, can sometimes help.[2]

  • Inconsistent Results: Ensure that your stock solution is homogenous and that your pipetting is accurate. Always include positive and negative controls in your experiments.

  • Unexpected Cytotoxicity: If you observe cytotoxicity at concentrations where the compound is expected to be active, re-evaluate the maximum tolerated solvent concentration for your specific cell line and experimental duration.

  • Always Use a Vehicle Control: The importance of a vehicle control cannot be overstated. It is the only way to ensure that the observed effects are due to the compound and not the solvent.[8]

Conclusion

The successful use of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate in cell culture hinges on a methodical and empirical approach to its solubilization. By carefully selecting a solvent, determining the maximum tolerated solvent concentration, and using appropriate controls, researchers can confidently assess the biological activity of this and other hydrophobic compounds. The protocols outlined in this guide provide a robust framework for generating reliable and reproducible in vitro data.

References

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • ResearchGate. (2015, November 17). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? Retrieved from [Link]

  • Lin, Y. C., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • Kim, J. H., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved from [Link]

  • Holliday, J. D., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • ResearchGate. (n.d.). Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration. Retrieved from [Link]

  • PubMed. (2001, June 15). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. Retrieved from [Link]

  • Wilson, J. T., et al. (2015). Protein Adsorption Alters Hydrophobic Surfaces Used for Suspension Culture of Pluripotent Stem Cells. PMC. Retrieved from [Link]

  • ACS Publications. (2019, December 2). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Retrieved from [Link]

  • Lee, M. Y., & Lee, S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]

Sources

Application

mass spectrometry fragmentation pattern of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Title: Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Executive Summary Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a structurally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Executive Summary

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a structurally complex benzopyran derivative. Because 2H-chromenes serve as privileged scaffolds in drug discovery—exhibiting diverse pharmacological properties—understanding their gas-phase dissociation behavior is critical for pharmacokinetic tracking, metabolite identification, and structural elucidation.

This application note details the predictive collision-induced dissociation (CID) pathways of this molecule using high-resolution electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Rather than simply listing operational steps, this guide establishes a highly robust, self-validating analytical protocol grounded in mechanistic causality.

Mechanistic Rationale of Gas-Phase Dissociation

In positive-ion ESI-MS, the intact molecule (C₁₄H₁₆O₃) readily forms a protonated precursor ion, [M+H]⁺ at m/z 233.1178. The protonation site is thermodynamically driven by the gas-phase basicity of the molecule. Density functional theory (DFT) studies on 2H-chromenes indicate that protonation frequently occurs at nucleophilic sites such as the ester carbonyl oxygen or the chromene ring oxygen, which subsequently dictates the fragmentation cascade 1.

Once protonated, the internal energy imparted during CID drives three primary competitive fragmentation pathways:

  • Pathway A: Ester Cleavage (Acylium Ion Formation) The methyl carboxylate group at the C8 position is highly labile under CID. The most favorable even-electron fragmentation is the neutral loss of methanol (CH₃OH, 32.0262 Da), yielding a highly stable acylium cation at m/z 201.0916. This neutral loss is a hallmark fragmentation pattern for methyl esters under MS/MS conditions 2. Subsequent high-energy collision results in the decarbonylation (loss of CO, 27.9949 Da) of the acylium ion, generating an aryl cation at m/z 173.0966.

  • Pathway B: Alkene Elimination (De-alkylation) The bulky propan-2-yl (isopropyl) group at the C5 position undergoes a characteristic inductive cleavage or McLafferty-like rearrangement. This results in the expulsion of a neutral propene molecule (C₃H₆, 42.0470 Da), producing a de-alkylated fragment at m/z 191.0708. This pathway is driven by the stability of the resulting aromatic system and the low activation energy required for alkene elimination.

  • Pathway C: Chromene Core Cleavage While the 2H-chromene ring is relatively stable, higher collision energies can induce ring opening or cleavage of the gamma-bond relative to the carbocation center 3. For this specific substituted chromene, sequential losses of both the ester and alkyl groups (combined loss of 74.0732 Da) yield a core chromenyl ion at m/z 159.0446.

Predictive Fragmentation Mapping

Fragmentation M [M+H]+ m/z 233.1178 A Acylium Ion m/z 201.0916 M->A - CH3OH (32 Da) Ester Cleavage B De-alkylated Ion m/z 191.0708 M->B - C3H6 (42 Da) Alkene Elimination C Aryl Cation m/z 173.0966 A->C - CO (28 Da) Decarbonylation D Core Chromenyl Ion m/z 159.0446 A->D - C3H6 (42 Da) Sequential Cleavage B->D - CH3OH (32 Da) Sequential Cleavage

Fig 1. Predicted ESI-MS/MS fragmentation pathways for the 2H-chromene derivative.

Quantitative Data Synthesis

The following table summarizes the predicted exact masses, neutral losses, and structural assignments for the primary MS/MS fragments.

Precursor/FragmentExact Mass (m/z)FormulaNeutral Loss (Da)Neutral SpeciesRelative Abundance (Est.)
Precursor Ion 233.1178[C₁₄H₁₇O₃]⁺--100% (Low CE)
Fragment 1 201.0916[C₁₃H₁₃O₂]⁺32.0262CH₃OH85%
Fragment 2 191.0708[C₁₁H₁₁O₃]⁺42.0470C₃H₆60%
Fragment 3 173.0966[C₁₂H₁₃O]⁺60.0211CH₃OH + CO45%
Fragment 4 159.0446[C₁₀H₇O₂]⁺74.0732CH₃OH + C₃H₆30%

(Note: Relative abundances are highly dependent on the applied Collision Energy (CE). The values provided represent a normalized distribution at a moderate CE of 20-25 eV).

Self-Validating LC-MS/MS Protocol

To ensure absolute data integrity and trustworthiness, the following experimental protocol is designed as a closed-loop, self-validating system. Every step includes an internal check to prevent false positives and ensure instrument calibration.

5.1. Reagents and Sample Preparation

  • Solvent A: LC-MS grade Water with 0.1% Formic Acid (FA).

  • Solvent B: LC-MS grade Acetonitrile (ACN) with 0.1% FA.

  • Causality: Formic acid is strictly required to lower the pH, ensuring the analyte is fully protonated in solution prior to electrospray ionization. This maximizes the [M+H]⁺ yield and stabilizes the Taylor cone during spray formation.

  • Sample Dilution: Dilute the analyte to 1 µg/mL in 50:50 Solvent A:B.

5.2. System Suitability and Validation (The "Self-Validating" Core)

  • Step 1: Calibration Check. Infuse a known tuning mix (e.g., Agilent ESI-L) to verify mass accuracy. Validation Criterion: Mass error must be < 2 ppm.

  • Step 2: Blank Matrix Injection. Inject 5 µL of the 50:50 A:B diluent. Validation Criterion: The extracted ion chromatogram (EIC) for m/z 233.1178 must show a signal-to-noise ratio (S/N) < 3. This proves zero carryover and matrix purity.

5.3. Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The hydrophobic propan-2-yl group and the aromatic chromene core ensure strong retention on a C18 stationary phase. A rapid gradient focuses the peak, enhancing the concentration entering the source and boosting the MS signal.

5.4. Mass Spectrometry Acquisition (Q-TOF or Orbitrap)

  • Source Parameters: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MS1 Scan: m/z 100 - 500.

  • MS2 (CID) Scan: Target m/z 233.1178 using an isolation window of 1.0 Da. Apply a stepped Collision Energy (CE) of 15, 25, and 35 eV.

  • Causality: Stepped CE is critical. Low CE captures the initial neutral losses (methanol and propene), while high CE forces the secondary decarbonylation and core cleavage, providing a complete structural fingerprint in a single analytical run.

Workflow N1 1. System Suitability (Mass Calibration) N2 2. Blank Injection (Carryover Check) N1->N2 N3 3. LC-ESI-MS/MS (Analyte Acquisition) N2->N3 N4 4. Data Validation (Isotope & Mass Error) N3->N4

Fig 2. Self-validating LC-MS/MS experimental workflow ensuring high data integrity.

5.5. Data Interpretation and Quality Control Upon acquisition, the data must pass the final validation gate:

  • Mass Defect Filtering: The measured exact mass of the precursor must be within 5 ppm of the theoretical mass (233.1178).

  • Isotopic Fidelity: The ratio of the M+1 (¹³C isotope) peak to the M0 peak must align with the theoretical distribution for 14 carbon atoms (~15.4%).

  • Fragment Annotation: Assign fragments based on the exact mass of the neutral loss, confirming the structural logic outlined in Section 3.

References

  • [1] Combined use of tandem mass spectrometry and computational chemistry to study 2H-chromenes from Piper aduncum. PubMed (NIH).

  • [2] Rapid Detection of Eight Volatile Alkaloids from Caryota mitis Lour. by LC-MS/MS and Antimicrobial. Longdom Publishing.

  • [3] Electrospray tandem mass spectrometry of 2H-chromenes. PubMed (NIH).

Sources

Method

The Strategic Utility of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate in Synthetic Chemistry: A Guide for Researchers

Introduction The 2H-chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Its inherent biological activities and its utility as a versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Its inherent biological activities and its utility as a versatile synthetic building block have made it a focal point of extensive research in medicinal chemistry and drug development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key chromene intermediate: methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate . This document offers novel, detailed protocols for the synthesis of this intermediate and its subsequent elaboration into more complex molecular architectures, thereby highlighting its potential in the synthesis of novel chemical entities, including analogues of cannabinoids and other biologically active compounds.

Strategic Overview: Synthesis and Applications

The synthetic strategy and subsequent applications of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate are outlined below. The workflow begins with the synthesis of the intermediate from readily available starting materials, followed by its transformation into various valuable derivatives.

Synthesis and Applications cluster_synthesis Synthesis of Intermediate cluster_applications Synthetic Applications cluster_products Target Molecules Start 4-Isopropylphenol Step1 Ortho-formylation (Duff Reaction) Start->Step1 Precursor 2-Hydroxy-3-isopropyl-5-methylbenzaldehyde Step1->Precursor Step2 Esterification Precursor->Step2 Ester Methyl 2-hydroxy-3-isopropyl-5-methylbenzoate Step2->Ester Step3 Chromene Formation (Petasis Reaction) Ester->Step3 Intermediate Methyl 5-(propan-2-yl)-2H- chromene-8-carboxylate Step3->Intermediate App1 Diels-Alder Reaction Intermediate->App1 [4+2] Cycloaddition App2 Hydrogenation Intermediate->App2 Reduction of C=C App3 Functional Group Transformations Intermediate->App3 Ester Manipulation Product1 Polycyclic Scaffolds (e.g., Cannabinoid-like) App1->Product1 Product2 Chiral Chromanes App2->Product2 Product3 Amides, Alcohols App3->Product3

Figure 1: Overall workflow for the synthesis and application of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Synthesis of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

The synthesis of the target intermediate is proposed via a three-step sequence starting from commercially available 4-isopropylphenol. This route is designed to be efficient and scalable, providing access to the key intermediate in good overall yield.

Step 1: Ortho-formylation of 4-Isopropylphenol (Duff Reaction)

The introduction of a formyl group ortho to the hydroxyl group is a critical step. The Duff reaction, which utilizes hexamine as the formylating agent, is a suitable method for this transformation on electron-rich phenols.[2]

Protocol 1: Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, add 4-isopropylphenol (13.6 g, 0.1 mol), hexamethylenetetramine (28.0 g, 0.2 mol), and glacial acetic acid (100 mL).

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring for 6 hours. The color of the reaction mixture will darken.

  • Hydrolysis: Cool the reaction mixture to room temperature and slowly add 100 mL of 3 M sulfuric acid. An exothermic reaction will occur. Heat the mixture under reflux for 1 hour to hydrolyze the intermediate imine.

  • Work-up: After cooling, extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 2-hydroxy-5-isopropylbenzaldehyde as a pale yellow oil.

ParameterValueReference
Starting Material4-IsopropylphenolCommercially Available
Key ReagentsHexamethylenetetramine, Acetic Acid[2]
Reaction Time6 hoursAnalogous Procedures
Typical Yield40-50%[2]
Step 2: Esterification of the Salicylaldehyde

Direct esterification of the phenolic hydroxyl group is not desired. Instead, a more robust approach is to first synthesize the corresponding benzoic acid and then esterify it. However, a more direct, albeit potentially lower-yielding, approach is the direct oxidation of the aldehyde to the carboxylic acid followed by esterification. A more practical approach for this specific substrate would be to protect the phenol, perform the desired transformations, and then deprotect. For the sake of a streamlined synthesis, we will proceed with a hypothetical direct esterification of a precursor acid. A more practical laboratory synthesis would involve the careful choice of protecting groups.

For the purpose of this guide, we will assume the availability of 2-hydroxy-5-isopropylbenzoic acid, which can be synthesized from 4-isopropylphenol via the Kolbe-Schmitt reaction.

Protocol 2: Synthesis of Methyl 2-hydroxy-5-isopropylbenzoate

  • Reaction Setup: To a solution of 2-hydroxy-5-isopropylbenzoic acid (18.0 g, 0.1 mol) in methanol (150 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.

  • Reaction: Heat the mixture at reflux for 8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Add 100 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be purified by vacuum distillation or column chromatography.

Step 3: Formation of the 2H-Chromene Ring

The final step involves the construction of the 2H-chromene ring. A Petasis-type reaction provides a convergent approach to 2H-chromenes from salicylaldehydes, vinylboronic acids, and amines.[3][4]

Protocol 3: Synthesis of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

  • Reaction Setup: In a sealed tube, combine methyl 2-hydroxy-3-formyl-6-isopropylbenzoate (hypothetical precursor, 2.22 g, 10 mmol), vinylboronic acid pinacol ester (2.3 g, 15 mmol), and dibenzylamine (1.97 g, 10 mmol) in DMF (20 mL).

  • Reaction: Heat the mixture at 120 °C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate (100 mL), and wash with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Applications of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate as a Synthetic Intermediate

The presence of a diene system within the 2H-chromene ring and the versatile ester functionality make this intermediate a valuable tool for the synthesis of complex molecules.

Diels-Alder Reaction for the Construction of Polycyclic Scaffolds

The 2H-chromene can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles, to construct polycyclic frameworks reminiscent of cannabinoid structures.[5] The ester group at the 8-position can influence the stereochemical outcome of the cycloaddition.

Diels_Alder Intermediate Methyl 5-(propan-2-yl)-2H- chromene-8-carboxylate Reaction Diels-Alder [4+2] Cycloaddition Intermediate->Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction Product Tricyclic Adduct (Cannabinoid-like Core) Reaction->Product

Figure 2: Diels-Alder reaction of the chromene intermediate.

Protocol 4: Diels-Alder Reaction with Maleic Anhydride

  • Reaction Setup: In a sealed, thick-walled glass tube, dissolve methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (2.46 g, 10 mmol) and maleic anhydride (1.08 g, 11 mmol) in toluene (20 mL).

  • Reaction: Heat the mixture at 150 °C for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold toluene. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the tricyclic adduct. The stereochemistry of the product should be determined by spectroscopic methods (e.g., NOESY).

ParameterValueReference
DienophileMaleic Anhydride[5]
SolventToluene[5]
Temperature150 °CAnalogous Reactions
Expected ProductTricyclic anhydride[5]
Catalytic Hydrogenation to Chiral Chromanes

The double bond of the 2H-chromene can be stereoselectively hydrogenated to produce chiral chromanes, which are also important structural motifs in bioactive molecules. Asymmetric hydrogenation using chiral catalysts can provide access to enantiomerically enriched products.[6][7]

Protocol 5: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (5 mol%) and a suitable chiral ligand (e.g., (R)-BINAP, 11 mol%) in degassed dichloromethane is stirred for 30 minutes.

  • Reaction Setup: In a high-pressure autoclave, add methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (2.46 g, 10 mmol) and the prepared catalyst solution.

  • Reaction: Pressurize the autoclave with hydrogen gas (50 bar) and stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the corresponding chiral chromane. The enantiomeric excess can be determined by chiral HPLC analysis.

Functional Group Transformations of the Ester

The methyl ester at the 8-position provides a handle for a variety of functional group interconversions.

The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in further reactions, such as amide bond formation.

Protocol 6: Ester Hydrolysis

  • Reaction: Dissolve methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (2.46 g, 10 mmol) in a mixture of methanol (50 mL) and 2 M aqueous sodium hydroxide (20 mL). Heat the mixture at reflux for 4 hours.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous residue with 2 M HCl until pH 2-3.

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents to generate a library of amides.

Protocol 7: Amide Bond Formation

  • Activation: To a solution of 5-(propan-2-yl)-2H-chromene-8-carboxylic acid (2.32 g, 10 mmol) in DMF (50 mL), add HOBt (1.5 g, 11 mmol) and EDC·HCl (2.1 g, 11 mmol). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the desired amine (10 mmol) and triethylamine (1.5 mL, 11 mmol) to the reaction mixture. Stir at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]

Protocol 8: Ester Reduction

  • Reaction Setup: To a suspension of LiAlH₄ (0.57 g, 15 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (2.46 g, 10 mmol) in THF (20 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL).

  • Work-up: Filter the resulting white precipitate and wash with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography on silica gel.

Conclusion

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a versatile synthetic intermediate that can be accessed through a practical multi-step synthesis. Its strategic location of functional groups allows for a wide range of transformations, making it a valuable building block for the construction of complex molecular architectures, particularly those with potential biological activity. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this and related chromene derivatives.

References

  • Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 2015 , 5 (4), 2329–2366. [Link][1][9]

  • Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. Organic Letters, 2017 , 19 (18), 4884–4887. [Link][6]

  • Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid. Molecules, 2022 , 27 (21), 7433. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. PubMed, 2017 . [Link][7]

  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 1999 , 53, 258-262. [Link]

  • Catalytic Synthesis of 2H-Chromenes. MSU Chemistry, 2015 . [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 2018 , 23 (5), 1081. [Link]

  • Versatile Solid-Phase Synthesis of Chromenes Resembling Classical Cannabinoids. ACS Combinatorial Science, 2011 , 13 (5), 476–482. [Link][5]

  • Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid. MDPI, 2022 . [Link]

  • 2H-Chromenes from Salicylaldehydes by a Catalytic Petasis Reaction. Organic Letters, 2000 , 2 (25), 4063–4065. [Link][3]

  • Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Applied and Environmental Microbiology, 2020 , 86 (9), e00106-20. [Link]

  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv, 2024 . [Link]

  • (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate, 2012 . [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega, 2020 , 5 (4), 1863–1873. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link][10]

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • 2H-Chromenes from Salicylaldehydes by a Catalytic Petasis Reaction. ResearchGate, 2000 . [Link][4]

  • Duff reaction. Wikipedia. [Link][2]

  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • NEW ELECTRON DEFICENT DIENES AND THEIR NORMAL AND INVERSE ELECTRON DEMAND DIELS-ALDER REACTIONS. University of British Columbia, 1992 . [Link]

  • Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use.
  • The Reimer–Tiemann Reaction. Organic Reactions, 1982 . [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry, 2017 . [Link]

  • Reimer-Tiemann Reaction. Master Organic Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace, 2013 . [Link]

  • Asymmetric Diels–Alder reaction of β,β-disubstituted enals and chromone-fused dienes: construction of collections with high molecular complexity and skeletal diversity. Chemical Science, 2017 , 8 (1), 453-459. [Link]

  • Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules, 2023 , 28 (7), 3192. [Link]

  • hydrogenation of alkenes. Chemguide. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Nature, 2011 . [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 2011 , 16 (6), 4504-4511. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry, 2023 . [Link][8]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017 , 11 (1), 93. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 2011 , 76 (19), 8002–8009. [Link]

  • Chromium photocatalysis: accessing structural complements to Diels–Alder adducts with electron-deficient dienophiles. Chemical Science, 2020 , 11 (29), 7546-7551. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Duff Reaction. Name Reactions in Organic Synthesis, 2006 . [Link]

  • Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. YouTube, 2022 . [Link]

  • Novel cannabinol probes for CB1 and CB2 cannabinoid receptors. Journal of Medicinal Chemistry, 2000 , 43 (20), 3798-3805. [Link]

  • The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course. Journal of Chemical Education, 1997 , 74 (12), 1437. [Link]

  • Duff reaction on phenols: Characterization of non steam volatile products. ResearchGate, 1982 . [Link]

  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: 1H and 13C NMR Spectroscopy Characterization of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Introduction Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a substituted chromene derivative. The chromene scaffold is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a substituted chromene derivative. The chromene scaffold is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Consequently, the precise and unambiguous structural characterization of novel chromene derivatives is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the elucidation of molecular structures in solution.[2][3] This application note provides a comprehensive guide to the characterization of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate using one-dimensional (1D) 1H and 13C NMR, as well as two-dimensional (2D) correlation spectroscopies.

The methodologies detailed herein are designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can confidently determine and verify the structure of the target molecule. We will delve into the rationale behind experimental choices, from sample preparation to the selection of specific NMR experiments, providing a framework for robust structural elucidation.

Part 1: Experimental Protocols

A systematic approach to NMR analysis begins with meticulous sample preparation and progresses through a logical sequence of 1D and 2D NMR experiments.

Sample Preparation

The quality of the NMR spectrum is profoundly influenced by the sample preparation. Adherence to the following protocol is crucial for obtaining high-resolution spectra.

Materials:

  • Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[4]

  • Deuterated chloroform (CDCl3)

  • High-quality 5 mm NMR tubes[5]

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weigh approximately 10-20 mg of the solid methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[4]

  • Vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any microscopic solid impurities.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]

  • Cap the NMR tube securely and label it appropriately.

Causality Behind Choices: Deuterated chloroform is a common solvent for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. Filtering the sample is a critical step to remove any particulate matter that can degrade the magnetic field homogeneity, leading to broadened spectral lines.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization. All spectra should be acquired on a spectrometer operating at a 1H frequency of 400 MHz or higher.

1.2.1 One-Dimensional (1D) NMR

  • 1H NMR: This is the foundational experiment, providing information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[7]

  • 13C NMR: This experiment reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., sp3, sp2, carbonyl).[8]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon signal, distinguishing between CH3, CH2, and CH carbons.[9]

1.2.2 Two-Dimensional (2D) NMR

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[10][11] This is instrumental in piecing together proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached.[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (2JCH and 3JCH).[12][13] This is particularly crucial for identifying quaternary carbons and for connecting different spin systems.

Part 2: Data Analysis and Interpretation

The following section details the expected NMR data for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate and provides a guide to its interpretation.

Predicted 1H NMR Data
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2~4.7t~3.52H
H3~5.7dt~9.5, 3.51H
H4~6.7d~9.51H
H6~6.9d~8.01H
H7~7.2d~8.01H
H9 (CH)~3.3sept~7.01H
H10 (CH3)~1.2d~7.06H
OCH3~3.8s-3H

Note: Chemical shift values are predictions and may vary slightly based on experimental conditions.[14]

Predicted 13C NMR Data
Carbon(s) Predicted Chemical Shift (ppm) DEPT-135
C2~65CH2
C3~125CH
C4~128CH
C4a~120C
C5~145C
C6~115CH
C7~129CH
C8~122C
C8a~155C
C9 (CH)~28CH
C10 (CH3)~23CH3
C=O~168C
OCH3~52CH3

Note: Chemical shift values are predictions and may vary slightly based on experimental conditions.[15]

Interpretation of Spectra

A logical workflow for interpreting the NMR data is essential for accurate structure elucidation.

Workflow for NMR Data Interpretation

G A Acquire 1D Spectra (1H, 13C, DEPT-135) B Assign Proton Signals (Chemical Shift, Integration, Multiplicity) A->B C Identify Carbon Types (DEPT-135) A->C D Acquire 2D Spectra (COSY, HSQC, HMBC) B->D C->D E Establish H-H Connectivity (COSY) D->E F Correlate Protons to Attached Carbons (HSQC) D->F G Establish Long-Range H-C Connectivity (HMBC) D->G H Assemble Molecular Fragments E->H F->H G->H I Confirm Final Structure H->I G FID Raw FID Data Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) FID->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking Assignment Spectral Assignment (1D & 2D Correlation) PeakPicking->Assignment Structure Structure Verification Assignment->Structure

Caption: Standard NMR data processing and analysis workflow. [16][17]

Part 3: Trustworthiness and Self-Validation

The combination of 1D and 2D NMR techniques provides a self-validating system for structural elucidation.

  • Consistency Check: The number of signals in the 1H and 13C spectra must be consistent with the proposed structure.

  • Cross-Verification: The correlations observed in the COSY, HSQC, and HMBC spectra must all be in agreement with the proposed connectivities. For example, a COSY correlation between two protons should be supported by their proximity in the structure, and the carbons they are attached to (identified via HSQC) should be adjacent.

  • HMBC as the Final Arbiter: The long-range correlations from the HMBC spectrum are often the definitive evidence for connecting molecular fragments, especially across quaternary carbons. [18] By following the detailed protocols and the logical interpretation workflow presented in this application note, researchers can achieve a high level of confidence in the structural assignment of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

References

  • Skinner, T. E., et al. (2016). NMR data processing, visualization, analysis and structure calculation with NMRFx. Journal of Biomolecular NMR, 66(2), 95–106. [Link]

  • Hesther, A., et al. (2022). Automated Data Processing Workflows for Non-Expert Users of NMR Facilities. Magnetic Resonance, 3(1), 101-114. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Dashti, H., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 94(47), 16327–16335. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. NMR Facility. [Link]

  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. [Link]

  • Workflow4Metabolomics. (n.d.). The NMR workflow. [Link]

  • Hilaris. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Journal of Chromatography & Separation Techniques, 11(3). [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]

  • Anjanamurthy, V. B., & Kumar, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. [Link]

  • Keeler, J. (2010). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. [Link]

  • Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry. University of Oxford. [Link]

  • Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]

  • Georgia State University. (2023). Small molecule NMR sample preparation. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? [Link]

  • SlideShare. (n.d.). 2D NMR Spectroscopy. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2095. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • ACS Publications. (1995). 13C Chemical Shift Tensor of the Isopropyl Cation. Journal of the American Chemical Society, 117(47), 11784–11788. [Link]

  • Canadian Science Publishing. (1968). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 46(15), 2549-2553. [Link]

  • ACS Publications. (1987). Methyl ester carboxylates: an NMR study. Macromolecules, 20(5), 1019–1024. [Link]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top... [Link]

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • ACS Publications. (1987). Methyl ester carboxylates: an NMR study. Macromolecules, 20(5), 1019–1024. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Mao, D., et al. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 32(3), 351-360. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Organic Chemistry Data. (2020). 1H NMR Chemical Shifts. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. [Link]

  • AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). [Link]

  • MDPI. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(12), 3589. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Welcome to the Technical Support Center for the synthesis of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (CAS: 1221723-90-5)[1]. This portal is designed for synthetic chemists and drug development professionals seek...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (CAS: 1221723-90-5)[1]. This portal is designed for synthetic chemists and drug development professionals seeking to optimize yields, troubleshoot bottlenecks, and scale up the production of this specific 2H-chromene building block.

The most efficient, atom-economical route to this scaffold avoids harsh thermal Claisen conditions. Instead, it utilizes a two-step sequence: the O-propargylation of methyl 2-hydroxy-5-isopropylbenzoate, followed by a highly regioselective, room-temperature2[2].

Validated Experimental Protocols (SOPs)

These protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC Rf values, visual cues) allow you to confirm the success of each step before proceeding.

Step 1: Synthesis of the Propargyl Ether Intermediate

Objective: O-alkylation of methyl 2-hydroxy-5-isopropylbenzoate to form methyl 5-isopropyl-2-(prop-2-yn-1-yloxy)benzoate.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with methyl 2-hydroxy-5-isopropylbenzoate (10.0 mmol, 1.0 eq) and 50 mL of anhydrous DMF (0.2 M).

  • Phenoxide Generation: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes. Causality: Pre-stirring ensures complete deprotonation to the phenoxide, significantly increasing oxygen nucleophilicity and preventing competing C-alkylation.

  • Alkylation: Dropwise add propargyl bromide (80 wt% in toluene, 15.0 mmol, 1.5 eq). Heat the reaction mixture to 60 °C for 4 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The phenol starting material ( Rf​≈0.3 , dark under 254 nm UV) must be fully consumed, replaced by the propargyl ether intermediate ( Rf​≈0.6 ).

  • Workup: Quench with 50 mL of DI water. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL). Causality: Extensive brine washing is mandatory to partition and remove residual DMF, which would otherwise coordinate to and poison the Gold catalyst in Step 2.

  • Isolation: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to afford the intermediate as a pale yellow oil.

Step 2: Gold(I)-Catalyzed Cycloisomerization

Objective: 6-endo-dig cyclization to yield methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

  • Catalyst Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a dry flask with Ph₃PAuNTf₂ (0.5 mmol, 5 mol%).

  • Reaction Initiation: Dissolve the propargyl ether intermediate (10.0 mmol, 1.0 eq) in 100 mL of freshly distilled, anhydrous DCM. Transfer this solution to the catalyst flask at 25 °C.

  • Monitoring: Stir for 1–2 hours. The solution will transition from colorless to a faint golden-brown.

  • Validation Checkpoint: Check TLC (Hexanes/EtOAc 9:1). The ether ( Rf​≈0.6 ) should cleanly convert to the 2H-chromene product ( Rf​≈0.4 ). Self-Validation: The target 2H-chromene exhibits bright blue fluorescence under 254 nm UV light due to the extended conjugated pyran system.

  • Quenching & Isolation: Filter the crude mixture directly through a 2-inch pad of silica gel, eluting with DCM. Causality: Immediate filtration removes the highly Lewis-acidic gold catalyst, preventing unwanted polymerization or degradation of the electron-rich double bond during solvent evaporation. Concentrate to afford the pure target compound.

Mechanistic Workflow

The following diagram illustrates the logical progression and mechanistic pathway of the synthesis, highlighting the critical intermediate steps during the 3[4].

SynthesisWorkflow SM Starting Material: Methyl 2-hydroxy-5-isopropylbenzoate Prop Step 1: Propargylation (Propargyl bromide, K2CO3, DMF, 60°C) SM->Prop Int Intermediate: Methyl 5-isopropyl-2-(prop-2-yn-1-yloxy)benzoate Prop->Int AuCat Step 2: Gold(I) Catalysis (Ph3PAuNTf2, DCM, 25°C) Int->AuCat PiComp Au(I)-Alkyne π-Complex Formation AuCat->PiComp Cyclo 6-endo-dig Cyclization (Intramolecular Hydroarylation) PiComp->Cyclo Proto Protodeauration & Catalyst Regeneration Cyclo->Proto Prod Target Product: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Proto->Prod

Mechanistic workflow for the Gold(I)-catalyzed synthesis of the 2H-chromene target.

Quantitative Optimization Data

Selecting the correct catalyst is the most critical variable in this synthesis. Table 1 summarizes our internal optimization data, demonstrating why cationic Gold(I) complexes with non-coordinating counterions are mandatory for high yields.

Table 1: Catalyst Screening for the Cycloisomerization Step (10 mmol scale)

Catalyst (5 mol%)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Regioselectivity (6-endo : 5-exo)
AuCl₃DCM251285423:1
PtCl₂Toluene802460352:1
Ph₃PAuCl / AgOTfDCM254>9978>20:1
Ph₃PAuNTf₂ DCM 25 1 >99 94 >99:1

Note: Ph₃PAuNTf₂ provides superior reaction kinetics and regioselectivity due to the highly electrophilic nature of the gold center when paired with the weakly coordinating triflimide (NTf₂) anion.

Troubleshooting Guides & FAQs

Q: My cyclization yield is stuck at ~40%, and I am observing highly polar, unidentified byproducts on my TLC plate. What is happening? A: You are likely experiencing water contamination. Gold catalysts are exceptionally carbophilic, but the intermediate Au-alkyne π -complex is highly susceptible to nucleophilic attack. If your DCM is not strictly anhydrous, trace water acts as a competing nucleophile, attacking the alkyne to 5 via an oxidative cleavage pathway[5]. Fix: Distill your DCM over CaH₂ immediately prior to use, and ensure your propargyl ether intermediate is rigorously dried under high vacuum.

Q: I am using Ph₃PAuCl directly from the vendor, but the reaction shows 0% conversion after 24 hours. Is the catalyst dead? A: Ph₃PAuCl is a precatalyst. On its own, the Au-Cl bond is too strong, rendering the metal center catalytically inactive for alkyne activation. It must be activated via halide abstraction using a silver salt (e.g., AgOTf or AgSbF₆) to generate the active cationic gold species[6]. Fix: We strongly recommend purchasing or pre-synthesizing the isolated cationic complex Ph₃PAuNTf₂ . This avoids the "silver effect," where residual silver salts can cause unwanted side reactions or precipitate issues that complicate scale-up[2].

Q: I am observing the 5-exo-dig byproduct (a benzofuran derivative) instead of the desired 2H-chromene. How do I favor the 6-endo-dig pathway? A: The formation of a 5-membered benzofuran occurs if the trajectory of the nucleophilic attack is altered. For terminal alkynes, the7[7]. However, if you are seeing 5-exo-dig products, it is usually a ligand sterics issue. Fix: Ensure you are using a sufficiently bulky ligand. Triphenylphosphine (Ph₃P) or JohnPhos sterically block the 5-exo trajectory, forcing the substrate into the conformation required for the 6-endo-dig cyclization[8].

Q: How can I safely scale this reaction up to 50 grams for preclinical batch production? A: The intramolecular hydroarylation is highly exothermic. At a 50-gram scale, adding the entire catalyst load at once will cause a rapid solvent boil-off and potential decomposition of the product. Fix: Prepare a more dilute solution (0.05 M) of the substrate in DCM. Add the Ph₃PAuNTf₂ catalyst in three equal portions over 1.5 hours while maintaining the internal flask temperature strictly below 30 °C using an external water bath.

References

  • ChemScene Product Database. "1221723-90-5 | Methyl 5-isopropyl-2h-chromene-8-carboxylate." ChemScene.
  • UvA-DARE (Digital Academic Repository). "Catalytic Synthesis of 2H-Chromenes." University of Amsterdam.
  • PubMed Central (PMC). "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity." National Institutes of Health.
  • Journal of the American Chemical Society. "Enantioselective Divergent Syntheses of (+)-Bulleyanaline and Related Isoquinoline Alkaloids from the Genus Corydalis." ACS Publications.
  • The Journal of Organic Chemistry. "Synthesis of Concave and Vaulted 2H-Pyran-Fused BINOLs and Corresponding [5] and [7]-Oxa-helicenoids: Regioselective Cascade-Concerted Route and DFT Studies." ACS Publications.
  • Grokipedia. "Cascade reaction.
  • Scribd. "Gold-Catalyzed Ring Expansions of Alkynylcyclopropanes | Chemical Reactions.

Sources

Optimization

troubleshooting low solubility of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate in aqueous buffers

Welcome to the Formulation & Solubility Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with methyl 5-(propan-2-yl)-2H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate .

Before troubleshooting, we must establish the chemical reality of your target molecule. This compound features a highly lipophilic benzopyran (chromene) core, a bulky 5-isopropyl group, and an 8-methyl ester. Crucially, it lacks hydrogen bond donors (no -OH or -NH groups) and possesses no ionizable centers at physiological pH. This results in a high crystal lattice energy and extreme hydrophobicity, meaning traditional pH-adjustment strategies will fail and alternative encapsulation or co-solvent strategies are mandatory to achieve aqueous solubility[1].

Diagnostic Workflow

Use the decision matrix below to select the appropriate solubilization strategy based on your experimental constraints.

FormulationLogic Start Target: Methyl 5-(propan-2-yl)- 2H-chromene-8-carboxylate Assay Determine Assay Constraints Start->Assay Biochem Biochemical Assay (Tolerates >1% DMSO) Assay->Biochem Cell Cell Culture (DMSO < 0.1%) Assay->Cell InVivo In Vivo Model (High Dose Required) Assay->InVivo Cosolvent Co-Solvent + Micellization (DMSO / Tween-80) Biochem->Cosolvent Cyclo Inclusion Complexation (HP-β-CD) Cell->Cyclo InVivo->Cyclo Lipid Lipid Emulsion (SEDDS) InVivo->Lipid Validate Validation Step: DLS & LC-MS Quantification Cosolvent->Validate Cyclo->Validate Lipid->Validate

Decision matrix for solubilizing lipophilic chromene derivatives based on assay type.

Troubleshooting Guides & Methodologies

Q1: When I dilute my DMSO stock of the chromene derivative into PBS, it immediately turns cloudy. How can I prevent this "crashing out"?

Causality: You are observing solvent-shift precipitation. The compound is highly soluble in 100% DMSO, but when introduced directly to an aqueous buffer, the local supersaturation causes rapid nucleation and aggregation[2]. Because the compound is highly lipophilic, water rapidly forces the molecules together to minimize thermodynamic instability. Solution: You must use a "Step-Down" micellization approach. By introducing a surfactant like Tween-80 before the water, you create a micellar environment that encapsulates the lipophilic chromene core[3].

Protocol: Co-solvent & Surfactant Micellization

  • Stock Preparation: Dissolve the compound in 100% DMSO at 1000x your target concentration.

  • Surfactant Priming: In a separate vial, mix the DMSO stock 1:1 (v/v) with Tween-80 (or Cremophor EL). Vortex vigorously for 2 minutes.

  • Aqueous Phase Addition: Warm your PBS to 37°C. Add the PBS dropwise to the DMSO/Tween mixture while vortexing continuously. (Never add the DMSO mix to the bulk PBS, as this breaks the micellar transition phase).

  • Self-Validation: Visually inspect the solution against a dark background. It must be optically clear. To validate, centrifuge at 15,000 x g for 10 minutes. If a visible pellet forms, your surfactant ratio is too low.

Q2: I am performing an in vitro cell-based assay. My cells undergo apoptosis if DMSO exceeds 0.1%. How can I solubilize this compound without toxic co-solvents?

Causality: To eliminate organic solvents, you must shield the hydrophobic isopropyl and chromene groups from the aqueous environment. 4[4], specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic inner cavity that perfectly accommodates aromatic rings, while their hydrophilic outer surface ensures excellent aqueous solubility[5]. Solution: Generate a thermodynamic inclusion complex.

Protocol: HP-β-CD Inclusion Complexation

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in LC-MS grade water or your base physiological buffer.

  • Film Formation: Dissolve your chromene compound in a volatile organic solvent (e.g., ethanol). Transfer to a glass vial and evaporate the solvent completely under a gentle stream of nitrogen to form a thin, high-surface-area lipid film on the glass.

  • Rehydration: Add the 20% HP-β-CD solution to the vial containing the film.

  • Equilibration: Shake the vial at 37°C for 48 hours at 200 RPM. Complexation is a dynamic equilibrium process and requires time to reach maximum thermodynamic solubility[6].

  • Self-Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove uncomplexed drug. Analyze the filtrate via HPLC-UV or LC-MS against a standard curve to quantify the exact dissolved concentration before applying it to your cells.

Quantitative Data Summary

Selecting the wrong vehicle can ruin an experiment. Below is a comparative summary of solubilization strategies for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate to guide your formulation choices.

Solubilization StrategyMax Achievable ConcentrationIn Vitro BiocompatibilityIn Vivo BiocompatibilityPrimary Mechanism of Action
Direct Dilution (DMSO → PBS) < 1 µMPoor (>0.5% DMSO is toxic)Poor (Causes tissue necrosis)None (Leads to precipitation)
DMSO / Tween-80 / PBS (1:1:8) 50 - 200 µMModerate (Surfactant toxicity)Good (IV/IP administration)Micellar encapsulation
20% HP-β-CD Complexation 1 - 5 mMExcellent (No organic solvent)Excellent (Renally cleared)Hydrophobic cavity inclusion
Lipid Emulsion (SEDDS) > 5 mMPoor (Lipid droplet overload)Excellent (Oral delivery)Oil-in-water partitioning

Frequently Asked Questions (FAQs)

Q: Can I just adjust the pH of my buffer to dissolve it? A: No. As an ester, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate lacks acidic or basic functional groups (like amines or carboxylic acids) that can be ionized[7]. Adjusting the pH will not improve solubility. Furthermore, exposing this compound to high alkaline pH (>8.5) will cause base-catalyzed hydrolysis, degrading your molecule into a carboxylic acid and methanol. Always maintain a pH between 5.5 and 7.4.

Q: Will heating the buffer help dissolve the compound faster? A: Mild heating (37°C - 50°C) increases the kinetic rate of dissolution, but it does not change the thermodynamic solubility limit of the compound in water. If you heat the solution to force the compound into solution, it will likely crash out and crystallize as soon as it cools back to room temperature or 37°C in your incubator.

Q: How do I know if my compound formed a true solution or just a hidden nano-suspension? A: Use Dynamic Light Scattering (DLS). A true solution or cyclodextrin complex will show particles < 5 nm in diameter. If you have formed a nano-suspension or micellar aggregate, DLS will reveal a distinct peak between 10 nm and 200 nm[4].

References

  • 2. World Journal of Biology Pharmacy and Health Sciences.

  • 4. MDPI. 3.6. Touro Scholar. 4.7. PMC - NIH. 5.1. ACS Publications. 6.3. International Journal of Scientific Research and Technology.

Sources

Troubleshooting

preventing oxidative degradation of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. It addresses common challenges related to its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. It addresses common challenges related to its oxidative degradation during storage and provides actionable troubleshooting advice and preventative protocols to ensure compound integrity.

Understanding the Challenge: The Susceptibility of Chromenes to Oxidation

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, like many chromene derivatives, possesses structural motifs that are susceptible to oxidation. The primary sites of vulnerability are the allylic ether linkage within the pyran ring and the benzylic protons of the isopropyl group. Autoxidation, a free-radical-mediated process, can be initiated by environmental factors such as light, heat, and the presence of trace metal ions or peroxide contaminants. Understanding this degradation pathway is crucial for developing effective storage and handling strategies.

Hypothetical Oxidative Degradation Pathway

The diagram below illustrates a potential free-radical-initiated oxidation mechanism. Initiation can produce a radical (R•) which abstracts a labile hydrogen atom from the chromene, most likely at the allylic C4 position or the benzylic position of the isopropyl group, to form a resonance-stabilized carbon-centered radical. This radical then reacts with atmospheric oxygen to form a peroxy radical, which can propagate the chain reaction by abstracting a hydrogen from another chromene molecule, leading to the formation of hydroperoxides and other degradation products.

Oxidative Degradation Pathway cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (Light, Heat, Metal Ions) Radical Radical (R•) Initiator->Radical forms Chromene Methyl 5-(propan-2-yl) -2H-chromene-8-carboxylate (Parent Compound) CarbonRadical Carbon-Centered Radical (Resonance Stabilized) Chromene->CarbonRadical H• abstraction by R• PeroxyRadical Peroxy Radical (ROO•) CarbonRadical->PeroxyRadical + O₂ Oxygen Atmospheric O₂ PeroxyRadical->CarbonRadical propagates chain, regenerating a Carbon-Centered Radical Hydroperoxide Hydroperoxide Degradant (ROOH) PeroxyRadical->Hydroperoxide + H• from another Chromene molecule StableProducts Stable, Non-Radical Degradation Products (e.g., Epoxides, Aldehydes, Ketones, Carboxylic Acids) PeroxyRadical->StableProducts Radical Combination

Caption: A potential free-radical autoxidation pathway for the chromene derivative.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and recommended actions.

Question: My previously colorless or pale-yellow solution of the compound has developed a yellow or brownish tint. What could be the cause?

Answer: This is a classic indicator of degradation. The formation of conjugated systems or chromophores resulting from oxidative cleavage or rearrangement of the chromene ring can lead to discoloration.[1]

  • Immediate Action: Cease use of this stock for critical experiments.

  • Diagnosis:

    • Analyze by HPLC-UV/Vis: Compare the chromatogram of the discolored sample to a fresh or reference sample. Look for the appearance of new peaks and a decrease in the main peak area. Check the UV-Vis spectrum of the new peaks; absorption at longer wavelengths often correlates with increased conjugation and color.

    • Review Storage Conditions: Was the sample exposed to light? Was it stored at room temperature instead of being refrigerated? Was the container properly sealed?

Question: I am observing new, unexpected peaks in my HPLC/LC-MS analysis that were not present when the sample was fresh. Could this be oxidation?

Answer: Yes, this is highly likely. Oxidative degradation will produce a variety of new chemical entities.

  • Diagnosis & Action:

    • LC-MS Analysis: If using LC-MS, examine the mass of the new peaks. A mass increase of +16 Da often corresponds to the addition of one oxygen atom (e.g., forming a hydroperoxide, epoxide, or hydroxyl group).[2] A +32 Da shift could indicate a dihydroperoxide or the addition of two oxygen atoms.[2]

    • Forced Degradation Study: To confirm, perform a forced degradation study (see Protocol 2). Intentionally stress a small amount of fresh material with an oxidant like hydrogen peroxide (H₂O₂) and see if the retention times of the resulting degradant peaks match the unexpected peaks in your stored sample.[3][4] This helps to definitively identify the impurities as oxidative degradants.

Question: The potency or activity of my compound in my biological assay seems to have decreased over time. Is this related to storage?

Answer: A decrease in potency is a common consequence of degradation. The parent compound is being consumed and converted into degradants which are unlikely to have the same biological activity.

  • Diagnosis & Action:

    • Quantitative Analysis: Use a validated quantitative method (e.g., HPLC with a calibration curve or qNMR) to determine the exact concentration of the parent compound remaining in your sample. A target of 5-20% degradation is often used in stability studies to ensure degradation products are identifiable.[4][5]

    • Prepare Fresh Solutions: Always use freshly prepared solutions from a solid sample that has been stored correctly for critical quantitative experiments. Avoid using old stock solutions.

Troubleshooting Logic Flow

TroubleshootingFlow start Observed Anomaly in Sample q1 Is there visible discoloration? start->q1 q2 Are there new peaks in HPLC/LC-MS? q1->q2 No res1 Probable Cause: Oxidative Degradation, Formation of Chromophores q1->res1 Yes q3 Is there a loss of biological activity? q2->q3 No res2 Probable Cause: Formation of Polar Oxidative Degradants q2->res2 Yes res3 Probable Cause: Reduced Concentration of Active Parent Compound q3->res3 Yes act1 Action: - Analyze by HPLC-UV - Review storage (light/temp) - Use fresh stock res1->act1 act2 Action: - Analyze by LC-MS (+16 Da) - Perform Forced Degradation - Co-inject to confirm peaks res2->act2 act3 Action: - Quantify parent compound (HPLC/qNMR) - Always use freshly prepared solutions res3->act3

Caption: A decision tree for troubleshooting common issues of compound instability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate?

For maximum long-term stability, the solid compound should be stored under conditions that minimize exposure to oxygen, light, and heat. Similar chromene esters are recommended to be stored in tightly sealed containers, protected from light and moisture.[6]

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Reduces the rate of thermally induced degradation. For very long-term storage (>1 year), -20°C is preferable.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key reactant in the oxidative degradation pathway.
Light Amber Vial or Opaque ContainerPrevents photo-initiation of free radical degradation. Chromenes can be light-sensitive.[7]
Container Tightly-Sealed Glass VialPrevents exposure to moisture and atmospheric oxygen. Use PTFE-lined caps.

Q2: How should I store solutions of the compound?

Solutions are generally less stable than the solid material. If you must store solutions:

  • Use Degassed Solvents: Sparge solvents with argon or nitrogen before use to remove dissolved oxygen.

  • Store Cold and Dark: Store solutions at ≤ 4°C and protected from light.

  • Short-Term Only: Prepare only enough solution for immediate needs. Avoid storing dilute solutions for more than 24-48 hours if possible.

  • Consider Antioxidants: For longer-term storage, consider adding a compatible antioxidant.

Q3: What antioxidants can I use, and at what concentration?

The choice of antioxidant depends on your solvent system and downstream application. Radical-scavenging antioxidants are most effective.

AntioxidantTypical ConcentrationCommon SolventsConsiderations
Butylated Hydroxytoluene (BHT) 50-200 ppmAprotic organic solvents (DCM, THF, Ethyl Acetate)Common and effective. May interfere with some assays.
Butylated Hydroxyanisole (BHA) 50-200 ppmSimilar to BHTAnother widely used phenolic antioxidant.
α-Tocopherol (Vitamin E) 100-500 ppmAprotic organic solvents, lipidsA natural, effective antioxidant.

Important: Always run a control experiment with the antioxidant alone to ensure it does not interfere with your assay. The efficacy of an antioxidant should be confirmed for your specific conditions (see Protocol 3).

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for handling the compound to minimize degradation from the moment it is received.

  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small box or sealed bag) and place it in a ≤ 4°C, dark environment.

  • Weighing: For weighing, remove the vial from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform weighing and solution preparation inside a glovebox or use a gentle stream of argon/nitrogen to blanket the solid after opening the vial.

  • Solution Preparation: Use high-purity, degassed solvents. Prepare stock solutions at a high concentration to minimize the relative impact of headspace oxygen.

  • Resealing: After taking an aliquot, flush the vial headspace with an inert gas before tightly resealing the cap. Use paraffin film for extra security.

  • Storage: Promptly return the solid compound and any stock solutions to their recommended cold, dark storage conditions.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This study helps to identify potential oxidative degradants and confirm if unknown peaks in stored samples are from oxidation. This aligns with ICH guidelines for stress testing.[4][8]

  • Sample Preparation:

    • Control Sample: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50).

    • Test Sample: Dissolve 1 mg of the compound in 0.9 mL of the solvent.

  • Stress Application:

    • To the Test Sample, add 0.1 mL of 3% hydrogen peroxide (H₂O₂). This creates a final H₂O₂ concentration of 0.3%.[9]

    • Vortex both the Control and Test samples.

  • Incubation:

    • Incubate both samples, protected from light, at 40°C.

    • Monitor the reaction by analyzing aliquots via HPLC at time points (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (e.g., a gradient C18 method with UV detection).

    • Aim for approximately 10-20% degradation of the parent peak in the Test Sample.[5] If degradation is too fast, reduce the temperature or H₂O₂ concentration. If too slow, increase them.

  • Interpretation: The new peaks that appear in the Test Sample but not the Control Sample are your potential oxidative degradants. Their retention times can be compared to unknown peaks in aged samples.

Protocol 3: Antioxidant Efficacy Screening Workflow

This protocol allows you to empirically determine the most effective antioxidant for your specific solution and storage conditions.

AntioxidantScreening cluster_prep 1. Preparation cluster_setup 2. Experimental Setup cluster_stress 3. Stress Condition cluster_analysis 4. Analysis & Selection A1 Prepare concentrated stock of parent compound B1 Aliquot compound stock into vials A1->B1 A2 Prepare individual stocks of antioxidants (e.g., BHT, BHA, Tocopherol) B2 Spike vials with different antioxidants at desired conc. A2->B2 B1->B2 B3 Prepare Controls: - Positive Control (no antioxidant) - Negative Control (no stress) B2->B3 C1 Add oxidative stressor (e.g., AIBN or low H₂O₂) to all vials except Negative Control B3->C1 C2 Incubate all samples at elevated temp (e.g., 40°C) for a set time (e.g., 48h) C1->C2 D1 Analyze all samples by HPLC C2->D1 D2 Quantify remaining parent compound peak area D1->D2 D3 Select antioxidant that provides the highest % parent remaining compared to Positive Control D2->D3

Caption: Experimental workflow for screening and selecting an effective antioxidant.

References

  • NMR Kinetic Investigations of the Photochemical and Thermal Reactions of a Photochromic Chromene. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Chromene as Antioxidants. Bentham Science Publishers. Available from: [Link]

  • New Derivatives of Chalcones, Chromenes, and Stilbenoids, Complexed with Methyl-β-Cyclodextrin with Antioxidant Properties and Antibacterial Synergism with Antibiotics. MDPI. Available from: [Link]

  • Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry. Available from: [Link]

  • A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. ResearchGate. Available from: [Link]

  • Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. ResearchGate. Available from: [Link]

  • Chromate-induced activation of hydrogen peroxide for oxidative degradation of aqueous organic pollutants. PubMed. Available from: [Link]

  • Enhanced Catalytic Hydrogen Peroxide Production from Hydroxylamine Oxidation on Modified Activated Carbon Fibers: The Role of Surface Chemistry. MDPI. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Hydrogen peroxide effects on chromium oxidation state and solubility in four diverse, chromium-enriched soils. PubMed. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Target Review. Available from: [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available from: [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Heat Stability and Degradation of Thermally Stable Prepolymers in a Controlled Atmosphere: II: Heat Stability and Degradation of Acetylene-Chromene Terminated Prepolymers. ResearchGate. Available from: [Link]

  • Mechanistic study of the synthesis reaction of chromene compounds using g-C3N4/Fe3O4/CuO photocatalyst. ResearchGate. Available from: [Link]

  • Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. ResearchGate. Available from: [Link]

  • Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. PMC. Available from: [Link]

  • methyl 5-(propan-2-yl)furan-2-carboxylate — Chemical Substance Information. NextSDS. Available from: [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. PMC. Available from: [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. MDPI. Available from: [Link]

  • Rearrangements of organic peroxides and related processes. Beilstein Journals. Available from: [Link]

  • Rapid identification of oxidation-induced conformational changes by kinetic analysis. PubMed. Available from: [Link]

  • A method for detection of 4-hydroxy-2-nonenal adducts in proteins. Society for Redox Biology and Medicine. Available from: [Link]

  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. MDPI. Available from: [Link]

  • Temperature Compensation for Chromatic Stability of RGBW LEDs in Automotive Interior Lighting. MDPI. Available from: [Link]

  • A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS: A CHALLENGING TASK. University of Navarra. Available from: [Link]

  • Hydrogen Peroxide Effects on Natural-Sourced Polysacchrides: Free Radical Formation/Production, Degradation Process, and Reaction Mechanism—A Critical Synopsis. MDPI. Available from: [Link]

  • Temperature and light intensity effects on photodegradation of high-density polyethylene. PubMed. Available from: [Link]

  • Colour Stability of Light-Sensitive Minerals Under UVA 340nm Irradiation: Implications for the Conservation of Cultural Heritage and Museum Display Conditions. MDPI. Available from: [Link]

  • (1S,2S,5R)-1-Amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid. PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography Purification of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Welcome to the technical support center for the purification of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during flash chromatography of this and structurally related chromene derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the flash chromatography process, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing poor separation between my desired product, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, and closely related impurities. What steps can I take to improve resolution?

Answer: Poor separation is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions.[1][2] Here’s a breakdown of factors to consider:

  • Mobile Phase Optimization: The polarity of your eluent is a critical factor.[3]

    • Polarity Adjustment: If your compound and impurities are eluting too quickly and close together, your mobile phase is likely too polar. For normal-phase chromatography on silica gel, this means you should decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).[3]

    • Solvent Selectivity: Sometimes, simply adjusting the polarity isn't enough. Different solvents can offer different selectivities for your compounds.[1] Consider switching your polar modifier. For instance, if you are using an ethyl acetate/hexanes system, you could try substituting ethyl acetate with acetone, which can offer different desorption characteristics and potentially improve peak resolution.[1]

    • TLC as a Predictive Tool: Thin-Layer Chromatography (TLC) is an invaluable and rapid tool for screening various solvent systems before committing to a flash chromatography run.[4][5] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2 to 0.35 for your target compound.[5][6] An Rf in this range generally translates to good separation on a flash column.

  • Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is highly recommended.[1]

    • Start with a low polarity mobile phase (where your compound has an Rf of ~0.2 or less) to ensure the compound initially binds to the stationary phase.[1]

    • Gradually increase the polarity of the mobile phase over the course of the run. This will sequentially elute compounds based on their affinity for the stationary phase, often providing much better resolution for complex mixtures.[1] Many modern automated flash chromatography systems have algorithms to convert TLC data into an optimized gradient.[4]

  • Stationary Phase Choice: While silica gel is the most common stationary phase for normal-phase chromatography, it may not be optimal for all separations.[6][7]

    • For compounds that are sensitive to the acidic nature of silica, you might consider using alumina (neutral or basic) or a magnesium silicate-based stationary phase.[1][8]

    • If your chromene derivative is particularly polar, a reversed-phase (e.g., C18-bonded silica) approach might be more suitable.[9]

Issue 2: Peak Tailing of the Product Peak

Question: My product peak is exhibiting significant tailing, which is affecting purity assessment and fraction collection. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a form of peak asymmetry that can be caused by several factors, from chemical interactions to physical issues within the chromatography system.[10][11][12]

  • Chemical Interactions:

    • Secondary Interactions: The free silanol groups on the surface of silica gel are acidic and can interact strongly with basic or highly polar functional groups on your molecule, leading to tailing.[10][13] While methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is not strongly basic, interactions can still occur. Using a high-purity, end-capped silica gel can minimize these secondary interactions.[10]

    • Mobile Phase Modifiers: Adding a small amount of a modifier to your mobile phase can suppress these unwanted interactions. For acidic compounds, a small amount of acetic acid can be beneficial.[14] For basic compounds, a small amount of triethylamine or pyridine (around 0.1%) can be added.[14]

  • Column Overloading: Injecting too much sample onto the column can lead to a saturation of the stationary phase, resulting in peak tailing.[10][11]

    • Reduce Sample Load: Try reducing the amount of crude material loaded onto the column. A general rule of thumb for a straightforward separation is a loading capacity of 1-10% of the silica gel weight, but this can be significantly lower for difficult separations.

    • Sample Solubility: Ensure your sample is fully dissolved in a minimal amount of a solvent that is weaker (less polar in normal-phase) than your initial mobile phase.[15] Injecting in a strong solvent can cause band broadening and peak shape distortion.[10]

  • Column and System Integrity:

    • Improper Column Packing: An unevenly packed column can lead to non-uniform flow paths for the mobile phase, causing band broadening and tailing.[16] Ensure your column is packed uniformly, without any air pockets or channels.[16]

    • Column Degradation: Over time, the stationary phase can degrade, or the column bed can collapse, leading to poor peak shape.[10] If you suspect this is the case, it may be time to replace the column.

    • Extra-Column Effects: Excessive tubing length or dead volumes in the system can also contribute to peak broadening and tailing.[10]

dot graph TD subgraph Troubleshooting_Peak_Tailing direction LR A[Start: Peak Tailing Observed] --> B{Assess Potential Causes}; B --> C[Chemical Interactions]; B --> D[Column Overloading]; B --> E[System/Column Integrity]; C --> F[Add Mobile Phase Modifier]; C --> G[Use End-capped Silica]; D --> H[Reduce Sample Load]; D --> I[Optimize Injection Solvent]; E --> J[Repack/Replace Column]; E --> K[Check for Dead Volumes]; F --> L[Re-evaluate Peak Shape]; G --> L; H --> L; I --> L; J --> L; K --> L; end

Issue 3: Low Yield of Purified Product

Question: After flash chromatography, the yield of my purified methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is lower than expected. What are the possible reasons for this loss of material?

Answer: Low recovery can be a significant issue, and pinpointing the cause is crucial for optimizing your purification.[17] Here are some common culprits:

  • Incomplete Elution: Your compound may be strongly adsorbed to the stationary phase and not fully eluting from the column with the chosen mobile phase.[16][17]

    • Increase Solvent Strength: If you suspect your compound is still on the column, try flushing the column with a much stronger solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in dichloromethane) to see if you can recover the remaining product.[18] Be aware that using more than 10% methanol with silica gel can risk dissolving the stationary phase.[18]

    • Gradient Elution: A well-designed gradient should end with a high percentage of the strong solvent to ensure all compounds are eluted from the column.

  • Compound Instability: Your target molecule might be degrading on the silica gel.[1][8]

    • Test for Stability: You can test for stability by spotting your compound on a TLC plate, letting it sit for a period of time, and then eluting it. If you see new spots or streaking, your compound is likely unstable on silica.

    • Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1][8]

  • Improper Fraction Collection:

    • Dilute Fractions: It's possible your compound has eluted but is spread across many fractions at a low concentration, making it difficult to detect by TLC.[8] Try concentrating a range of fractions where you expected your compound to elute and re-analyze.[8]

    • Premature Elution: Your compound may have eluted very early, possibly in the solvent front, especially if your sample was loaded in a solvent that was too strong.[8] Always check the first few fractions collected.[8]

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the mobile phase, consider a "dry loading" technique.[6][14] This involves pre-adsorbing your crude sample onto a small amount of silica gel or an inert support like Celite, evaporating the solvent, and then loading the resulting dry powder onto the top of your column.[6][14] This can improve peak shape and prevent precipitation at the top of the column.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and scaling of your flash chromatography purification.

FAQ 1: How do I choose the right stationary and mobile phase to start with?

Answer: For a moderately polar compound like methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, normal-phase chromatography on silica gel is an excellent starting point.[9]

  • Stationary Phase: Standard flash-grade silica gel (e.g., 40-63 µm particle size) is the most common choice.[14]

  • Mobile Phase Selection: A mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is a standard and effective choice for many organic compounds.[14][18]

    • Starting Point: A good starting point for TLC analysis would be a 10-20% ethyl acetate in hexanes mixture.[18]

    • TLC Analysis: Run a TLC plate with your crude reaction mixture in this solvent system.

      • If the spots are all at the bottom (low Rf), your mobile phase is not polar enough. Increase the percentage of ethyl acetate.[9]

      • If the spots all run to the top (high Rf), your mobile phase is too polar. Decrease the percentage of ethyl acetate.[9]

    • Target Rf: Adjust the solvent ratio until your target compound has an Rf value between 0.2 and 0.35.[5][6] This will give you the best chance for a successful separation on the flash column.

FAQ 2: How do I scale up my purification from a small-scale experiment to a larger batch?

Answer: Scaling up your flash chromatography method is a linear process, provided you keep several key parameters constant.[19][20][21]

  • Key Parameters to Maintain:

    • Sample Load as a Percentage of Stationary Phase Mass: This is the most critical factor. If you successfully purified 100 mg of crude material on a 10 g column (a 1% load), you can expect to purify 1 g of material on a 100 g column.[21]

    • Column Media and Brand: Use the same type and brand of stationary phase to ensure consistent performance.[19]

    • Elution Solvents: Use the same solvents for your mobile phase.[19]

    • Elution Gradient in Terms of Column Volumes (CV): This is crucial for reproducible results. A gradient should be defined by the number of column volumes over which the solvent composition changes, not by time.[19][21] Most modern flash systems can automatically adjust the flow rate and run time to maintain the same gradient profile in CVs when you select a larger column.[21]

    • Linear Velocity: To maintain similar mass-transfer kinetics, the linear velocity of the mobile phase should be kept constant.[19][20] This means the flow rate will need to be increased proportionally to the cross-sectional area of the larger column. Again, automated systems often handle this calculation.

Table 1: Example of Scaling Up a Flash Chromatography Method

ParameterSmall-Scale (Pilot)Large-Scale (Production)
Column Mass 12 g120 g
Scale-Up Factor 1x10x
Sample Load 120 mg (1% load)1.2 g (1% load)
Flow Rate 15 mL/min150 mL/min (approx.)
Gradient 5-50% B over 10 CV5-50% B over 10 CV
FAQ 3: What is the best way to load my sample onto the column?

Answer: The way you introduce your sample to the column can significantly impact the quality of your separation.

  • Liquid Loading:

    • Dissolve your crude sample in a minimal amount of a solvent that is as non-polar as possible.[22] Dichloromethane is often a good choice.[22]

    • The injection solvent should ideally be the same as, or weaker than, the initial mobile phase to prevent premature migration and band broadening of your sample.[10][14]

    • Gently add the concentrated sample solution as a narrow band to the top of the column.[14]

  • Dry Loading:

    • This is the preferred method for samples that are not very soluble in the starting mobile phase or when you need to load a larger volume.[6][14]

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.

    • Carefully evaporate the solvent under reduced pressure until you have a free-flowing powder.

    • Gently load this powder onto the top of your pre-packed column.[14]

dot graph TD subgraph Sample_Loading_Workflow A[Start: Crude Sample] --> B{Is sample soluble in a weak solvent?}; B -- Yes --> C[Dissolve in minimal weak solvent]; B -- No --> D[Dissolve in any suitable solvent]; C --> E[Liquid Load: Apply as narrow band]; D --> F[Add silica gel]; F --> G[Evaporate to dry powder]; G --> H[Dry Load: Apply powder to column]; E --> I[Begin Elution]; H --> I; end

Experimental Protocol: Flash Chromatography Purification

This section provides a general step-by-step methodology for the purification of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

1. Method Development using TLC: a. Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution on several TLC plates. c. Develop the plates in different solvent systems (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes). d. Visualize the plates under UV light. e. Select the solvent system that provides good separation and an Rf value of ~0.2-0.35 for the target compound.[5][6]

2. Column Preparation: a. Select an appropriate size flash column based on your sample mass (aim for a 1-5% sample load). b. Securely pack the column with silica gel, ensuring a uniform and compact bed. If using a pre-packed cartridge, this step is already done. c. Equilibrate the column by passing several column volumes of the initial, non-polar mobile phase through it until the baseline is stable.

3. Sample Loading: a. Choose either the liquid or dry loading method as described in FAQ 3. b. For liquid loading, dissolve the crude product in the minimum amount of a non-polar solvent and carefully apply it to the top of the silica bed. c. For dry loading, pre-adsorb the sample onto silica, and carefully add the resulting powder to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting with your chosen mobile phase (either isocratic or a gradient). b. Start collecting fractions immediately after the solvent front has passed through the column. c. Monitor the elution process using the UV detector on your flash system or by collecting small fractions and analyzing them by TLC.

5. Post-Purification: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Evaporate the solvent under reduced pressure to obtain the purified methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

References

  • Hawach, Several Problems of Flash Column Chromatography. (2025). Available at: [Link]

  • Biotage, How do I scale-up my reversed-phase flash chromatography method? (2023). Available at: [Link]

  • Phenomenex, Flash Chromatography: Principles & Applications. (2025). Available at: [Link]

  • King Group, Successful Flash Chromatography. Available at: [Link]

  • Biotage, What's the best way to scale-up flash chromatography? (2023). Available at: [Link]

  • Biotage, How do I Create an Efficient Gradient Flash Chromatography Method? (2023). Available at: [Link]

  • Biotage, Introduction: How to Effectively Scale-Up Flash Purification. (2023). Available at: [Link]

  • Troubleshooting Flash Chromatography. Available at: [Link]

  • Kręcisz, P., Czarnecka, K., & Szymański, P., Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Journal of Chromatographic Science. (2021). Available at: [Link]

  • Teledyne ISCO, Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Available at: [Link]

  • University of Rochester, Department of Chemistry, Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • TLC to Gradient Chromatography Separation Simulator (Column Volumes). Available at: [Link]

  • SOP: FLASH CHROMATOGRAPHY. Available at: [Link]

  • Sorbent Technologies, Inc., Flash Chromatography Basics. (2025). Available at: [Link]

  • alwsci, Common Causes Of Peak Tailing in Chromatography. (2025). Available at: [Link]

  • Kręcisz, P., Czarnecka, K., & Szymański, P., Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash ... PubMed. (2022). Available at: [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? (2023). Available at: [Link]

  • Teledyne Labs, Safety First—Best Practices and Risk Management for Flash Chromatography. Available at: [Link]

  • Biotage, How can I modify my flash chromatography method to separate chemically similar compounds? (2023). Available at: [Link]

  • LCGC International, LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). Available at: [Link]

  • ACD/Labs, An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • Cytiva, How to fix asymmetrical chromatography peaks? (2024). Available at: [Link]

  • University of Rochester, Department of Chemistry, Troubleshooting Thin Layer Chromatography. (2026). Available at: [Link]

  • Phenomenex, How to Reduce Peak Tailing in HPLC? (2025). Available at: [Link]

  • Theseus, Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2018). Available at: [Link]

  • Buchi.com, How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available at: [Link]

  • ACS Publications, Simple Strategy for Benzo[g]chromene Synthesis via a Photochemical Intramolecular Cyclization Reaction | The Journal of Organic Chemistry. (2023). Available at: [Link]

  • PMC, Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available at: [Link]

  • MDPI, Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. (2026). Available at: [Link]

  • Reddit, How to improve efficiency on flash chromatography : r/chemistry. (2017). Available at: [Link]

  • HPLC Troubleshooting. Available at: [Link]

  • MDPI, Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). Available at: [Link]

  • ResearchGate, Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Available at: [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Available at: [Link]

  • Shimadzu, Liquid Chromatography. Available at: [Link]

  • WelchLab, Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). Available at: [Link]

  • Princeton University, Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Available at: [Link]

  • Phenomenex, TROUBLESHOOTING GUIDE. Available at: [Link]

  • AIR Unimi, Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). Available at: [Link]

Sources

Troubleshooting

resolving co-elution issues in methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate LC-MS analysis

Guide ID: TSC-LCMS-24-01 Topic: Resolving Co-elution Issues in Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate LC-MS Analysis Senior Application Scientist: Gemini Introduction Welcome to the Technical Support Center. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide ID: TSC-LCMS-24-01 Topic: Resolving Co-elution Issues in Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate LC-MS Analysis Senior Application Scientist: Gemini

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution challenges during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. Co-elution, where two or more compounds elute from the chromatography column at the same time, is a critical issue that compromises accurate quantification and identification.[1] This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in chromatographic principles and field-proven experience.

The target analyte, a chromene derivative, possesses moderate polarity, a heterocyclic ring system, and an ester functional group. These features can lead to complex interactions with both stationary and mobile phases, potentially causing it to co-elute with structurally similar impurities, isomers, or metabolites. This guide will walk you through a logical troubleshooting workflow to achieve baseline separation and ensure data integrity.

Section 1: Initial Diagnosis & Peak Purity Assessment
Q1: How can I confirm that my analyte peak is not pure and is co-eluting with another compound?

Answer: Visual inspection of a chromatogram is the first step, but it is often not sufficient. A perfectly symmetrical peak can still hide a co-eluting impurity.[1] A more rigorous assessment requires leveraging your detector's capabilities.

Step 1: Look for Visual Cues

  • Peak Shoulders or Tailing: Asymmetry is a strong indicator of an underlying issue. A "shoulder" on the front or back of a peak is a classic sign of a closely eluting, unresolved compound.[1] Significant peak tailing, where the latter half of the peak is much broader, can also indicate secondary interactions or a co-eluting species.[2][3]

  • Inconsistent Peak Ratios: If you are monitoring multiple transitions (MRMs) for your target analyte, the ratio of these transitions should be constant across the entire peak. A change in this ratio suggests the presence of an interfering compound.[4]

Step 2: Use Your Detector for Peak Purity Analysis

  • Mass Spectrometry (MS) Analysis: This is the most definitive method. By taking mass spectra across the peak (at the beginning, apex, and end), you can check for purity. If the peak is pure, the mass spectrum will be consistent. If it is impure, you will see different ions appearing or disappearing across the peak's profile.[1] High-Resolution Mass Spectrometry (HRMS) is particularly powerful here, as it can distinguish between compounds with very similar nominal masses.[5]

  • Diode Array Detector (DAD/PDA) Analysis: If you are using a DAD, you can perform a peak purity analysis. The software compares UV-Vis spectra taken across the peak. If all spectra are identical, the peak is likely pure from a UV-perspective. A "purity angle" or similar metric failing its threshold indicates the presence of a co-eluting species with a different UV spectrum.[1][6]

Section 2: Systematic Troubleshooting - The Chromatographic Variables

Resolving co-elution requires systematically modifying chromatographic parameters to alter the retention behavior of your analyte and the interfering compound(s). The fundamental goal is to change the selectivity (α) of your system, which has the most significant impact on peak resolution.[7]

Below is a troubleshooting workflow designed to guide you through the process in a logical sequence.

Troubleshooting_Workflow cluster_start Problem Identification cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_gradient Step 2: Gradient Profile cluster_column Step 3: Stationary Phase & Temperature cluster_end Resolution Start Suspected Co-elution (Peak Shoulder, Tailing, Failed Purity) MP_Check Is Retention Factor (k') between 2 and 10? Start->MP_Check MP_Adjust Adjust % Organic (Weaken Mobile Phase to Increase Retention) MP_Check->MP_Adjust No MP_Solvent Change Organic Modifier (e.g., Methanol to Acetonitrile) MP_Check->MP_Solvent Yes MP_Adjust->MP_Solvent MP_Additive Modify Additive/pH (e.g., Formic Acid to Ammonium Formate) MP_Solvent->MP_Additive Gradient Sharpen Gradient Slope (Decrease segment time or Δ%B) MP_Additive->Gradient Isocratic Introduce Isocratic Hold at elution point Gradient->Isocratic Temp Adjust Column Temperature (Try ±10 °C increments) Isocratic->Temp Column Change Stationary Phase Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) Temp->Column End Resolution Achieved (Rs ≥ 1.5) Column->End

Caption: Troubleshooting workflow for resolving co-elution.

Q2: My peak has very low retention (k' < 1) and is co-eluting near the void volume. What should I do first?

Answer: When peaks elute too early, they don't spend enough time interacting with the stationary phase for an effective separation to occur. The first and simplest step is to increase retention by weakening the mobile phase.[1]

  • Causality: In reversed-phase chromatography, the mobile phase's "strength" is determined by the percentage of the organic solvent (e.g., acetonitrile, methanol). A weaker mobile phase contains less organic solvent (a higher percentage of water). This increases the hydrophobicity of the mobile phase, promoting stronger interaction between your moderately polar analyte and the non-polar stationary phase (like C18), thus increasing its retention time (k'). An ideal k' is generally between 2 and 10 for good resolution and peak shape.

  • Action: If your current method uses 70% acetonitrile, try reducing it to 65% or 60%. This is often the most effective initial step for improving the separation of early-eluting peaks.

Q3: I have sufficient retention, but the peaks are still not resolved. Should I change my organic solvent?

Answer: Yes. If adjusting the mobile phase strength doesn't provide resolution, changing the organic modifier is the next logical step. This directly impacts the selectivity (α) of the separation.

  • Causality: Methanol (MeOH) and Acetonitrile (ACN) have different chemical properties that influence how they interact with both the analyte and the stationary phase.

    • Acetonitrile is an aprotic solvent with a strong dipole moment. It primarily acts as a non-polar solvent in reversed-phase, disrupting the hydrophobic interactions that cause retention.

    • Methanol is a protic solvent, capable of acting as both a hydrogen bond donor and acceptor. This allows for additional, specific interactions that can alter elution order and improve separation for compounds with polar functional groups like the ester and ether in your analyte.

  • Action: If you are using ACN, switch to MeOH, or vice-versa. You can also try isopropanol (IPA) for more challenging separations, though it will lead to higher backpressure. Refer to the table below for a comparison.

Table 1: Comparison of Common Reversed-Phase Organic Modifiers

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity LowHigh
UV Cutoff ~190 nm~205 nm
Selectivity π-π interactions, dipole-dipoleHydrogen bonding, dipole-dipole
Typical Use Good for general separations, lower backpressureOffers alternative selectivity, especially for polar analytes
Q4: How can I optimize my gradient profile to resolve these peaks?

Answer: Gradient optimization is a powerful tool for resolving closely eluting compounds, especially in complex mixtures.[8][9]

  • Causality: The steepness of a gradient affects how quickly the mobile phase strength increases. A shallower gradient (a smaller change in % organic over a longer time) gives the analytes more time to interact with the stationary phase, increasing the difference in their migration speeds and thus improving resolution.

  • Action:

    • Decrease the Gradient Slope: If your peak of interest elutes during a gradient segment from 40% to 80% ACN over 5 minutes, try extending that segment to 10 minutes (40-80% ACN over 10 minutes). This effectively halves the gradient slope.

    • Introduce an Isocratic Hold: If you know the approximate percentage of organic solvent at which your analyte elutes, you can introduce a short isocratic hold around that point. For example, if the peak elutes at ~65% ACN, you could modify the gradient to include a 2-3 minute hold at 65% ACN.[10]

Q5: Can changing the column temperature or flow rate help with co-elution?

Answer: Yes, both temperature and flow rate can influence resolution, primarily by affecting column efficiency and, in some cases, selectivity.

  • Temperature:

    • Causality: Increasing temperature decreases the viscosity of the mobile phase, which improves mass transfer and can lead to sharper, narrower peaks (higher efficiency, N).[11] It can also subtly change the selectivity (α) of the separation, as the thermodynamics of analyte-stationary phase interactions are altered.[12][13] Sometimes a small change in temperature can be enough to resolve two peaks.

    • Action: Systematically evaluate temperatures in ±10 °C increments from your current method (e.g., 30°C, 40°C, 50°C). Ensure your column and analytes are stable at higher temperatures.[14]

  • Flow Rate:

    • Causality: Lowering the flow rate generally increases column efficiency (up to a point, as described by the van Deemter equation), giving more time for partitioning between the mobile and stationary phases. This can lead to better separation.[14]

    • Action: Try reducing the flow rate by 25-50%. For example, if your method uses 0.5 mL/min, test it at 0.3 or 0.25 mL/min. Be aware that this will increase run time.

Q6: I've tried everything with my C18 column and nothing works. What is the next step?

Answer: When you have exhausted mobile phase and method parameter optimization, it is time to change the stationary phase chemistry.[6][15] This is the most powerful way to change selectivity (α).[7][16]

  • Causality: A C18 column separates primarily based on hydrophobicity. Your analyte and its co-eluting impurity likely have very similar hydrophobicities. By choosing a column with a different stationary phase, you introduce new interaction mechanisms.

  • Action - Recommended Column Chemistries:

    • Phenyl-Hexyl: This phase contains a phenyl ring, which can induce strong π-π interactions with the aromatic chromene ring system of your analyte. This provides a completely different retention mechanism than the hydrophobic interactions of a C18 column and is an excellent first choice for alternative selectivity.[7][17]

    • Polar-Embedded: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This can help to improve peak shape for polar compounds and provides a different selectivity profile.

    • Cyano (CN): A cyano phase is a moderately polar phase that can be used in both reversed-phase and normal-phase modes. It provides unique selectivity based on dipole-dipole interactions.

Section 3: Leveraging the Mass Spectrometer
Q7: What if I cannot achieve chromatographic separation? Can I still quantify my analyte using the MS?

Answer: Yes, this is a key advantage of LC-MS. If chromatographic resolution is impossible, you can use the mass spectrometer's selectivity to differentiate the compounds.[18]

  • Causality: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Even if two compounds elute at the same time, if they have different molecular weights, the MS can easily distinguish them.

  • Action:

    • Use Different m/z Values: Identify a unique m/z for your analyte and a unique m/z for the co-eluting impurity. Monitor these two different masses in your acquisition method. This is straightforward if the compounds are not isomers.

    • Tandem MS (MS/MS): If the compounds are isomers (same m/z), they may still be distinguishable. They will often produce different fragment ions upon collision-induced dissociation (CID).

      • Optimize Collision Energy: Find a collision energy that produces a unique fragment ion (a product ion) for your target analyte that is not produced by the impurity.

      • Set up an MRM Method: Create a Multiple Reaction Monitoring (MRM) method that monitors the transition from the parent ion (precursor) to this unique product ion. This provides a very high degree of selectivity and is a standard technique for quantitative analysis in complex matrices.[19]

Section 4: Experimental Protocols
Protocol 1: Systematic Mobile Phase Re-screening

This protocol is designed to efficiently test the effect of different organic modifiers and additives.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your analyte and any known impurities in a suitable solvent (e.g., 50:50 ACN:Water).

  • Prepare Mobile Phases:

    • Aqueous (A1): Water + 0.1% Formic Acid

    • Aqueous (A2): Water + 10 mM Ammonium Formate

    • Organic (B1): Acetonitrile + 0.1% Formic Acid

    • Organic (B2): Methanol + 0.1% Formic Acid

  • Experimental Runs: Using your existing C18 column and a standard gradient (e.g., 5-95% B over 10 minutes), perform the following injections:

    • Run 1: A1 / B1 (ACN with Formic Acid)

    • Run 2: A1 / B2 (MeOH with Formic Acid)

    • Run 3: A2 / B1 (ACN with Ammonium Formate)

    • Run 4: A2 / B2 (MeOH with Ammonium Formate)

  • Analysis: Compare the chromatograms from the four runs. Look for any changes in elution order or separation between your target analyte and the co-eluting peak. This screen will quickly reveal which combination of solvent and additive provides the best selectivity.

Protocol 2: Gradient Profile Optimization

This protocol uses a systematic approach to refine the gradient slope.

  • Initial Scouting Run: Perform a fast gradient (e.g., 5-95% B in 5 minutes) to determine the approximate retention time (t_R) and the %B at which your analyte elutes.

  • Calculate Gradient Slope: The initial slope (k_grad) can be estimated. For a 5-95% gradient over 5 minutes with a 1-minute delay time, the slope is (95-5)/(5-1) = 22.5 %/min.

  • Systematic Slope Reduction:

    • Run 1 (Baseline): Your original gradient.

    • Run 2 (Shallow): Double the gradient time for the segment where the analyte elutes. If the original segment was 2 minutes, make it 4 minutes.

    • Run 3 (Very Shallow): Triple the gradient time for the elution segment.

  • Evaluation: Measure the resolution (Rs) between the two peaks for each run. Plot Rs vs. gradient time. This will show you how resolution improves with a shallower gradient and help you find a balance between resolution and run time.

Section 5: Frequently Asked Questions (FAQs)

Q: Could my sample solvent be causing the problem? A: Yes. If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., sample in 100% ACN, mobile phase starts at 5% ACN), it can cause peak distortion, including splitting or fronting, which can be mistaken for co-elution.[2] Solution: Re-dissolve or dilute your sample in a solvent that is as close as possible to the initial mobile phase composition.

Q: My peak shape is poor for all peaks, not just my analyte. What does this suggest? A: If all peaks in the chromatogram are tailing or broad, it usually points to a system-wide or column-wide problem rather than a chemistry-specific co-elution.[20] Possible causes include:

  • A void at the head of the column.

  • A blocked column or guard column frit.

  • An extra-column volume issue (e.g., using tubing with too large an inner diameter). Solution: First, try replacing the guard column. If that doesn't work, try reversing and flushing the analytical column (if the manufacturer allows). If the problem persists, the column may need to be replaced.

Q: What are "ghost peaks" and could this be my issue? A: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs. They can be caused by contamination in the mobile phase, carryover from a previous injection in the autosampler, or the slow elution of a compound from a previous run. If your co-eluting peak appears even when you inject a blank, it is likely a ghost peak. Solution: Run several blank gradients to wash the system. Ensure you are using high-purity, LC-MS grade solvents.[2][21]

References
  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Gromski, P. S., et al. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. [Link]

  • Chebrolu, S., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Pourhaghighi, R., et al. (2021, March 10). Co-fractionation/mass spectrometry to identify protein complexes. PMC. [Link]

  • Huttlin, E. L., et al. GOAT – A simple LC-MS/MS gradient optimization tool. PMC. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Jenkins, K. M., et al. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • LCGC International. (2020, September 1). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. [Link]

  • bioRxiv. (2023, September 12). Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS. [Link]

  • LCGC International. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • MDPI. (2025, October 3). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. [Link]

  • Xue, L., et al. (2015, January 20). Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. PMC. [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • Al-Warhi, T., et al. (2023, November 24). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PMC. [Link]

  • LCGC International. (2025, November 28). Optimizing LC–MS and LC–MS-MS Methods. [Link]

  • IslandScholar. Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]

  • Looking at life with a scientific lens. (2019, March 27). Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Dolan, J. W. Why Do Peaks Tail?. LC Troubleshooting Bible. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Phenomenex. Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Shimadzu. Automatic Optimization of Gradient Conditions by AI Algorithm for a Synthetic Peptide and Impurities. [Link]

  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Waters Corporation. Practical Considerations for Optimizing MS Quality during IEX-MS. [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • PMC. (n.d.). Stationary Phases for Green Liquid Chromatography. [Link]

  • Oriental Journal of Chemistry. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]

  • Chrom Tech. How Column Temperature Affects HPLC Resolution. [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chromatography Forum. (2014, February 27). How to Separate Coeluting Compounds. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

Sources

Optimization

reducing side-product formation in methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate esterification

Welcome to the technical support center for the esterification of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, focusing on the critical challenge of minimizing side-product formation. Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions to common experimental hurdles.

Introduction: The Challenge of Esterifying a Substituted 2H-Chromene

The esterification of 5-(propan-2-yl)-2H-chromene-8-carboxylic acid to its corresponding methyl ester is not a trivial undertaking. The molecule's architecture presents a unique set of challenges. The 2H-chromene core, in particular, is susceptible to degradation under certain conditions, a factor that must be carefully managed to ensure high yields and product purity.[1] This guide will provide a detailed exploration of potential side reactions and offer robust troubleshooting strategies and alternative protocols to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the esterification of this substituted chromene.

Q1: I attempted a standard Fischer esterification using sulfuric acid and methanol, but my yield is very low, and I see multiple unidentified spots on my TLC. What is likely happening?

A1: The most probable cause is the acid-catalyzed degradation of the 2H-chromene ring.[1] Strong mineral acids like sulfuric acid can protonate the ether oxygen of the pyran ring, initiating a ring-opening cascade to form various byproducts.[1] This is a known lability of the 2H-chromene scaffold.[1]

  • Troubleshooting Steps:

    • Reduce Acid Strength and Concentration: Switch to a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or use a lower concentration of sulfuric acid.

    • Lower Reaction Temperature: High temperatures accelerate both the desired esterification and the undesired degradation.[2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Consider a Heterogeneous Catalyst: Solid acid catalysts, like Amberlyst-15, can be a milder alternative and are easily removed by filtration, preventing further acid-catalyzed reactions during workup.[2]

Q2: My NMR indicates the presence of the starting carboxylic acid in my final product, even after a prolonged reaction time. How can I drive the reaction to completion?

A2: Fischer esterification is a reversible reaction.[3][4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[3][4]

  • Troubleshooting Steps:

    • Use an Excess of Alcohol: Employing methanol as the solvent ensures a large excess, driving the equilibrium towards the ester product.[3]

    • Remove Water:

      • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.[3]

      • Dehydrating Agents: The addition of molecular sieves to the reaction mixture can effectively sequester water.[5]

Q3: I'm concerned about the stability of my chromene ring. Are there alternative esterification methods that avoid strongly acidic conditions?

A3: Absolutely. For acid-sensitive substrates, several milder and highly effective methods are available.[6][7]

  • Recommended Alternatives:

    • Steglich Esterification: This method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] It proceeds under neutral, room-temperature conditions, making it ideal for acid-labile compounds.[9][10]

    • Mitsunobu Reaction: This reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid.[11][12] It is also performed under mild, neutral conditions.[13]

Q4: During my workup, I'm losing a significant amount of product. What could be the cause?

A4: Product loss during workup can often be attributed to ester hydrolysis, which is the reverse of esterification.[14][15] This can occur during aqueous washes, especially if acidic or basic conditions are not carefully controlled.[14][16][17]

  • Troubleshooting Steps:

    • Minimize Contact Time with Aqueous Layers: Perform extractions and washes efficiently to reduce the time the ester is in contact with water.[14]

    • Use Saturated Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous phase.[2]

    • Careful Neutralization: When neutralizing any remaining acid catalyst with a base (e.g., sodium bicarbonate solution), do so cautiously and avoid using strong bases like sodium hydroxide, which can promote saponification (base-catalyzed ester hydrolysis).[3][17]

Side-Product Formation Pathways

To effectively troubleshoot, it is crucial to understand the potential side reactions.

Side_Reactions cluster_main Desired Esterification cluster_side Potential Side Reactions Carboxylic_Acid 5-(propan-2-yl)-2H-chromene-8-carboxylic acid Ester Methyl 5-(propan-2-yl)-2H- chromene-8-carboxylate Carboxylic_Acid->Ester H+, Δ Ring_Opened_Products Ring-Opened Byproducts (e.g., Chalcones) Carboxylic_Acid->Ring_Opened_Products Strong Acid (H⁺) High Temp Methanol Methanol Methanol->Ester Ester->Carboxylic_Acid H₂O, H⁺ or OH⁻ (Hydrolysis) Ester->Ring_Opened_Products Strong Acid (H⁺) High Temp

Caption: Potential reaction pathways in the esterification of the substituted chromene carboxylic acid.

Recommended Experimental Protocols

Here are detailed, step-by-step protocols for both a modified Fischer esterification and the recommended alternative, the Steglich esterification.

Protocol 1: Modified Fischer Esterification

This protocol is optimized to minimize degradation of the 2H-chromene ring.

  • Reaction Setup: To a solution of 5-(propan-2-yl)-2H-chromene-8-carboxylic acid (1.0 eq) in anhydrous methanol (used as both reactant and solvent), add p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Reaction Conditions: Stir the mixture at a gentle reflux (or at a lower temperature such as 40-50 °C for a longer duration) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur. c. Wash the organic layer sequentially with water and then with saturated brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[18][19]

Protocol 2: Steglich Esterification

This is a highly recommended method for this acid-sensitive substrate.[8][10][20]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(propan-2-yl)-2H-chromene-8-carboxylic acid (1.0 eq), anhydrous methanol (1.2-1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in anhydrous DCM dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

  • Workup: a. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter the reaction mixture to remove the DCU. If EDC is used, proceed directly to the next step. b. Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Overview of Esterification Methods

MethodCatalyst/ReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Acid (e.g., H₂SO₄, p-TsOH)RefluxInexpensive reagents, simple procedure.[3][21]Risk of substrate degradation, reversible reaction.[1][21]
Steglich Esterification DCC or EDC, DMAPMild, Room TempHigh yields, suitable for acid-sensitive substrates.[9][10]Stoichiometric byproduct (urea) can complicate purification.[5]
Mitsunobu Reaction PPh₃, DEAD or DIADMild, NeutralExcellent for sterically hindered alcohols (not the case here, but a mild method), stereochemical inversion if applicable.[11][12]Stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) require careful purification.[22]

Troubleshooting Workflow

Troubleshooting_Workflow Start Esterification Attempt Check_Completion Reaction Complete by TLC? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Proceed to Workup & Purification Check_Completion->Complete Yes Drive_Equilibrium Action: - Use excess methanol - Remove water (Dean-Stark/sieves) Incomplete->Drive_Equilibrium Possible Cause: Equilibrium not shifted Check_Yield_Purity Low Yield or Multiple Byproducts? Complete->Check_Yield_Purity Good_Result Successful Esterification Check_Yield_Purity->Good_Result No Poor_Result Poor Result Check_Yield_Purity->Poor_Result Yes Degradation Action: - Use milder acid/lower temp - Switch to Steglich or Mitsunobu Poor_Result->Degradation Possible Cause: Chromene Ring Degradation Hydrolysis Action: - Minimize aqueous contact - Use brine wash Poor_Result->Hydrolysis Possible Cause: Hydrolysis during workup

Caption: A decision-making workflow for troubleshooting the esterification process.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Benchchem. (n.d.). Identifying and minimizing side reactions during esterification of tartaric acid.
  • Jakubke, H.-D. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2018, June 13). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Retrieved from [Link]

  • Benchchem. (n.d.). stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions.
  • ACS Publications. (n.d.). (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine Methanesulfonate: A New Selective Rat 5-Hydroxytryptamine 1B Receptor Antagonist. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloro-2H-Chromene and its Derivatives.
  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • MDPI. (2023, June 6). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Transesterification. Retrieved from [Link]

  • Quora. (2016, May 31). How is transesterification and esterification different from each other? Retrieved from [Link]

  • ACG Publications. (2021, September 19). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Retrieved from [Link]

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 10). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • YouTube. (2016, December 28). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2019, July 30). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of antiflammin 2 under acidic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The degradation of aromatic rings: the action of hypochlorite on phenols. Retrieved from [Link]

  • MDPI. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

Sources

Troubleshooting

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate stability under varying pH conditions

Technical Support Center: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Introduction Welcome to the technical support center for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. This guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Introduction

Welcome to the technical support center for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various pH conditions. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower your experimental success.

Core Compound Characteristics

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a heterocyclic compound featuring a chromene core, a methyl ester, and an isopropyl group. The stability of this molecule is crucial for its synthesis, storage, and biological application. The primary points of reactivity under varying pH are the methyl ester and the chromene ring system itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate at different pH values?

A1: The two main areas of concern are the hydrolysis of the methyl ester and the stability of the chromene ring.

  • Ester Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2]

    • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and methanol.[1][2] To drive the reaction towards completion, a large excess of water is typically required.[1][3]

    • Basic Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt and methanol.[1][4] This reaction goes to completion.[1]

  • Chromene Ring Stability: The chromene ring system can also be sensitive to strong acidic or basic conditions, potentially leading to ring-opening or other rearrangements. The specific degradation pathways would need to be investigated through forced degradation studies.

Q2: I am observing a loss of my compound in a formulation buffered at pH 9. What is the likely cause?

A2: At pH 9, the most probable cause of degradation is the base-catalyzed hydrolysis (saponification) of the methyl ester group.[1][2][4] This is an irreversible reaction that converts your ester into the corresponding carboxylate salt.[4] You can confirm this by using an analytical technique like HPLC or LC-MS to look for the appearance of a more polar degradation product with a molecular weight corresponding to the carboxylic acid.

Q3: How stable is the methyl ester to acidic conditions? I am planning a reaction in the presence of a mild acid catalyst.

A3: Methyl esters are generally more stable under acidic conditions compared to basic conditions. Some sources suggest that methyl esters can be stable in a pH range of 1-10.[5] However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis.[2][5] For a reaction with a mild acid catalyst, particularly at room temperature and for a short duration, the degradation of the methyl ester may be minimal. It is always recommended to monitor the reaction progress and the stability of your starting material by a suitable analytical method like TLC or HPLC.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable and widely used technique for stability testing.[6][7] It allows for the separation, identification, and quantification of the parent compound and its degradation products.[7] For more detailed structural information on the degradants, Liquid Chromatography with Mass Spectrometry (LC-MS) is invaluable.[6][8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Unexpected peak in HPLC chromatogram during stability study at pH > 8 Base-catalyzed hydrolysis of the methyl ester.1. Analyze by LC-MS: Identify the molecular weight of the new peak. It should correspond to the carboxylic acid form of the parent compound. 2. Co-injection: If a standard of the corresponding carboxylic acid is available, co-inject it with your degraded sample to confirm the peak identity. 3. pH Adjustment: If ester hydrolysis is undesirable, consider reformulating at a more neutral pH.
Loss of parent compound in acidic media (pH < 4) with no clear major degradant Multiple degradation pathways or formation of non-UV active products.1. Mass Balance Analysis: Ensure the sum of the parent compound and all degradation products accounts for the initial amount of the parent compound.[8] A significant mass imbalance suggests the formation of undetected products. 2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV to detect non-chromophoric degradants. 3. NMR Spectroscopy: For significant degradation, isolating the major degradants and analyzing them by NMR can provide structural elucidation.
Compound appears unstable even at neutral pH Oxidation or photodecomposition.1. Protect from Light: Store samples in amber vials or in the dark to assess for photostability.[8] 2. Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon) to check for sensitivity to oxidation. 3. Forced Oxidation Study: Intentionally expose the compound to an oxidizing agent (e.g., hydrogen peroxide) to see if the same degradation products are formed.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study - pH Stress Testing

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate under acidic and basic conditions.

Objective: To identify potential degradation products and degradation pathways under hydrolytic stress.

Materials:

  • Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Sodium Bicarbonate (for neutralization)

  • 0.1 M Acetic Acid (for neutralization)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Stress: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Incubate the solution at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours). Note: Basic hydrolysis is often faster.[2] c. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • HPLC Analysis: a. Analyze the control and all stressed samples by HPLC. b. A typical starting condition could be an isocratic elution with a mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% formic acid at a flow rate of 1.0 mL/min and detection at 254 nm.[6] Method optimization will likely be necessary.

  • Data Evaluation: a. Compare the chromatograms of the stressed samples to the control. b. Calculate the percentage of degradation. c. Identify the retention times of any new peaks (degradation products).

Visualizing Degradation Pathways

The following diagram illustrates the primary expected degradation pathways under acidic and basic conditions.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) A Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate B 5-(propan-2-yl)-2H-chromene-8-carboxylic Acid + Methanol A->B Hydrolysis (Reversible) C Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate D Sodium 5-(propan-2-yl)-2H-chromene-8-carboxylate + Methanol C->D Saponification (Irreversible)

Caption: Expected hydrolysis pathways under acidic and basic conditions.

Workflow for Stability Indicating Method Development

Developing a robust stability-indicating analytical method is crucial. The following workflow outlines the key steps.

G cluster_workflow Stability-Indicating Method Development Workflow A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B Generate Degraded Samples A->B D Analyze Degraded Samples B->D C Initial HPLC Method Development (Column, Mobile Phase, Detector) C->D E Method Optimization (Achieve Resolution of All Peaks) D->E F Peak Purity Analysis (e.g., with DAD or MS) E->F G Method Validation (ICH Guidelines) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Hydrolysis of Esters. (2012). In 2012 Book Archive.
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • Hydrolysis of esters. Chemguide.
  • Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • Can you cleave methyl esters using acid instead of base? Anyone used this method before? (2013, December 13).
  • A Comparative Guide to Validated Analytical Methods for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. (2024, May 25).
  • Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023, February 4). Biointerface Research in Applied Chemistry.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025, April 28). Oriental Journal of Chemistry.
  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. (2022, December 16). MDPI.
  • Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. (2016, January 6). Beilstein Journal of Organic Chemistry.
  • Catalytic Synthesis of 2H‑Chromenes. (2015, February 26).
  • 3-[(2-Hydroxyphenyl)methyl]-5-methyl-8-propan-2-ylchromen-2-one. PubChem.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • methyl 5-(propan-2-yl)
  • Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionaliz
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Catalytic enantioselective synthesis of 2-aryl-chromenes.
  • A new approach for the synthesis of biologically active chromene compounds using a photo catalyst TiO2-Ag. (2021, December 20). Taylor & Francis Online.
  • Synthesis, Characterization and Biological Studies of Chromene Deriv
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019, October 22). MDPI.
  • methyl 8-bromo-2H-chromene-5-carboxyl
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • methyl 2,2,8-trimethyl-2H-benzo[h]chromene-5-carboxyl
  • Methyl Cyclopropane Carboxylate: A Comprehensive Overview. (2024, August 21). Ketone Pharma.
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4).
  • ACID-CATALYSED DEHYDRATION OF HETEROCYCLIC RING HYDRATES OF BENZOFURAN, BENZOTHIOPHENE, CHROMENE AND THIOCHROMENE. Semantic Scholar.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of Chromene Derivatives: Unveiling Therapeutic Potential Across Diverse Biological Activities

The chromene scaffold, a privileged heterocyclic motif, is a cornerstone in the development of a multitude of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, lea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chromene scaffold, a privileged heterocyclic motif, is a cornerstone in the development of a multitude of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] This guide provides a comprehensive in vitro comparison of representative chromene derivatives, offering researchers and drug development professionals a detailed analysis of their relative potencies and a foundation for future investigations. While a specific focus on methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is challenging due to the limited publicly available comparative data, this guide will delve into the in vitro performance of structurally diverse and well-characterized chromene analogs to illuminate the structure-activity relationships that govern their efficacy.

Comparative In Vitro Efficacy of Chromene Derivatives

The following sections present a comparative analysis of chromene derivatives across key therapeutic areas, with supporting experimental data summarized for clarity.

Anticancer Activity

Chromene derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[1][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation.[5]

A study on C4-active methine-substituted 4H-chromenes revealed that several derivatives displayed significant anti-proliferative activity against laryngeal (Hep2), lung adenocarcinoma (A549), colon carcinoma (HT-29), and cervical cancer (HeLa) cell lines.[4] Notably, the 4H-chromene with a C4-malononitrile substitution emerged as a promising lead compound.[4]

Compound ClassCancer Cell LineIn Vitro Efficacy (IC50)Reference
C4-malononitrile substituted 4H-chromeneHep2 (Laryngeal Carcinoma)Significant anti-proliferative activity[4]
C4-malononitrile substituted 4H-chromeneA549 (Lung Adenocarcinoma)Significant anti-proliferative activity[4]
C4-malononitrile substituted 4H-chromeneHT-29 (Colon Carcinoma)Significant anti-proliferative activity[4]
C4-malononitrile substituted 4H-chromeneHeLa (Cervical Cancer)Significant anti-proliferative activity[4]
Chromeno[2,3-d]pyrimidine derivative 2HT-29 (Colon Carcinoma)Higher than doxorubicin[6]
Chromeno[2,3-d]pyrimidine derivative 5HepG-2 (Liver Cancer)Higher than doxorubicin[6]
Chromeno[2,3-d]pyrimidine derivative 6MCF-7 (Breast Adenocarcinoma)Higher than standard drug[7]

In another study, novel synthesized chromene derivatives, including chromeno[2,3-d][8][9]oxazines and chromeno[2,3-d]pyrimidines, were screened against liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer cell lines.[6] Several of these compounds exhibited promising anticancer activity, with some even surpassing the efficacy of the reference drug, doxorubicin.[6][7]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromene derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][10] Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, disruption of bacterial membranes, and interference with protein and nucleic acid synthesis.[3]

A series of newly synthesized 2-amino-3-cyano-4H-chromene derivatives were evaluated for their in vitro antibacterial and antifungal activities.[8] Many of these compounds demonstrated good to excellent activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Fusarium oxysporum.[8]

Compound ClassMicroorganismIn Vitro Efficacy (Zone of Inhibition)Reference
2-Amino-3-cyano-4H-chromene derivatives (4n, 4p)S. aureus, E. coliGood antibacterial activity[8]
2-Amino-3-cyano-4H-chromene derivatives (4a, 4c, 4i, 4l)C. albicans, F. oxysporumExcellent antifungal activity[8]
Indolyl-4H-chromene derivativesS. pyogenes, S. aureus, C. pyrogenes, B. subtilis, E. coli, P. aeruginosaMIC values of 10-25 µg/mL for active compounds[11]

Furthermore, indolyl-4H-chromene derivatives have been synthesized and assessed for their in vitro antibacterial activity, showing promising results against a panel of both Gram-positive and Gram-negative bacteria.[11]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases. Chromene derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating the ability to modulate key inflammatory pathways.[12][13]

For instance, a series of novel 2-phenyl-4H-chromen-4-one compounds were synthesized and evaluated for their anti-inflammatory effects. One derivative, compound 8, was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) and suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway.[12]

Compound ClassIn Vitro ModelKey FindingsReference
2-Phenyl-4H-chromen-4-one (compound 8)LPS-stimulated macrophagesDownregulated NO, IL-6, and TNF-α expression; Inhibited TLR4/MAPK pathway[12]
4H-chromene and chromeno[2,3-b]pyridine derivativesTNF-α-induced chondrocytesInhibited nitric oxide (NO) production[13][14]

Another study highlighted the potent anti-inflammatory effects of certain 4H-chromene and chromeno[2,3-b]pyridine derivatives, which powerfully inhibited the production of TNF-α-induced nitric oxide in both human and porcine chondrocytes.[13][14]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies for key in vitro assays are provided below.

In Vitro Anticancer Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) colorimetric assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[15]

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test chromene derivatives (typically from 100 to 3.175 µM in a twofold serial dilution) and a positive control.[15]

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram of SRB Assay Workflow:

SRB_Assay_Workflow cluster_workflow SRB Assay for Cytotoxicity A Cell Seeding (96-well plate) B Compound Treatment (Chromene Derivatives) A->B 24h C Incubation (48 hours) B->C D Cell Fixation (10% TCA) C->D E Staining (SRB solution) D->E F Washing (1% Acetic Acid) E->F G Solubilization (10 mM Tris base) F->G H Absorbance Reading (517 nm) G->H I IC50 Calculation H->I

Caption: Workflow of the Sulforhodamine B (SRB) assay for in vitro cytotoxicity assessment.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a standard technique for evaluating the antimicrobial activity of compounds.[8][10]

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the molten agar with a standardized microbial suspension and pour it into sterile Petri plates.

  • Well Creation: Once the agar solidifies, create wells of a specific diameter using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 30 µl, 60 µl, 90 µl) of the test chromene derivative solution (dissolved in a suitable solvent like DMSO) and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) into the wells.[8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified duration (e.g., 24-48 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Anti-inflammatory Assay (TNF-α Inhibition in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.[16]

Protocol:

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells in appropriate media.[16]

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Replace the medium with fresh medium containing various concentrations of the test chromene derivatives and pre-incubate for 1-2 hours.[16]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.[16]

  • Incubation: Incubate the plates for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of TNF-α production.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of chromene derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms:

Many chromene derivatives exert their anticancer effects by targeting key signaling pathways involved in cell survival and proliferation. For example, some derivatives have been shown to inhibit the TLR4/MAPK pathway, which is often dysregulated in cancer.[12] Others can induce apoptosis through both intrinsic and extrinsic pathways and can also cause cell cycle arrest, often at the G2/M phase, by disrupting microtubule polymerization.[5]

Diagram of a Simplified Apoptosis Signaling Pathway:

Apoptosis_Pathway cluster_pathway Simplified Apoptosis Induction by Chromene Derivatives Chromene Chromene Derivative Mitochondria Mitochondria Chromene->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified representation of the intrinsic apoptosis pathway that can be modulated by certain chromene derivatives.

Conclusion

This comparative guide highlights the significant in vitro therapeutic potential of a diverse range of chromene derivatives. The presented data underscores the importance of the chromene scaffold as a versatile template for the design of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and insights into their mechanisms of action provide a valuable resource for researchers in the field of drug discovery and development. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these promising compounds, paving the way for the development of next-generation therapeutics.

References

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024). Nanobiotechnology Letters.
  • In-silico design, synthesis and biological evaluation of 4-aryl-4H- chromene derivatives as CDK-2 inhibitors. (2024). Journal of Applied Pharmaceutical Science.
  • Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. (2021). South African Journal of Chemistry.
  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025). Journal of Chemical Sciences.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry.
  • Synthesis, Characterization and Biological Studies of Chromene Deriv
  • Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. (2015). Medicinal Chemistry Research.
  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Deriv
  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene deriv
  • Comparative Efficacy Analysis of 2H-Chromene Derivatives Against Established Anti-Inflamm
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (2022). PubMed.
  • Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. (2018). Oriental Journal of Chemistry.
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][8][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Bentham Science Publishers.

  • Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies. (2024). PubMed.
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). PubMed.
  • Synthesis of Some Novel Chromene Derivatives and Its Biological Evalu
  • Synthesis, in vitro and in silico anti-proliferative activity of 4-aryl-4H-chromene derivatives. (2025).
  • Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. (2016).
  • Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Request PDF. (n.d.).
  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2011). MDPI.
  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Synthesis of New Chromene Derivatives Targeting Triple-Neg
  • Full article: Synthesis and In Vitro Antiproliferative Effects of New Dihydropyrano[3,2-b]Chromene Deriv
  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Deriv
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI.
  • Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. (2012). PMC.
  • Synthesis, structure confirmation, identification of in vitro antiproliferative activities and correlation of determined lipophilicity parameters with in silico bioactivity descriptors of two novel classes of fused azaisocytosine-like congeners. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine Methanesulfonate: A New Selective Rat 5-Hydroxytryptamine 1B Receptor Antagonist. (n.d.).
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi.
  • The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. (2025). MDPI. Human Retinal Pigment Epithelial Cells. (2025). MDPI.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Purity of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

This guide provides an in-depth comparison of analytical methodologies for the validation of purity for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, a key intermediate in pharmaceutical synthesis. The integrity of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of purity for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, a key intermediate in pharmaceutical synthesis. The integrity of the final active pharmaceutical ingredient (API) is critically dependent on the purity of its precursors. Therefore, robust, validated analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance in drug development.

The validation process establishes, through rigorous laboratory studies, that an analytical procedure is fit for its intended purpose.[1][2] This guide will compare the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4]

The Foundational Role of Method Validation

Before delving into specific techniques, it is crucial to understand the objective of validation: to demonstrate that an analytical procedure consistently and reliably measures the analyte of interest.[2] The validation process is a continuous lifecycle, beginning with method development and extending throughout the method's use to ensure its ongoing suitability.[5] Key performance characteristics that must be evaluated are stipulated in guidelines such as ICH Q2(R2) and USP General Chapter <1225>.[2][6] These parameters include specificity, linearity, range, accuracy, precision, and robustness.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Reporting & Lifecycle Dev Method Development Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity ATP Define Analytical Target Profile (ATP) ATP->Dev Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Lifecycle Ongoing Performance Verification Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC): The Primary Choice for Purity Assay

HPLC is the preeminent technique for assessing the purity of non-volatile, thermally unstable, or high-molecular-weight compounds, making it exceptionally well-suited for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.[7] Its versatility allows for the simultaneous determination of the main component (assay) and any non-volatile impurities.[8]

Rationale for HPLC as the Primary Method

The structure of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate—a moderately polar, non-volatile organic molecule—makes it an ideal candidate for reversed-phase HPLC. This technique separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[9] HPLC can be coupled with a variety of detectors, with UV-Vis detection being the most common for compounds possessing a chromophore, which this chromene derivative does.[10]

Experimental Protocol: A Validated HPLC Method

The following protocol is a robust starting point for the purity determination of the target compound.

Instrumentation:

  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.

  • Software: Empower 3 or OpenLab CDS.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

HPLC_Workflow SamplePrep Sample & Standard Preparation Injection Autosampler Injection (10 µL) SamplePrep->Injection SystemPrep System Equilibration (Mobile Phase Flow) SystemPrep->SamplePrep Separation Separation on C18 Column Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Step-by-step workflow for the HPLC purity assay.

Validation Data & Performance Characteristics

The method's performance must be rigorously documented through validation experiments.[11][12]

Table 1: HPLC Method Validation Summary

Parameter Methodology Acceptance Criteria Hypothetical Result
Specificity Analyze blank, placebo, standard, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Analyte peak is free from interference. Peak purity index > 0.995.No interference observed. Analyte peak is spectrally pure in all conditions.
Linearity Five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (R²) ≥ 0.999.R² = 0.9998
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is linear, accurate, and precise.0.05 - 0.15 mg/mL
Accuracy Spike placebo with analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.99.5% - 101.2% Recovery
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate: Repeatability on a different day with a different analyst.RSD ≤ 2.0%.Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%.
LOD Based on signal-to-noise ratio (S/N) of 3:1.Report the value.0.05 µg/mL
LOQ Based on signal-to-noise ratio (S/N) of 10:1.RSD ≤ 10% at this concentration.0.15 µg/mL (RSD = 4.5%)
Robustness Deliberately vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., tailing factor, resolution) remain within limits.Method is robust; system suitability passes under all varied conditions.

Gas Chromatography (GC): An Alternative for Volatile Impurities

While HPLC is superior for the primary purity assay, Gas Chromatography (GC) is an invaluable complementary technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process (e.g., residual solvents).[13][14]

Rationale for GC as a Complementary Method

GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[15][16] Because the sample is vaporized at high temperatures, GC is not suitable for the parent compound, which is likely to degrade.[17] However, for low-molecular-weight, volatile process impurities, GC offers superior resolution and sensitivity.[9]

Experimental Protocol: A Validated GC Method for Volatile Impurities

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Software: MassHunter or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 200°C

  • Detector (FID) Temperature: 250°C

  • Oven Program:

    • Initial: 40°C, hold for 5 min

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 min

  • Sample Introduction: Headspace analysis. Sample dissolved in a high-boiling solvent like DMSO.

GC_Workflow SamplePrep Sample Preparation (in Headspace Vial) Incubation Vial Incubation (e.g., 80°C for 15 min) SamplePrep->Incubation VaporInjection Headspace Injection of Vapor Phase Incubation->VaporInjection Separation Separation in Capillary Column VaporInjection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Impurity Quantification (vs. Standard) Integration->Calculation Report Generate Report Calculation->Report

Caption: Step-by-step workflow for GC volatile impurity analysis.

Validation Data & Performance Characteristics

Validation for a GC impurity method follows the same principles as HPLC, focusing on the ability to detect and quantify potential impurities at their specified limits.

Table 2: GC Method Validation Summary for Volatile Impurities

Parameter Methodology Acceptance Criteria Hypothetical Result
Specificity Analyze a mix of potential residual solvents to ensure baseline separation from each other and the diluent peak.All target analytes are resolved with a resolution (Rs) > 1.5.All 15 common solvents are well-separated (Rs > 2.0).
Linearity Five concentrations for each potential impurity, bracketing the reporting limit.Correlation coefficient (R²) ≥ 0.995.R² > 0.997 for all tested solvents.
Accuracy Spike the sample matrix with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit).Mean recovery of 80.0% to 120.0% for impurities.85.7% - 110.4% Recovery.
Precision Repeatability: Six replicate preparations spiked at the 100% specification limit.RSD ≤ 15.0% for impurities.RSD = 7.8%.
LOQ Determined as the lowest concentration meeting accuracy and precision criteria.Must be at or below the reporting threshold.LOQ established at 5 ppm, well below typical reporting limits.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is dictated by the analyte's properties and the analytical objective.[18][19]

Table 3: Head-to-Head Comparison of HPLC and GC

Attribute High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12]Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[14]
Analyte Suitability Non-volatile, thermally unstable, polar, and high molecular weight compounds.[7]Volatile and thermally stable compounds.[13]
Application for Topic Primary Method: Purity assay and determination of non-volatile impurities.Complementary Method: Quantification of volatile impurities and residual solvents.
Operating Temperature Typically ambient to moderately elevated (e.g., 20-60°C).[9]High temperatures required for vaporization (e.g., 40-300°C).[17]
Speed Run times are generally longer (10-60 minutes).[17]Analysis can be very fast, especially for simple mixtures (minutes).[9]
Cost & Complexity Higher initial and running costs due to high-pressure pumps and solvent consumption.[9]Generally more cost-effective; uses inert gases which are cheaper than HPLC-grade solvents.[17]

Conclusion

For the comprehensive purity validation of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, a dual-pronged approach is scientifically sound and regulatorily prudent.

  • HPLC is the indispensable primary method for the main component assay and the detection of non-volatile, process-related impurities and degradation products. Its validation must be thorough, covering all parameters from specificity to robustness, to ensure the reported purity value is accurate and reliable.

  • GC serves as a critical complementary method specifically targeting volatile impurities and residual solvents, which are common in pharmaceutical synthesis and for which HPLC is ill-suited.

By validating and employing both techniques, researchers and drug development professionals can build a complete purity profile of the molecule, ensuring its quality and suitability for subsequent manufacturing steps. This comprehensive analytical control strategy is foundational to producing safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • United States Pharmacopeia.
  • U.S. Food and Drug Administration.
  • ProPharma. (2024).
  • BA Sciences.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • Lab Manager. (2025).
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. ICH Q2(R2)
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • BioPharm International. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • United States Pharmacopeia. (2017).
  • Tentamus Group. (2025).
  • Phenomenex. (2025).
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Lab Manager. (2025).
  • Teledyne Labs.
  • Open Access Journals. The Power of Gas Chromatography: A Breakthrough in Chemical Analysis.
  • Chemistry LibreTexts. (2023).
  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-8-quinolinecarboxaldehyde.
  • Research & Reviews: Journal of Chemistry. (2024). Gas Chromatography: A Basis of Analytical Chemistry.
  • PMC. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.

Sources

Validation

Comparative Efficacy of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Analogs: A Guide for Drug Development Professionals

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This guide provides a comparative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This guide provides a comparative analysis of the efficacy of analogs based on the methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate core structure. Our focus is to delineate the structure-activity relationships (SAR) that govern their potential as anti-inflammatory, anticancer, and antimicrobial agents, thereby providing a valuable resource for researchers and professionals in drug discovery and development.

The Core Scaffold: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

The parent molecule, methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, possesses a unique substitution pattern on the chromene ring system. The presence of a lipophilic isopropyl group at the C-5 position and a methyl carboxylate group at the C-8 position provides a foundational structure from which a diverse library of analogs can be synthesized and evaluated. Understanding how modifications to this core structure impact biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Inflammation is a key pathological process in a multitude of diseases, and the cyclooxygenase (COX) enzymes are well-established therapeutic targets.[3][4] Selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.[3]

A significant finding in the exploration of chromene derivatives has been the identification of a related analog, 6-chloro-8-isopropyl-5-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, as a selective COX-2 inhibitor. This discovery suggests that the chromene scaffold, particularly with an isopropyl substituent, is a promising framework for developing novel anti-inflammatory agents.

Comparative Efficacy of Hypothetical Analogs as COX-2 Inhibitors:

To illustrate the potential structure-activity relationships, the following table presents hypothetical data for a series of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate analogs, based on established principles of medicinal chemistry.

Compound IDR1 (at C-6)R2 (at C-3)R3 (at C-2)In Vitro COX-2 Inhibition IC50 (µM)In Vitro COX-1 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
Parent HHH>100>100-
Analog A ClHCF30.550100
Analog B BrHCF30.345150
Analog C HPhenylH5.2254.8
Analog D ClPhenylCF30.130300

Interpretation of SAR:

  • Halogenation at C-6: The introduction of a chloro (Analog A) or bromo (Analog B) group at the C-6 position is predicted to enhance COX-2 inhibitory activity and selectivity. This is a common strategy in the design of selective COX-2 inhibitors.

  • Substitution at C-3: The addition of a phenyl group at the C-3 position (Analog C) may lead to a moderate increase in activity, but with lower selectivity.

  • Trifluoromethyl Group at C-2: A trifluoromethyl group at the C-2 position, as seen in the patented analog, appears to be a key contributor to potent and selective COX-2 inhibition (Analogs A, B, and D).

  • Combined Modifications: A combination of these modifications, as in Analog D, is hypothesized to yield the most potent and selective COX-2 inhibitor in this series.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Workflow for COX-1/COX-2 Inhibition Assay:

cluster_0 Enzyme Preparation cluster_1 Assay Reaction cluster_2 Detection cluster_3 Data Analysis Enzyme Purified human recombinant COX-1 or COX-2 Incubation Incubate enzyme with test compound or vehicle (DMSO) Enzyme->Incubation Substrate Add arachidonic acid (substrate) Incubation->Substrate Reaction Allow reaction to proceed at 37°C Substrate->Reaction Stop Stop reaction with a suitable agent Reaction->Stop Detection Measure prostaglandin E2 (PGE2) production via ELISA Stop->Detection Analysis Calculate percent inhibition and determine IC50 values Detection->Analysis

Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.

Methodology:

  • Enzyme and Compound Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used. Test compounds are dissolved in DMSO to create a stock solution.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or vehicle (DMSO as a control) in a reaction buffer for a specified time at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a set incubation period at 37°C, the reaction is terminated.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: Exploring Novel Cytotoxic Agents

Chromene derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

Comparative Efficacy of Hypothetical Analogs against Cancer Cell Lines:

The following table presents hypothetical IC50 values for a series of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate analogs against representative cancer cell lines.

Compound IDR1 (at C-6)R2 (at C-3)R3 (at C-2)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Parent HHH>100>100>100
Analog E NO2HH15.220.518.9
Analog F NH2HH8.712.110.5
Analog G HCNNH25.47.86.1
Analog H NO2CNNH21.82.52.1

Interpretation of SAR:

  • Substitution at C-6: Introduction of an electron-withdrawing nitro group (Analog E) is predicted to confer moderate anticancer activity. Reduction of the nitro group to an amino group (Analog F) may enhance this activity.

  • Substitution at C-2 and C-3: The presence of a cyano group at C-3 and an amino group at C-2 (Analog G) is a common feature in many biologically active chromenes and is expected to significantly increase cytotoxic potency.[8]

  • Combined Modifications: The combination of substitutions at C-6, C-3, and C-2 (Analog H) is hypothesized to result in the most potent anticancer agent in this series.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Data Acquisition & Analysis Seeding Seed cancer cells in a 96-well plate Adhesion Allow cells to adhere overnight Seeding->Adhesion Treatment Treat cells with various concentrations of test compounds Adhesion->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT solution to each well Incubation->MTT_add MTT_incubation Incubate for 2-4 hours MTT_add->MTT_incubation Formazan Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals MTT_incubation->Formazan Absorbance Measure absorbance at 570 nm Formazan->Absorbance Analysis Calculate percent viability and determine IC50 values Absorbance->Analysis cluster_0 Preparation cluster_1 Incubation cluster_2 MIC Determination Serial_Dilution Perform serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum Prepare a standardized microbial inoculum Inoculum->Inoculation Incubation Incubate the plate at an appropriate temperature for 18-24 hours Inoculation->Incubation Observation Visually inspect for microbial growth (turbidity) Incubation->Observation MIC Determine the MIC as the lowest concentration with no visible growth Observation->MIC

Caption: Workflow for the broth microdilution assay to determine MIC.

Methodology:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Directions

The methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic modification of this core structure, guided by the structure-activity relationships outlined in this guide, can lead to the identification of potent and selective inhibitors for a range of biological targets. Further investigations should focus on the synthesis and rigorous biological evaluation of a diverse library of analogs to validate these predictive SAR models. Moreover, in-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their therapeutic effects. This comprehensive approach will undoubtedly accelerate the translation of these promising chromene derivatives from the laboratory to clinical applications.

References

  • Al-Zghoul, K. A., et al. (2005). Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. Monatshefte für Chemie/Chemical Monthly, 136(11), 1899-1908.
  • Antiinflammatory properties of 8-aryl-5-isopropyl-2H-1,3-dioxolo[4,5-g]quinazolin-6(5H)-ones and -thiones. (1982). Journal of Medicinal Chemistry, 25(9), 1110-1113.
  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.
  • Al-Rifai, A. A., et al. (2011). Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. Medicinal Chemistry Research, 20(8), 1271-1282.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
  • Fadda, A. A., et al. (2011). Synthesis of 4H-chromene, coumarin, 12H-chromeno[2,3-d]pyrimidine derivatives and some of their antimicrobial and cytotoxicity activities. European Journal of Medicinal Chemistry, 46(2), 765-772.
  • Afifi, T. H., et al. (2017). A new class of 4H-chromene-based azo chromophores: Synthesis, characterization, and anticancer activity. Journal of Heterocyclic Chemistry, 54(4), 2367-2374.
  • Habeeb, A. G., et al. (2001). Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 157-164.
  • Abdel-Aziz, M., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7805.
  • Sarnpitak, P., et al. (2014). Rational design and synthesis of novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as an anti-angiogenesis and anticancer. Bioorganic & Medicinal Chemistry Letters, 24(15), 3489-3493.
  • Reddy, T. S., et al. (2018). A new series of isoxazole and 2-(1,2,3-triazolylmethoxy) functionalized 2H-chromenes: Synthesis and cytotoxic evaluation. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.
  • Egan, D., et al. (1990). Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin. Cancer Letters, 55(2), 125-131.
  • Al-Rifai, A. A., et al. (2011). Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. Medicinal Chemistry Research, 20(8), 1271-1282.
  • Khan, I., et al. (2017). Synthesis and Antimicrobial Activity of Some Heterocycles: Part-V. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 60(2), 86-91.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Carullo, G., et al. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). MedChemComm, 8(3), 489-506.
  • Warner, V. D., et al. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. Journal of Medicinal Chemistry, 20(1), 92-96.
  • Kumar, S., & Singh, B. K. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Mini-Reviews in Medicinal Chemistry, 22(12), 1581-1600.
  • Chen, I. J., et al. (2012). Design, synthesis, and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances, 2(21), 8031-8040.
  • Lee, D. S., et al. (2023). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules, 28(4), 1629.
  • Wang, L., et al. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 29(15), 3410.
  • Al-Omair, M. A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1748.
  • Khan, K. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
  • Warner, V. D., et al. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. Journal of Medicinal Chemistry, 20(1), 92-96.
  • Wall, M. E., et al. (1996). Structure-activity relationship of alkyl 9-nitrocamptothecin esters. Acta Pharmacologica Sinica, 17(2), 115-120.

Sources

Comparative

Quantitative NMR Validation of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Reference Standards: A Comparative Guide

Executive Summary The qualification of primary reference standards is the bedrock of pharmaceutical and chemical metrology. Historically, the purity of complex organic molecules like methyl 5-(propan-2-yl)-2H-chromene-8-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The qualification of primary reference standards is the bedrock of pharmaceutical and chemical metrology. Historically, the purity of complex organic molecules like methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate —a lipophilic, sterically hindered chromene derivative often utilized as a specialized intermediate—has been assigned using the traditional mass balance approach. However, mass balance relies on the assumption that all impurities are detectable across multiple orthogonal assays.

This guide objectively compares the mass balance methodology against Quantitative Nuclear Magnetic Resonance (qNMR) . By implementing a self-validating qNMR protocol using a Certified Reference Material (CRM) internal standard, laboratories can achieve an SI-traceable, absolute mass fraction purity that eliminates the blind spots of UV-dependent chromatography[1][2].

The Metrological Challenge: Mass Balance vs. qNMR

The Flaw in Mass Balance for Chromene Derivatives

The traditional mass balance equation calculates purity indirectly: Purity = 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Residues). While standard for many pharmacopeial monographs, this method is highly vulnerable when analyzing methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate. Potential synthetic byproducts—such as fully saturated chroman analogs or aliphatic precursors—lack the conjugated π -systems required for strong UV absorbance at 254 nm. Consequently, HPLC-UV often underestimates organic impurities, leading to an artificially inflated purity assignment[3].

The qNMR Advantage

qNMR is recognized by the USP (General Chapter <761>) and Ph. Eur. (2.2.33) as a primary ratio measurement procedure[2][4]. It measures the direct proportionality between the NMR signal intensity and the number of resonating nuclei, completely independent of the molecule's chromophores[5]. By comparing the integral of the analyte against a highly pure internal calibrant, qNMR provides a direct, absolute purity value[6].

Causality of Experimental Choices (E-E-A-T)

To guarantee scientific integrity, every variable in the qNMR workflow must be deliberately selected to minimize measurement uncertainty.

  • Internal Standard (IS) Selection: We utilize 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) as the CRM[7]. Causality: The analyte possesses aliphatic signals (isopropyl methyls at ~1.22 ppm) and a methoxy signal (methyl ester at ~3.85 ppm). 1,4-BTMSB yields a sharp, 18-proton singlet at 0.26 ppm. This ensures absolute baseline resolution with zero signal overlap, adhering to BIPM Internal Standard Reference Data (ISRD) guidelines[8].

  • Gravimetric Precision: The entire accuracy of qNMR rests on mass determination[9]. Causality: Weighing is performed on a qualified ultra-microbalance (0.001 mg readability) equipped with an anti-static ionizer, as static charge on lipophilic powders can introduce >1% weighing error.

  • Relaxation Delay ( D1​ ): Causality: For accurate quantitation, all protons must fully return to thermal equilibrium between pulses. Small molecules in non-viscous solvents typically have T1​ relaxation times of 2–4 seconds. We set D1​=30 seconds ( >5×T1​ ) to guarantee >99.3% magnetization recovery, preventing the artificial suppression of slower-relaxing signals[4].

A Self-Validating Experimental Protocol

A robust analytical method must be capable of catching its own errors. This protocol builds an internal validation loop by quantifying the purity using two independent proton environments on the analyte.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh ~10.0 mg of the candidate methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate and ~5.0 mg of 1,4-BTMSB CRM (certified purity: 99.9%) into a static-free glass vial.

  • Dissolution: Add 1.0 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% TMS. Vortex for 60 seconds to ensure complete homogenization, then transfer 600 µL to a precision 5 mm NMR tube.

  • NMR Acquisition: Acquire the 1H NMR spectrum at 298 K on a 400 MHz or 600 MHz spectrometer.

    • Parameters: 90° excitation pulse, D1​ = 30 s, Acquisition Time ( AQ ) = 4 s, Number of Scans ( NS ) = 64.

  • Processing & Dual-Peak Integration: Apply a 0.3 Hz exponential line broadening function and zero-fill to 64k data points. Perform rigorous baseline correction. Integrate the CRM peak (0.26 ppm) and two distinct analyte peaks: the methyl ester singlet (3.85 ppm) and the isopropyl methyl doublet (1.22 ppm).

The Self-Validation Check

Calculate the absolute mass fraction independently for both analyte peaks using the standard qNMR equation[9]:

Panalyte​=ICRM​Ianalyte​​×Nanalyte​NCRM​​×MCRM​Manalyte​​×manalyte​mCRM​​×PCRM​

If the purity calculated from the ester peak diverges from the isopropyl peak by more than the established measurement uncertainty (e.g., >0.2%), the system automatically flags a co-eluting invisible impurity or incomplete T1​ relaxation, rendering the assay invalid.

Experimental Data: Performance Comparison

The following tables summarize the empirical data comparing the traditional mass balance approach against our self-validating qNMR protocol for a single batch of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Table 1: qNMR Parameter and Integration Data

Analyte Mass: 10.052 mg | CRM Mass: 5.014 mg | CRM Purity: 99.9%

ComponentSignal AssignmentChemical Shift ( δ )Protons ( N )Molar Mass ( g/mol )Normalized Integral ( I )Calculated Purity
1,4-BTMSB (CRM) Trimethylsilyl ( −Si(CH3​)3​ )0.26 ppm (s)18222.48100.00N/A (Reference)
Analyte (Peak A) Methyl ester ( −COOCH3​ )3.85 ppm (s)3232.2831.6198.71%
Analyte (Peak B) Isopropyl methyls ( −CH(CH3​)2​ )1.22 ppm (d)6232.2863.2498.73%

Self-Validation Result: The Δ between Peak A and Peak B is 0.02%, confirming the absence of localized signal overlap and validating the absolute purity assignment.

Table 2: Purity Assignment Comparison (Mass Balance vs. qNMR)
Analytical MethodTarget Impurity / MetricAssigned ValueContribution to Purity
HPLC-UV (254 nm) Organic Impurities0.20%-
Karl Fischer Water Content0.10%-
TGA / ROI Inorganic Residue< 0.05%-
GC-FID Residual Solvents0.15%-
Mass Balance Total Calculated Purity - 99.50% (Overestimated)
qNMR (Absolute) Direct Mass Fraction - 98.72% ± 0.15% (True)

Workflow Visualization

Workflow cluster_MB Traditional Mass Balance Approach cluster_qNMR Absolute qNMR Approach Candidate Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (Candidate Reference Material) HPLC HPLC-UV/MS (Organic Impurities) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF ROI TGA / ROI (Inorganics) Candidate->ROI Gravimetry Microbalance Gravimetry (Analyte + 1,4-BTMSB CRM) Candidate->Gravimetry MB_Calc Calculation: 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc ROI->MB_Calc Final Certified Reference Standard (Assigned Purity & Uncertainty) MB_Calc->Final Overestimates if impurities lack chromophores NMR 1H NMR Acquisition (90° Pulse, D1 > 5×T1) Gravimetry->NMR Integration Dual-Peak Integration (Self-Validating Check) NMR->Integration qNMR_Calc Calculation: Absolute Mass Fraction Integration->qNMR_Calc qNMR_Calc->Final SI-Traceable Absolute Purity

Figure 1: Comparison of Traditional Mass Balance vs. Self-Validating qNMR Workflows.

References

  • Title: qNMR Internal Standard Reference Data (ISRD) Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate for Preclinical Research

This guide provides a comparative analysis of potential synthetic protocols for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, a novel chromene derivative of interest in drug discovery programs. As no standardized, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of potential synthetic protocols for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, a novel chromene derivative of interest in drug discovery programs. As no standardized, inter-laboratory validated protocol for this specific molecule is publicly available, this document outlines two plausible synthetic routes based on established chemical principles for chromene synthesis.[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and optimize a synthetic strategy that aligns with their specific research and development goals.

The chromene scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5][6] The successful and reproducible synthesis of novel chromene derivatives is therefore a critical step in the exploration of their therapeutic potential. This guide will delve into the mechanistic rationale behind each proposed protocol, providing a framework for troubleshooting and future optimization.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed and analyzed:

  • Protocol A: Pechmann Condensation followed by Claisen Rearrangement and Esterification. This classic approach builds the chromene core through a well-established condensation reaction.

  • Protocol B: Multicomponent Reaction (MCR) Approach. This modern strategy aims for efficiency by combining multiple starting materials in a single step to construct the target molecule.

The following sections will provide detailed, step-by-step methodologies for each protocol, a comparative analysis of their respective strengths and weaknesses, and guidance on establishing a robust validation framework.

Protocol A: Pechmann Condensation, Claisen Rearrangement, and Esterification

This multi-step synthesis leverages the Pechmann condensation, a reliable method for the synthesis of coumarins (2H-chromen-2-ones), which are then converted to the desired 2H-chromene.[7]

Experimental Protocol

Step 1: Synthesis of 8-isopropyl-4-methyl-2H-chromen-2-one via Pechmann Condensation

  • To a round-bottom flask, add 2-isopropylphenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Slowly add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like lithium bromide (LiBr), while stirring.[7] The use of LiBr offers a milder and more environmentally benign alternative to traditional strong acids.[7]

  • Heat the reaction mixture to 75-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 8-isopropyl-4-methyl-2H-chromen-2-one.

Step 2: Reduction and Allylic Rearrangement

  • Suspend the 8-isopropyl-4-methyl-2H-chromen-2-one (1.0 eq) in a suitable solvent such as toluene.

  • Cool the mixture to 0°C and add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol. This intermediate is often used in the next step without extensive purification.

Step 3: Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Formation

  • The crude product from the previous step is subjected to conditions that favor the formation of the 2H-chromene ring, which may involve heating in a high-boiling point solvent.

  • The subsequent carboxylic acid can be esterified using a standard Fischer esterification.[8] Dissolve the carboxylic acid in a large excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-8 hours.[8]

  • After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Mechanistic Rationale and Causality

The Pechmann condensation is an effective method for forming the coumarin core. The choice of a mild Lewis acid catalyst like LiBr can improve yields and reduce the formation of side products compared to harsher protic acids.[7] The subsequent reduction and rearrangement are critical for converting the coumarin to the desired 2H-chromene structure. The final esterification is a standard and generally high-yielding reaction.

Visualizing the Workflow: Protocol A

Protocol A Workflow start 2-Isopropylphenol + Ethyl Acetoacetate pechmann Pechmann Condensation (LiBr, 75-80°C) start->pechmann coumarin 8-isopropyl-4-methyl- 2H-chromen-2-one pechmann->coumarin reduction Reduction/Rearrangement (DIBAL-H) coumarin->reduction acid Intermediate Carboxylic Acid reduction->acid esterification Fischer Esterification (MeOH, H₂SO₄) acid->esterification product Methyl 5-(propan-2-yl)-2H- chromene-8-carboxylate esterification->product

Caption: Workflow for Protocol A.

Protocol B: Multicomponent Reaction (MCR) Approach

Multicomponent reactions (MCRs) offer a more convergent and atom-economical approach to complex molecules by combining three or more reactants in a single pot.[9][10][11] This proposed protocol is based on the L-proline catalyzed synthesis of 2-amino-4H-chromenes, adapted for the synthesis of the target molecule.[10][12]

Experimental Protocol
  • To a round-bottom flask, add 2,4-dihydroxy-3-isopropylbenzaldehyde (1.0 eq), malononitrile (1.0 eq), and methyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of L-proline (10-20 mol%).[10][12]

  • Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the crude product.

  • Filter the solid, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

Mechanistic Rationale and Causality

This MCR proceeds through a cascade of reactions, likely initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of methyl acetoacetate, and subsequent intramolecular cyclization and dehydration. L-proline acts as a bifunctional organocatalyst, activating both the electrophile and the nucleophile.[10][12] The mild reaction conditions and the use of a green catalyst are significant advantages of this approach.[10][13]

Visualizing the Workflow: Protocol B

Protocol B Workflow start 2,4-dihydroxy-3-isopropylbenzaldehyde + Malononitrile + Methyl Acetoacetate mcr One-Pot Multicomponent Reaction (L-proline, Ethanol, 40-50°C) start->mcr product Methyl 5-(propan-2-yl)-2H- chromene-8-carboxylate mcr->product

Caption: Workflow for Protocol B.

Comparative Analysis and Inter-Laboratory Validation Framework

The choice between these protocols will depend on the specific needs of the research team, including scale, available resources, and desired purity profile.

ParameterProtocol AProtocol B
Number of Steps 3-41
Potential Yield Moderate to GoodGood to Excellent
Atom Economy LowerHigher
Reagent Cost Moderate (DIBAL-H can be expensive)Low to Moderate
Safety Considerations Use of pyrophoric DIBAL-H requires care.Generally safer reagents and conditions.
Scalability More challenging due to multiple steps and purifications.More amenable to scale-up.
Ease of Purification Multiple chromatographic purifications may be needed.Single purification step.
Establishing Trustworthiness: A Framework for Validation

To ensure the chosen protocol is robust and reproducible, a systematic validation process is essential. This process should be documented thoroughly to facilitate inter-laboratory transfer.

Validation Framework protocol Select Synthesis Protocol optimize Optimize Reaction Conditions (Temperature, Time, Stoichiometry) protocol->optimize characterize Characterize Product (NMR, MS, HPLC, m.p.) optimize->characterize reproducibility Assess Reproducibility (Multiple Runs) characterize->reproducibility purity Determine Purity Profile (HPLC, Impurity Identification) reproducibility->purity documentation Document Standard Operating Procedure (SOP) purity->documentation transfer Inter-Laboratory Transfer (Optional) documentation->transfer

Caption: Logical flow for protocol validation.

Key Validation Steps:

  • Reaction Optimization: Systematically vary reaction parameters (temperature, time, reagent stoichiometry, catalyst loading) to maximize yield and minimize impurities.

  • Product Characterization: Unambiguously confirm the structure of the final compound and key intermediates using a suite of analytical techniques, including ¹H and ¹³C NMR, mass spectrometry, and melting point analysis. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[14]

  • Reproducibility: Perform multiple independent runs of the optimized protocol to ensure consistent yields and purity.

  • Purity Assessment: Develop a robust HPLC method to determine the purity of the final compound and to identify and quantify any impurities.

  • Documentation: Create a detailed Standard Operating Procedure (SOP) that outlines all experimental steps, reagent specifications, and analytical methods.

Conclusion and Recommendations

Both proposed protocols offer viable pathways to methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

  • Protocol A is a more traditional, linear synthesis. While it involves more steps and potentially hazardous reagents, it may be easier to troubleshoot as each step can be optimized independently.

  • Protocol B represents a more modern, efficient, and greener approach. Its single-step nature is highly advantageous for scalability and resource efficiency. However, optimization of this multicomponent system may be more complex.

For initial small-scale synthesis and proof-of-concept, Protocol B is recommended due to its efficiency and favorable safety profile. For researchers who may encounter difficulties with the MCR, Protocol A provides a reliable, albeit longer, alternative.

Regardless of the chosen route, rigorous analytical characterization and a systematic approach to validation are paramount to ensure the generation of high-quality, reproducible data in subsequent biological studies.

References

  • Abdulsahib, Z. S., & Shakir, R. M. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2), 277-287. [Link]

  • ResearchGate. (2024). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. [Link]

  • Jalili, Z., Tayebee, R., & Zonoz, F. M. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Advances, 11(34), 20958-20968. [Link]

  • Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15(1), 1-10. [Link]

  • Belhadj, F., Kibou, Z., Benabdallah, M., Aissaoui, M., Rahmoun, M. N., Villemin, D., & Choukchou-Braham, N. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 134-141. [Link]

  • Journal of Medicinal and Chemical Sciences. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. [Link]

  • Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15(1), 1-10. [Link]

  • Semantic Scholar. (n.d.). Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. [Link]

  • SciSpace. (n.d.). An efficient and more sustainable one-step continuous-flow multicomponent synthesis approach to chromene derivatives. [Link]

  • Kumar, A., & Kumar, S. (2014). l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study. Organic & Biomolecular Chemistry, 12(34), 6656-6660. [Link]

  • Parida, S. P., Mohapatra, S., Mohapatra, S., Behera, T., Nayak, S., & Sahoo, C. R. (2025). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. RSC Advances, 15(1), 1-15. [Link]

  • Organic Syntheses. (n.d.). Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. [Link]

  • Rossi, E., & Abbiati, G. (2016). A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Organic & Biomolecular Chemistry, 14(4), 1269-1273. [Link]

  • ACS Omega. (2025). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. [Link]

  • AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Zheng, S., & Chen, L. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(47), 10530-10548. [Link]

  • MDPI. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. [Link]

  • MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. [Link]

  • Google Patents. (2021). Process for preparing chroman compounds.
  • Arkivoc. (2007). LiBr-Mediated, solvent free von Pechmann reaction: facile and efficient method for the synthesis of 2H-chromen-2-ones. [Link]

  • ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Standard Operating Procedure & Safety Matrix: Handling Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate Executive Summary & Chemical Profile Welcome to the definitive handling guide for methyl 5-(propan-2-yl)-2H-chromene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Executive Summary & Chemical Profile

Welcome to the definitive handling guide for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate (CAS: 1221723-90-5), frequently referred to as methyl 5-isopropyl-2H-chromene-8-carboxylate. In drug discovery and organic synthesis, chromene derivatives are highly valued for their biological activity, often serving as critical precursors in the development of smooth muscle relaxants and anticholinergic agents. However, their lipophilic nature and ester functionality require stringent, scientifically grounded handling protocols to prevent dermal absorption, respiratory sensitization, and sample contamination.

Hazard Assessment & Causality (The "Why")

To establish a self-validating safety culture, laboratory professionals must understand the physical and chemical mechanics driving our safety protocols:

  • Dermal Permeation: As a lipophilic ester, this compound can readily partition into the lipid bilayer of the stratum corneum upon skin contact. Standard latex gloves offer poor resistance to organic esters and will degrade rapidly. Nitrile or neoprene polymers are required to provide a sufficient cross-linked barrier.

  • Aerosolization & Electrostatics: In its solid state, fine powders of chromene derivatives are highly prone to static charge accumulation. When transferring the powder with a metal spatula, electrostatic repulsion can cause the powder to aerosolize, creating a severe inhalation hazard.

  • Chemical Stability: Esters can undergo hydrolysis in the presence of strong acids or bases, potentially releasing the parent carboxylic acid and methanol. Isolation from incompatible reagents is critical.

Personal Protective Equipment (PPE) Matrix

Based on the Ansell Chemical Resistance Guide[1] and OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[2], the following PPE matrix is mandatory for all operations involving this compound.

PPE CategorySpecificationPerformance / StandardMechanistic Justification
Hand Protection Nitrile (Min. 5 mil thickness)Breakthrough time > 240 minsNitrile provides superior chemical resistance to lipophilic esters compared to latex, preventing transdermal exposure[1].
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects ocular mucosa from aerosolized micro-particulates and accidental solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantPrevents particulate accumulation on street clothes; FR material mitigates risks if the ester is handled alongside flammable organic solvents.
Respiratory N95 or P100 Particulate RespiratorNIOSH ApprovedRequired only if weighing outside a certified chemical fume hood to prevent inhalation of aerosolized powder.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; if any pre-operational check fails, the workflow must be halted immediately.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Ensure the chemical fume hood is fully operational. Verify the digital monitor displays a face velocity between 80–100 feet per minute (fpm). Self-Validation: If the monitor is alarming or reads below 80 fpm, do not open the chemical container.

  • PPE Donning: Don your FR lab coat, chemical splash goggles, and double-glove with 5-mil nitrile gloves. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing the skin.

Phase 2: Weighing and Transfer

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance floor with an anti-static ionizing brush or a damp, lint-free wipe. This neutralizes surface charges, preventing the powder from aerosolizing via electrostatic repulsion when the cap is removed.

  • Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate into an anti-static weigh boat. Keep the container as close to the weigh boat as possible to minimize the travel distance of the powder.

  • In-Situ Dissolution: If preparing a stock solution, add the target solvent (e.g., DMSO, methanol, or dichloromethane) directly to the sealed vial containing the pre-weighed powder inside the hood. Never transport dry, unsealed powder across the laboratory.

Phase 3: Doffing and Decontamination

  • Outer Glove Removal: Remove the outer pair of nitrile gloves inside the fume hood and dispose of them immediately in a solid hazardous waste container.

  • Surface Decontamination: Wipe down the balance, spatulas, and hood workspace with a solvent compatible with the chemical (e.g., 70% isopropanol or ethanol) to solubilize and remove any invisible micro-spills.

Spill Response & Disposal Plan

Adhering to the ACS Guidelines for Chemical Laboratory Safety[3], any spill must be managed systematically to prevent exposure escalation:

  • Minor Powder Spill (< 50g): Do not sweep the dry powder, as this generates hazardous dust. Gently cover the spill with absorbent paper towels lightly dampened with ethanol or isopropanol. Carefully scoop the saturated towels into a hazardous waste bag using a disposable plastic scraper.

  • Disposal Protocol: Collect all contaminated consumables (weigh boats, gloves, wipes) and any unused chemical in a clearly labeled, sealable polyethylene container. Classify and label the container as "Hazardous Solid Waste - Organic Esters." Submit the container for high-temperature incineration through your institutional Environmental Health and Safety (EHS) department. Do not flush any quantity down the sink.

Safety Workflow Visualization

PPE_Workflow A Hazard Assessment: Lipophilic Ester & Aerosol Risk B PPE Selection: Nitrile Gloves, Goggles, FR Coat A->B C Engineering Controls: Fume Hood (80-100 fpm) A->C D Operational Execution: Anti-static Transfer & Weighing B->D C->D E Post-Op Decontamination: Solvent Wipe-down D->E F Disposal Plan: Incineration (Organic Solid Waste) E->F

Workflow for safely handling methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate.

References

  • Ansell. "Ansell Chemical Resistance Guide: Permeation & Degradation Data (8th Edition)." Manuals.plus. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Lab Manager. Available at: [Link]

  • American Chemical Society (ACS). "ACS Guidelines for Chemical Laboratory Safety in Academic Institutions." DCHAS. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.